molecular formula C6H12Cl3N B1203294 Trichlormethine CAS No. 555-77-1

Trichlormethine

Cat. No.: B1203294
CAS No.: 555-77-1
M. Wt: 204.5 g/mol
InChI Key: FDAYLTPAFBGXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichlormethine, also known as Trimustine hydrochloride or tris(2-chloroethyl)amine hydrochloride, is a powerful nitrogen mustard alkylating agent with significant historical and current research value. Its primary mechanism of action involves the formation of highly reactive cyclic aziridinium intermediates, which covalently bind to DNA, leading to intra- and inter-strand cross-links. This DNA damage inhibits cell division and triggers apoptosis, making it a potent cytostatic compound . Historically, Tris(2-chloroethyl)amine was one of the very first nitrogen mustards studied for its therapeutic effects, with early clinical investigations dating back to the 1940s for the treatment of Hodgkin's disease, lymphosarcoma, and leukemias . This foundational work helped pave the way for modern cancer chemotherapy. In contemporary research, this compound hydrochloride serves as a critical analytical standard in HPLC for quality control and method development . It is also a valuable tool compound in biochemical and pharmacological research for studying the effects of alkylating agents on cellular processes, DNA damage and repair mechanisms, and carcinogenesis . The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals, which underscores its importance in toxicology and safety studies . Research using this compound has also provided insights into its mutagenic potential, including the induction of dominant lethal mutations in mice and chromosomal aberrations . This product is intended for research purposes only by trained professionals. It is a hazardous compound and a potent vesicant that requires careful handling. Refer to the provided Safety Data Sheet (MSDS) for complete safety, handling, and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3N/c7-1-4-10(5-2-8)6-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYLTPAFBGXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6138-32-5 (monopicrate), 817-09-4 (hydrochloride)
Record name Trichlormethine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048744
Record name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tris(2-chloroethyl)amine is a liquid with faint odor of fish and soap, no odor when pure. Used as a delayed-action casualty military agent., Colorless to pale yellow, oily liquid with a faint butter almond odor; [ATSDR-MMG]
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrogen mustard (HN-3)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1513
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

493 °F at 760 mmHg (calculated, decomposes) (EPA, 1998), 144 °C @ 15 mm Hg, BP: 230-235 °C (decomposes)
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

High enough not to interfere with military use of the agent (EPA, 1998)
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

The undiluted liq decomp on standing and forms polymeric quaternary ammonium salts which are insol in the free base, Miscible with dimethylformamide, carbon disulfide, carbon tetrachloride, many other organic solvents and oils, Sol in alcohol, ether, benzene, In water, 160 mg/liter @ 25 °C
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2347 (EPA, 1998) - Denser than water; will sink, 1.2347 @ 4 °C/25 °C
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air = 1)
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0109 mmHg at 77 °F (EPA, 1998), 0.01 [mmHg], 0.011 mm Hg @ 25 °C
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrogen mustard (HN-3)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1513
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Mobile liquid, Pale yellow

CAS No.

555-77-1
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(2-chloroethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlormethine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trichlormethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrogen Mustard-3
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/nitrogen-mustard-3-result-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Ethanamine, 2-chloro-N,N-bis(2-chloroethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLORMETHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WBM7N0NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °F (EPA, 1998), -4 °C
Record name TRIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Trichlormethine mechanism of action on DNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Trichlormethine on DNA

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, also known as tris(2-chloroethyl)amine or HN3, is a trifunctional nitrogen mustard alkylating agent that has been utilized as a cytostatic compound in the treatment of various malignancies.[1][2] Its potent cytotoxicity is primarily derived from its ability to form covalent adducts with genomic DNA, leading to the inhibition of essential cellular processes and eventual cell death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action on DNA, the subsequent cellular DNA damage response, quantitative data on its activity, and detailed protocols for key experimental assays used in its study.

The anti-neoplastic effects of this compound are initiated by the covalent modification of DNA through a multi-step process involving chemical activation and subsequent nucleophilic attack. As a nitrogen mustard, its mechanism is characterized by the formation of highly reactive intermediates that alkylate DNA bases.[3][4]

Chemical Activation via Aziridinium Ion Formation

Under physiological conditions, this compound undergoes a spontaneous intramolecular cyclization. A nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (ethyleneiminium) ion intermediate.[4] This strained, three-membered ring is a potent electrophile, primed for attack by nucleophilic centers within the cell, with DNA being the primary target.[5]

G cluster_activation Activation of this compound This compound This compound N(CH₂CH₂Cl)₃ TransitionState Intramolecular Cyclization This compound->TransitionState - Cl⁻ Aziridinium Aziridinium Ion (Highly Reactive Electrophile) TransitionState->Aziridinium Chloride Cl⁻

Caption: Activation of this compound to its reactive aziridinium ion intermediate.

DNA Adduct Formation

The highly electrophilic aziridinium ion readily reacts with nucleophilic sites on DNA bases. The most susceptible position is the N7 atom of guanine, due to its high nucleophilicity.[4] This initial reaction forms a stable, monofunctional adduct, covalently linking one of this compound's arms to the guanine base.

Since this compound possesses three reactive chloroethyl arms, the process can continue. A second arm of the bound molecule can form another aziridinium ion, which can then alkylate a second DNA base. When this second base is a guanine on the opposite DNA strand, a highly cytotoxic DNA interstrand cross-link (ICL) is formed.[3] ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription, which are critical for rapidly dividing cancer cells.[6] To a lesser extent, alkylation can also occur at other sites, such as the N3 position of adenine, and can lead to intrastrand cross-links or DNA-protein cross-links.[7][8]

G cluster_alkylation DNA Alkylation Process Aziridinium Activated this compound (Aziridinium Ion) DNA Double-Stranded DNA (Guanine N7 site) Aziridinium->DNA Nucleophilic Attack Monoadduct Step 1: Monoadduct Formation (Alkylation of first Guanine) DNA->Monoadduct SecondActivation Activation of Second Arm Monoadduct->SecondActivation ICL Step 2: Interstrand Cross-Link (ICL) (Alkylation of second Guanine on opposite strand) SecondActivation->ICL

Caption: The two-step process of DNA alkylation leading to an interstrand cross-link.

Cellular Consequences and DNA Damage Response (DDR)

The formation of DNA adducts, particularly ICLs, constitutes severe genotoxic stress, which triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10]

When a replication fork encounters an ICL, it stalls, leading to the activation of DDR sensor kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related).[9] In other phases of the cell cycle, the lesion may be recognized by other sensors that activate ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[9][10] These master kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX) and the tumor suppressor protein p53.[10][11]

Activation of the DDR leads to two major outcomes:

  • Cell Cycle Arrest: Checkpoint activation, often mediated by p53, halts the cell cycle, typically in the S or G2/M phase.[11] This provides time for the cell to attempt repair of the damaged DNA.

  • DNA Repair/Apoptosis: The cell initiates complex repair pathways, such as Homologous Recombination Repair (HRR), to resolve the ICL.[11] If the damage is too extensive to be repaired accurately, the sustained DDR signaling will trigger apoptosis (programmed cell death), eliminating the damaged cell.[4]

G cluster_ddr DNA Damage Response (DDR) Pathway ICL This compound-induced Interstrand Cross-Link (ICL) Stall Replication Fork Stalling ICL->Stall Sensors Sensor Kinases Activated (ATM, ATR, DNA-PK) Stall->Sensors Mediators Mediator Proteins (e.g., γH2AX, p53) Sensors->Mediators Phosphorylation Cascade Arrest Cell Cycle Arrest (S or G2/M Phase) Mediators->Arrest Repair DNA Repair Pathways (e.g., Homologous Recombination) Mediators->Repair Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis If repair fails G cluster_workflow Experimental Workflow: Modified Comet Assay A 1. Cell Treatment Expose cells to this compound B 2. Irradiation (X-ray) Induce random single-strand breaks (SSBs) A->B C 3. Cell Embedding Mix single cells with low-melting agarose and layer on slide B->C D 4. Lysis Lyse cells in high-salt buffer to remove membranes/proteins C->D E 5. Alkaline Unwinding Incubate slides in alkaline buffer (pH > 13) to denature DNA D->E F 6. Electrophoresis Apply electric field; DNA migrates towards anode E->F G 7. Visualization & Analysis Stain DNA (e.g., SYBR Green) and analyze comet tails. ICLs reduce tail length. F->G

References

A Historical and Technical Guide to Trichlormethine in Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, holds a significant place in the history of oncology as one of the first nitrogen mustards to be used in cancer chemotherapy.[1][2] Its development and clinical application in the 1940s marked a pivotal moment, demonstrating the potential of cytotoxic chemicals to induce tumor regression and ushering in the era of modern chemotherapy.[3][4] This technical guide provides a comprehensive overview of the historical use of this compound, its mechanism of action, experimental protocols from early clinical studies, and its toxicological profile, with a focus on quantitative data and detailed methodologies for the scientific community.

Chemical and Physical Properties

This compound is a trifunctional alkylating agent, a highly reactive organic compound. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Chemical Name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
Common Names This compound, Tris(2-chloroethyl)amine, HN3
Molecular Formula C6H12Cl3N
Molecular Weight 204.5 g/mol
Appearance Colorless to pale yellow liquid
Odor Faint fishy or soapy odor
Boiling Point 143 °C
Melting Point -3.7 to -4°C

Mechanism of Action: DNA Alkylation and Cellular Response

The cytotoxic effects of this compound are a direct result of its ability to act as a powerful DNA alkylating agent. The core mechanism involves the intramolecular cyclization of one of the chloroethyl side chains, forming a highly reactive aziridinium ion intermediate. This electrophilic species then readily attacks nucleophilic sites on cellular macromolecules, with DNA being the primary target.

The primary site of alkylation on DNA is the N7 position of guanine bases.[5] Due to its trifunctional nature, a single molecule of this compound can react with multiple guanine residues, leading to the formation of both intra- and interstrand DNA cross-links.[6] These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]

Signaling Pathway of this compound-Induced Cell Death

The extensive DNA damage caused by this compound activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial in determining the fate of the cell, whether it undergoes repair, cell cycle arrest, or apoptosis. Key players in this pathway include the sensor proteins ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated in response to DNA double-strand breaks and single-strand DNA, respectively.[8][9]

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.[10][11][12] Phosphorylation stabilizes p53, allowing it to accumulate in the nucleus and function as a transcription factor.[13] p53 then upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX and PUMA).[14] This coordinated cellular response aims to eliminate cells with irreparable DNA damage, thereby preventing the propagation of mutations.

Trichlormethine_Signaling_Pathway cluster_extracellular Extracellular This compound This compound (HN3) DNA DNA This compound->DNA Enters Cell DNA_Damage DNA_Damage DNA->DNA_Damage Alkylation ATM_ATR ATM_ATR DNA_Damage->ATM_ATR Activates p53_inactive p53_inactive ATM_ATR->p53_inactive Phosphorylates p53_active p53_active p53_inactive->p53_active Activation Cell_Cycle_Arrest Cell_Cycle_Arrest p53_active->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces

Historical Clinical Use and Experimental Protocols

The first clinical use of this compound was reported in 1946 by Goodman, Gilman, and their colleagues.[1][15] These pioneering studies investigated its effects on patients with advanced hematological malignancies.

Landmark Clinical Trial (Goodman et al., 1946)

Objective: To evaluate the therapeutic efficacy and toxicity of nitrogen mustards, including this compound, in patients with Hodgkin's disease, lymphosarcoma, and leukemia.[16]

Patient Population: The initial trials included patients with late-stage, often radiation-resistant, hematological malignancies.[3] These individuals had a poor prognosis and limited therapeutic options at the time.

Experimental Protocol:

  • Drug Preparation: this compound hydrochloride was dissolved in sterile physiological saline solution immediately before administration.

  • Administration: The drug was administered intravenously.[17] To minimize local reactions such as thrombophlebitis, the injection was often given into the tubing of a running intravenous infusion of saline.[17]

  • Dosage Regimen: A typical dosage was 0.1 mg per kg of body weight, administered daily for four consecutive days.[17] This course could be repeated after a recovery period, typically 4 to 6 weeks, if the patient's hematological status allowed.

Experimental_Workflow_this compound Patient_Selection Patient_Selection Drug_Prep Drug_Prep Patient_Selection->Drug_Prep Administration Administration Drug_Prep->Administration Monitoring Monitoring Administration->Monitoring Follow_Up Follow_Up Monitoring->Follow_Up

Response Evaluation: The therapeutic response was primarily assessed by physical examination, including the measurement of tumor size and palpation of lymph nodes and spleen. Radiographic imaging was also used to evaluate changes in internal tumor masses. Hematological parameters were closely monitored to assess both the therapeutic effect on leukemic cells and the toxic effects on normal hematopoietic cells.

Clinical Efficacy and Toxicity

The early clinical trials of this compound demonstrated its potent, albeit temporary, anti-tumor activity.

Quantitative Data from Early Studies

While detailed statistical analyses as conducted today were not a feature of these early reports, the published case series provide valuable insights into the efficacy and toxicity of this compound.

Tumor Response: Striking, though often transient, tumor regressions were observed in a significant proportion of patients with Hodgkin's disease and lymphosarcoma.[3][18] In some cases, large tumor masses were reported to soften within 48 hours of treatment initiation and shrink significantly over the course of therapy.[19] However, relapses were common, often occurring within weeks to months.

Hematological Effects: this compound induced profound effects on the hematopoietic system. In patients with leukemia, a rapid decrease in peripheral white blood cell counts was a consistent finding.[20] However, this effect was not selective for malignant cells, and significant bone marrow suppression was a major dose-limiting toxicity.

Adverse Effects: The administration of this compound was associated with a range of adverse effects, some of which were severe.

Adverse EffectDescription
Nausea and Vomiting This was a very common and often severe side effect, typically occurring within a few hours of administration.
Hematopoietic Suppression Leukopenia, thrombocytopenia, and anemia were consistent and dose-limiting toxicities. This resulted from the drug's effect on the rapidly dividing cells of the bone marrow.
Local Reactions Thrombophlebitis at the injection site was a frequent complication.
Other Systemic Effects Anorexia, weakness, and fever were also reported.

Conclusion

This compound, as one of the pioneering nitrogen mustards, played a critical role in establishing the field of cancer chemotherapy. The early clinical studies, despite their methodological limitations by modern standards, provided the first compelling evidence that chemical agents could induce significant tumor responses in patients with advanced malignancies. The understanding of its mechanism of action as a DNA alkylating agent has laid the groundwork for the development of numerous other chemotherapeutic drugs. While its clinical use has been largely superseded by more selective and less toxic agents, the historical data and experimental protocols associated with this compound remain a valuable resource for researchers and drug development professionals, offering important lessons in the principles of cancer pharmacology and the evolution of cancer treatment.

References

An In-depth Technical Guide on the Synthesis of Trichlormethine from Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trichlormethine, also known as Tris(2-chloroethyl)amine or HN3, is a powerful blistering agent and a nitrogen mustard used in chemical warfare.[1] Its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational and research purposes only.

Introduction

This compound is a trifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] Historically, it has seen use as a cytostatic agent in cancer therapy, particularly for leukemia and lymphoma, due to its ability to cross-link DNA and inhibit cell proliferation.[2][3] This guide focuses on the core synthesis of this compound from the readily available precursor, triethanolamine. The primary and most documented method involves the chlorination of triethanolamine using thionyl chloride.[2][4] An alternative pathway utilizing hydrogen chloride has also been proposed.

Core Synthesis Pathways

The conversion of triethanolamine to this compound involves the substitution of the three hydroxyl groups with chlorine atoms. This is typically achieved using a chlorinating agent.

1. Synthesis using Thionyl Chloride:

The most common method for the synthesis of this compound is the reaction of triethanolamine with thionyl chloride.[2][4] This reaction is often catalyzed by dimethylformamide (DMF).[5]

Reaction: N(CH₂CH₂OH)₃ + 3 SOCl₂ → N(CH₂CH₂Cl)₃·HCl + 3 SO₂ + 3 HCl

2. Synthesis using Hydrogen Chloride:

An alternative method involves the use of hydrogen chloride as the chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum sulfate, zinc sulfate, or copper sulfate.[6] This method is presented as a more environmentally friendly option by avoiding the production of sulfur dioxide.[6]

Reaction: N(CH₂CH₂OH)₃ + 3 HCl (in presence of Lewis acid) → N(CH₂CH₂Cl)₃·HCl + 3 H₂O

Quantitative Data Summary

The following table summarizes the quantitative data extracted from available literature for the synthesis of this compound from triethanolamine.

ParameterMethod 1: Thionyl ChlorideMethod 2: Hydrogen Chloride
Chlorinating Agent Thionyl chloride (SOCl₂)Hydrogen chloride (HCl)
Catalyst Dimethylformamide (DMF)[5]Lewis Acid (e.g., Al₂(SO₄)₃, ZnSO₄, CuSO₄)[6]
Reactant Ratio (Triethanolamine:Catalyst) 1:1 to 1:2 (mass ratio with DMF)[5]Not specified
Reaction Temperature 70°C (reflux)[5]Not specified (heating required)[6]
Reaction Time 6-8 hours[5]Not specified
Product Form Tris(2-chloroethyl)amine hydrochloride[5]Tris(2-chloroethyl)amine hydrochloride[6]

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is based on the methodology described in patent literature.[5]

Materials:

  • Triethanolamine

  • Thionyl chloride

  • Dimethylformamide (DMF)

  • Reaction vessel (e.g., three-neck flask) with stirring capabilities and a reflux condenser

Procedure:

  • In a suitable reaction vessel, combine triethanolamine and DMF in a mass ratio of 1:1 to 1:2.[5]

  • Begin stirring the mixture.

  • Slowly add thionyl chloride dropwise to the stirred solution. The rate of addition should be controlled to manage the evolution of gas.[5]

  • After the addition of thionyl chloride is complete, heat the reaction mixture to 70°C and maintain it at reflux for 6-8 hours.[5]

  • Upon completion of the reaction, the resulting product is tris(2-chloroethyl)amine hydrochloride.[5] Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Method 2: Synthesis using Hydrogen Chloride

This protocol is based on the methodology described in patent literature.[6]

Materials:

  • Triethanolamine

  • Hydrogen chloride (gas)

  • Lewis acid catalyst (e.g., aluminum sulfate)

  • Reaction vessel with stirring capabilities and a distillation apparatus

Procedure:

  • Add triethanolamine to a three-mouth reaction bottle and begin stirring.

  • Introduce hydrogen chloride gas into the reaction vessel at room temperature until the pH of the system reaches 2-3.[6]

  • Add the Lewis acid catalyst to the reaction mixture.

  • Heat the mixture and continue to introduce hydrogen chloride gas.

  • During the reaction, distill the generated water to drive the reaction to completion.[6]

  • The final product is tris(2-chloroethyl)amine hydrochloride.[6]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Hydrogen Chloride TEA1 Triethanolamine Reaction1 Reaction at 70°C (6-8 hours) TEA1->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 DMF DMF (Catalyst) DMF->Reaction1 Product1 Tris(2-chloroethyl)amine Hydrochloride Reaction1->Product1 TEA2 Triethanolamine Reaction2 Heated Reaction with Water Removal TEA2->Reaction2 HCl Hydrogen Chloride HCl->Reaction2 LewisAcid Lewis Acid (Catalyst) LewisAcid->Reaction2 Product2 Tris(2-chloroethyl)amine Hydrochloride Reaction2->Product2

Caption: Synthesis workflows for this compound from Triethanolamine.

Mechanism of Action: DNA Alkylation

This compound, like other nitrogen mustards, exerts its cytotoxic effects through the alkylation of DNA.[4] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1] As a trifunctional agent, this compound can form multiple cross-links, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[7]

DNA_Alkylation_Pathway This compound This compound N(CH₂CH₂Cl)₃ Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) This compound->Aziridinium AlkylatedGuanine Alkylated Guanine Aziridinium->AlkylatedGuanine Alkylation DNA DNA Guanine Guanine Residue (N7) DNA->Guanine Guanine->AlkylatedGuanine Crosslinking Inter- and Intrastrand Cross-linking AlkylatedGuanine->Crosslinking DNA_Damage DNA Damage Crosslinking->DNA_Damage ReplicationInhibition Inhibition of DNA Replication DNA_Damage->ReplicationInhibition TranscriptionInhibition Inhibition of Transcription DNA_Damage->TranscriptionInhibition Apoptosis Cell Cycle Arrest & Apoptosis ReplicationInhibition->Apoptosis TranscriptionInhibition->Apoptosis

Caption: Simplified mechanism of DNA alkylation by this compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine, also known as tris(2-chloroethyl)amine or HN-3, is a trifunctional nitrogen mustard with a significant history as both a chemical warfare agent and a chemotherapeutic compound.[1][2][3] Its potent cytotoxic effects stem from its ability to act as a powerful alkylating agent, forming covalent cross-links within DNA and subsequently triggering cellular apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its mechanism of action and the cellular signaling pathways it perturbs. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical Structure and Identification

This compound is the organic compound with the formula N(CH₂CH₂Cl)₃.[2] It is a tertiary amine with three 2-chloroethyl side chains. The presence of these reactive chloroethyl groups is central to its chemical reactivity and biological activity.

IUPAC Name: 2-chloro-N,N-bis(2-chloroethyl)ethanamine[1]

Synonyms: Tris(2-chloroethyl)amine, HN-3, Trimustine, Sinalost base, Trimitan base[1][6]

CAS Number: 555-77-1[7]

The hydrochloride salt, this compound hydrochloride (CAS Number: 817-09-4), is a more stable, crystalline solid that is often used in pharmaceutical preparations.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the tables below. This data is essential for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂Cl₃N[4]
Molecular Weight 204.53 g/mol [10]
Appearance Colorless to pale yellow, oily liquid[1]
Odor Faint fishy or soapy odor; pure form is odorless[1]
Melting Point -4 °C (24.8 °F)[2]
Boiling Point 144 °C at 15 mmHg (decomposes at atmospheric pressure)[1]
Solubility in Water 160 mg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, carbon tetrachloride[1]
pKa 4.64[1]
LogP 1.306[2]
Density 1.24 g/cm³[10]
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Molecular Formula C₆H₁₂Cl₃N·HCl[11]
Molecular Weight 241.0 g/mol [12]
Appearance White to off-white crystalline powder[13]
Melting Point 130-131 °C[8]
Solubility Very soluble in water; soluble in ethanol[8]
Stability Aqueous solutions deteriorate rapidly[8]

Experimental Protocols

Synthesis of Tris(2-chloroethyl)amine Hydrochloride

This protocol describes the synthesis of this compound hydrochloride from triethanolamine and thionyl chloride.[1][7][8]

Materials:

  • Triethanolamine

  • Thionyl chloride

  • Dichloroethane (anhydrous)

  • Methanol

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of anhydrous dichloroethane.

  • Slowly add 51.0 mL of thionyl chloride to the mixture. The addition should be done cautiously in a well-ventilated fume hood as the reaction is exothermic and releases HCl and SO₂ gases.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of 20 mL of methanol to destroy any excess thionyl chloride.

  • Remove the solvent using a rotary evaporator to yield a white crystalline mass of tris(2-chloroethylamine) hydrochloride.[1]

  • The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound hydrochloride

  • Absolute ethanol

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize crystal formation, place the flask in an ice bath for approximately 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound (HN-3) in a given matrix.[9][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

GC-MS Parameters (example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the extract under a gentle stream of nitrogen.

  • The sample can be analyzed directly or derivatized to improve chromatographic properties.

In Vitro DNA Alkylation Assay

This protocol describes a method to assess the ability of this compound to alkylate purified DNA in vitro, which can be visualized by gel electrophoresis.

Materials:

  • Purified plasmid DNA or a specific DNA fragment

  • This compound hydrochloride

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator and imaging system

Procedure:

  • Prepare a stock solution of this compound hydrochloride in the reaction buffer immediately before use, as it degrades in aqueous solutions.[8]

  • In microcentrifuge tubes, set up reaction mixtures containing a fixed amount of DNA (e.g., 500 ng) and varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

  • Incubate the reactions at 37 °C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a loading buffer and placing the tubes on ice.

  • Analyze the samples by agarose gel electrophoresis. DNA cross-linking will result in a change in the electrophoretic mobility of the DNA, with interstrand cross-links leading to a slower migration.

  • Stain the gel, visualize the DNA bands under UV light, and document the results.

Comet Assay for Detection of DNA Cross-links

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including cross-links, in individual cells.[10][15][16]

Procedure Outline:

  • Expose cultured cells to various concentrations of this compound for a specified duration.

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.

  • To specifically detect cross-links, irradiate the slides with a fixed dose of X-rays or gamma rays to induce random DNA strand breaks.

  • Subject the slides to alkaline electrophoresis. Un-cross-linked DNA fragments will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate more slowly.[15]

  • Stain the DNA and visualize using a fluorescence microscope.

  • Quantify the extent of DNA migration (comet tail length and intensity) using appropriate software. A reduction in induced DNA migration compared to the irradiated control indicates the presence of DNA cross-links.[15]

Mechanism of Action and Signaling Pathways

The biological activity of this compound is a direct consequence of its ability to alkylate DNA.[4] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[2] This electrophilic species then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[4] As a trifunctional agent, this compound can form multiple DNA adducts, leading to both intrastrand and interstrand cross-links.[5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]

DNA Damage Response Pathway

The formation of DNA cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions and activate downstream signaling cascades to coordinate DNA repair, cell cycle arrest, and, if the damage is too extensive, apoptosis. The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][15]

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Sensing and Signaling cluster_3 Cellular Outcomes This compound This compound DNA_Crosslinks DNA Inter- and Intrastrand Cross-links This compound->DNA_Crosslinks Alkylation ATM_ATR ATM/ATR Activation DNA_Crosslinks->ATM_ATR Damage Recognition Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Apoptosis Apoptosis Chk1_Chk2->Apoptosis If damage is irreparable

Caption: DNA Damage Response to this compound.

Experimental Workflow for Assessing this compound's Effects

A typical workflow to investigate the biological effects of this compound involves a series of in vitro experiments.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for DDR Proteins (p-ATM, p-Chk2, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: In Vitro Experimental Workflow.

Conclusion

This compound remains a compound of significant interest due to its potent DNA alkylating properties. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for its potential application in drug development and for mitigating its toxic effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working with this and related compounds. Further research into the nuances of its interaction with cellular machinery will continue to be a valuable endeavor in the fields of oncology and toxicology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Trichlormethine as a DNA Alkylating Agent

Abstract

This compound, also known as tris(2-chloroethyl)amine or HN3, is a potent trifunctional nitrogen mustard compound historically used as a cytostatic agent in cancer chemotherapy.[1][2][3] Its powerful cytotoxic effects are derived from its primary mechanism of action: the alkylation of DNA. By forming covalent bonds with DNA bases, this compound creates adducts that lead to the formation of highly disruptive interstrand and intrastrand cross-links.[4][5][6] These lesions physically obstruct critical cellular processes such as DNA replication and transcription, triggering the DNA Damage Response (DDR) and, in cases of overwhelming damage, culminating in programmed cell death (apoptosis).[5][7][8] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, cellular consequences, and experimental methodologies associated with this compound, serving as a vital resource for professionals in oncology and drug development.

Chemical and Physical Properties

This compound is a classic nitrogen mustard, a class of compounds initially developed for chemical warfare but later repurposed for antineoplastic therapy.[2] It is recognized for its high reactivity and ability to covalently modify cellular macromolecules, with DNA being the primary target.[9]

Table 1: Chemical and Physical Data for this compound

PropertyDataReference
Chemical Name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine[2]
Common Synonyms Tris(2-chloroethyl)amine, HN3, Trimustine, Sinalost, SK-100[1][2][10]
Molecular Formula C6H12Cl3N[2]
Molecular Weight 204.53 g/mol (as free base)[1]
CAS Number 555-77-1 (free base), 817-09-4 (hydrochloride)[1][2]
Appearance Crystals (hydrochloride salt)[1]
Solubility Very soluble in water; soluble in ethanol[1]
Stability Aqueous solutions deteriorate rapidly[1]
Synthesis Prepared by treating triethanolamine with thionyl chloride[1]

Mechanism of Action: DNA Alkylation

The cytotoxicity of this compound is a multi-step process initiated by the formation of a highly reactive electrophilic intermediate, which then attacks nucleophilic sites on DNA.[5][11]

Formation of the Aziridinium Ion

Under physiological conditions, one of the 2-chloroethyl side chains undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium (ethyleneiminium) ring.[5][11][12] This cation is a potent electrophile, primed to react with cellular nucleophiles.

DNA Alkylation and Adduct Formation

The highly reactive aziridinium ion is attacked by nucleophilic centers within DNA. The most frequent target is the N7 position of guanine due to its high nucleophilicity.[4][5][6][13] Other less frequent sites of alkylation include the N3 position of adenine, the N1 of adenine, and the N3 of cytosine.[4][12] This initial reaction results in a monofunctional adduct, covalently linking the drug to a single DNA base.

Formation of DNA Cross-Links

As a trifunctional agent, this compound's remaining chloroethyl arms can independently repeat the aziridinium formation process. This allows the drug to react with a second (and potentially third) nucleophilic site, leading to the formation of highly cytotoxic cross-links.[11]

  • Interstrand Cross-links (ICLs): This occurs when the second reactive arm of this compound binds to a base on the opposite DNA strand, most commonly another guanine.[4][6] ICLs are particularly toxic as they form an irreversible covalent bridge between the two strands of the DNA double helix, preventing strand separation required for replication and transcription.[6][14]

  • Intrastrand Cross-links: The second reactive arm can also bind to another base on the same DNA strand.[6][15]

  • DNA-Protein Cross-links: The aziridinium intermediate can also react with nucleophilic amino acid residues (like cysteine) in nearby proteins, such as histones, forming DNA-protein cross-links that further disrupt chromatin structure and function.[16][17][18]

G cluster_0 Step 1: Activation cluster_1 Step 2: DNA Interaction cluster_2 Step 3: Cross-Linking TCM This compound N(CH₂CH₂Cl)₃ AZ Aziridinium Ion (Highly Reactive) TCM->AZ Intramolecular Cyclization (-Cl⁻) DNA DNA (Nucleophilic Sites, e.g., N7-Guanine) AZ->DNA Nucleophilic Attack Mono Monofunctional Adduct (Single base alkylated) ICL Interstrand Cross-Link (Highly Cytotoxic) Mono->ICL 2nd/3rd Arm Activation & Reaction Intra Intrastrand Cross-Link Mono->Intra 2nd/3rd Arm Activation & Reaction DPC DNA-Protein Cross-Link Mono->DPC 2nd/3rd Arm Activation & Reaction

Caption: Mechanism of this compound DNA Alkylation.

Cellular Consequences and Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular events, beginning with the stalling of essential molecular machinery and culminating in a decision between cell cycle arrest, DNA repair, or apoptosis.

DNA Damage Response (DDR)

When DNA lesions physically block the progression of DNA or RNA polymerases, the cell activates a complex signaling network known as the DNA Damage Response (DDR).[8][19]

  • Damage Sensing: Sensor proteins (e.g., MRN complex, RPA) recognize the DNA lesions and stalled replication forks.[19]

  • Signal Transduction: This recognition recruits and activates apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[19][20][21]

  • Effector Activation: ATM/ATR phosphorylate a host of downstream effector proteins, including the tumor suppressor p53 and checkpoint kinases CHK1/CHK2.[9][19] This leads to the phosphorylation of histone H2AX (γH2AX), which serves as a beacon to recruit DNA repair factors to the site of damage.[19]

  • Cellular Outcomes: The DDR coordinates several outcomes:

    • Cell Cycle Arrest: Activation of checkpoint kinases halts the cell cycle, typically at G1/S or G2/M phases, to provide time for DNA repair.[8][9]

    • DNA Repair: Various pathways are activated to attempt to remove the lesions, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and specialized pathways for cross-link repair like the Fanconi Anemia (FA) pathway.[22]

    • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will shift to promoting programmed cell death.[8]

G cluster_outcomes Cellular Outcomes TCM This compound Lesions DNA Adducts & Interstrand Cross-links TCM->Lesions Stall Replication/Transcription Stall Lesions->Stall Sensors Sensor Proteins (MRN, RPA) Stall->Sensors Kinases ATM / ATR Kinases (Activated) Sensors->Kinases Effectors Effector Proteins (p53, CHK1/2, γH2AX) Kinases->Effectors Arrest Cell Cycle Arrest Effectors->Arrest Repair DNA Repair Activation (NER, FA Pathway, etc.) Effectors->Repair Apoptosis Apoptosis (If damage is severe) Effectors->Apoptosis

Caption: DNA Damage Response (DDR) to this compound.

Apoptosis Induction

When DNA repair fails, p53 and other pro-apoptotic factors activate the intrinsic (mitochondrial) pathway of apoptosis.[23][24]

  • Bcl-2 Family Regulation: Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[23][25]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, causing the release of cytochrome c into the cytoplasm.[23]

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome and recruits and activates the initiator caspase, Caspase-9.[25]

  • Execution Phase: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3.[23][25] These executioner caspases then dismantle the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

G DDR Severe DNA Damage (from this compound) p53 p53 Activation DDR->p53 Bax Bax (Pro-apoptotic) Upregulated p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Downregulated p53->Bcl2 inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates via Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis cleaves cellular substrates

Caption: Intrinsic Apoptosis Pathway Activated by this compound.

Quantitative Data Summary

While this compound has been studied for decades, recent and specific quantitative data such as IC50 values in various cell lines are not prevalent in the available literature, reflecting its reduced clinical use.[1] However, historical toxicological data provide insight into its potent cytotoxicity.

Table 2: Toxicological Data for this compound

ParameterSpeciesRouteValueReference
LD50 MouseDermal7 mg/kg[26]
LD50 RatDermal4.9 mg/kg[26]
LD50 RabbitDermal19 mg/kg[26]
LD50 DogDermal1 mg/kg[26]
LD50 MouseSubcutaneous2.0 mg/kg[26]
LD50 RatIntravenous0.7 mg/kg[26]
LD50 RabbitIntravenous2.5 mg/kg[26]
Carcinogenicity RatSubcutaneousInduced high incidence of sarcomas[10][26]
IARC Classification --Group 2B: Possibly carcinogenic to humans[10]

Experimental Protocols

The study of this compound and other DNA alkylating agents involves a range of techniques to characterize their effects on DNA, cellular viability, and specific signaling pathways.

Protocols for Assessing DNA Alkylation
  • Method: In Vitro Transcription Assay

    • Objective: To determine the sequence specificity of DNA alkylation.

    • Protocol:

      • A DNA template of a known sequence is incubated with this compound for a specified time (e.g., 1.5 hours at 200 µM).[15]

      • In vitro transcription is initiated using RNA polymerase.

      • The resulting RNA transcripts are separated by gel electrophoresis.

      • Transcriptional blockages, appearing as truncated RNA products, indicate sites of DNA alkylation on the template strand that have stalled the polymerase.[15] The intensity of these blockage bands correlates with the extent of alkylation at that site.[15]

  • Method: Mass Spectrometry (MS) and Chromatography

    • Objective: To identify and quantify specific DNA adducts.

    • Protocol:

      • Expose cells or isolated DNA to this compound.

      • Isolate and hydrolyze the DNA to release the adducted nucleobases.

      • Separate the components using High-Performance Liquid Chromatography (HPLC).[27]

      • Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or other MS techniques to identify the precise chemical structure and quantity of the adducts formed.[27][28] Isotope-labeled internal standards can be used for precise quantification.[28]

Protocols for Assessing Cytotoxicity
  • Method: Cell Viability (IC50) Determination via Crystal Violet or MTT Assay

    • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

    • Protocol:

      • Seed cells (e.g., HepG2, 3T3 fibroblasts) in 96-well plates and allow them to adhere.[29]

      • Treat the cells with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours).

      • For Crystal Violet: Fix and stain the remaining adherent cells. Solubilize the dye and measure the absorbance, which is proportional to the number of viable cells.[30]

      • For MTT: Add MTT reagent, which is converted by metabolically active cells into a colored formazan product. Solubilize the product and measure absorbance.

      • Plot the percentage of cell viability against the drug concentration and use a non-linear regression to calculate the IC50 value.[31]

Protocols for Assessing Apoptosis
  • Method: Western Blotting for Apoptosis-Related Proteins

    • Objective: To measure changes in the expression levels of key proteins in the apoptotic pathway.

    • Protocol:

      • Treat cells with this compound for various time points.

      • Lyse the cells and collect the total protein.

      • Separate proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for target proteins such as p53, Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3.[9][23]

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

      • Analyze band intensities to determine relative protein expression levels, using a loading control like β-actin for normalization.[9]

G cluster_dna DNA-Level Analysis cluster_cell Cellular-Level Analysis cluster_protein Protein-Level Analysis start Start: Treat Cell Culture with this compound dna_iso Isolate DNA start->dna_iso cyto Cytotoxicity Assay (e.g., MTT) start->cyto apop Apoptosis Assay (Flow Cytometry) start->apop prot_iso Isolate Protein Lysate start->prot_iso dna_analysis Analyze Adducts (HPLC, Mass Spec) dna_iso->dna_analysis end End: Correlate Data to Elucidate Mechanism dna_analysis->end cyto->end apop->end prot_analysis Western Blot (p53, Caspases, etc.) prot_iso->prot_analysis prot_analysis->end

Caption: General Experimental Workflow for Studying this compound.

Conclusion and Future Perspectives

This compound is a quintessential DNA alkylating agent whose potent, trifunctional reactivity makes it a powerful cytotoxic compound. Its mechanism of action, centered on the formation of DNA interstrand cross-links, provides a clear rationale for its antineoplastic effects by inducing irreparable DNA damage that triggers cell cycle arrest and apoptosis.[5][7][11] While its clinical application has been largely superseded by agents with more favorable therapeutic indices, this compound remains a valuable tool for research. Its known carcinogenicity underscores the double-edged nature of such potent DNA-damaging agents.[10] A thorough understanding of its interaction with DNA and the subsequent cellular responses is crucial for professionals in drug development, offering foundational knowledge for the design of novel, more targeted DNA-modifying cancer therapeutics.

References

The Cytostatic Effects of Trichlormethine on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine, a trifunctional nitrogen mustard alkylating agent, exhibits significant cytostatic and cytotoxic effects on cancer cells. This technical guide delineates the core mechanisms of action, focusing on its role in inducing DNA damage, subsequent cell cycle arrest, and apoptosis. Detailed experimental protocols for assessing these effects are provided, alongside a summary of quantitative data, to offer a comprehensive resource for researchers in oncology and drug development. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular and cellular consequences of this compound treatment.

Introduction

This compound, also known as tris(2-chloroethyl)amine, is a potent alkylating agent that has been investigated for its anticancer properties.[1][2] As a member of the nitrogen mustard family, its mechanism of action is primarily centered on the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[1][3][4][5][6] This document provides an in-depth overview of the cytostatic effects of this compound, detailing the molecular pathways it perturbs and the experimental methodologies used to characterize its activity.

Mechanism of Action: DNA Alkylation and Damage Response

The primary mechanism of this compound's cytostatic effect is its ability to act as a DNA alkylating agent.[1][3][4] The three chloroethyl groups of the molecule can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[3][7] This alkylation can result in several forms of DNA damage:

  • Monoadducts: A single chloroethyl group reacts with a DNA base.

  • Intrastrand cross-links: Two chloroethyl groups on the same this compound molecule react with two different bases on the same DNA strand.

  • Interstrand cross-links (ICLs): Two chloroethyl groups react with bases on opposite strands of the DNA double helix.[3] ICLs are particularly cytotoxic as they prevent DNA strand separation, thereby blocking DNA replication and transcription.[3][7]

This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[7]

Key Signaling Pathways in this compound-Induced Cytostasis

The cellular response to this compound-induced DNA damage involves the activation of several key signaling pathways, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

  • ATM-Chk2-p53 Pathway: In response to double-strand breaks, which can arise from the processing of ICLs, the ATM kinase is activated. ATM then phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[7][8][9][10][11] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[8][12]

  • Apoptosis Induction: Sustained DNA damage and cell cycle arrest ultimately lead to the initiation of programmed cell death, or apoptosis.[13][14][15][16] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The p53-mediated upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events in the intrinsic pathway.[17][18]

Quantitative Data on the Cytostatic Effects of this compound

While specific quantitative data for this compound is limited in publicly available literature, the following tables present hypothetical yet plausible data based on the known potency of similar nitrogen mustards. This data is intended to serve as a comparative reference for researchers.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
HeLaCervical Cancer15
A549Lung Cancer25
MCF-7Breast Cancer18
HCT116Colon Cancer22
JurkatT-cell Leukemia10

Table 2: Hypothetical Cell Cycle Distribution of a Cancer Cell Line (e.g., HeLa) after 24-hour Treatment with this compound

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)553015
This compound (10 µM)402535
This compound (25 µM)251560

Table 3: Hypothetical Quantification of Apoptosis in a Cancer Cell Line (e.g., Jurkat) after 48-hour Treatment with this compound (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)32
This compound (10 µM)2515
This compound (25 µM)4530

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytostatic effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[19]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[4][6][20][21][22]

  • Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.[23]

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis of DNA Damage Response Proteins

This protocol detects the levels and activation (phosphorylation) of key proteins in the DDR pathway.[3][7][24][25]

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-ATM, phospho-Chk2, p53, γH2AX). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Trichlormethine_Signaling_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response cluster_cellular_outcomes Cellular Outcomes This compound This compound DNA_Alkylation DNA Alkylation (Interstrand Cross-links) This compound->DNA_Alkylation DNA_Damage DNA Double-Strand Breaks DNA_Alkylation->DNA_Damage ATM ATM DNA_Damage->ATM pATM p-ATM ATM->pATM Chk2 Chk2 pATM->Chk2 p53 p53 pATM->p53 pChk2 p-Chk2 Chk2->pChk2 pChk2->p53 pp53 p-p53 p53->pp53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) pp53->Cell_Cycle_Arrest Apoptosis Apoptosis pp53->Apoptosis

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow Diagrams

Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Fixation Ethanol Fixation Harvesting->Fixation Staining PI/RNase Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Cell Cycle Profile Quantification Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Band Intensity Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Conclusion

This compound exerts its potent cytostatic effects on cancer cells primarily through the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links. This damage activates the DNA Damage Response pathway, culminating in cell cycle arrest, predominantly in the G2/M phase, and the induction of apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other alkylating agents in the context of cancer therapy. Further research focusing on the specific molecular determinants of sensitivity and resistance to this compound will be crucial for its potential clinical application.

References

An In-depth Technical Guide on the Vesicant Properties of Trichlormethine (HN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine (HN3), a trifunctional nitrogen mustard, is a potent vesicant (blistering agent) originally developed for chemical warfare.[1] Its high reactivity and ability to cause severe, delayed-onset skin damage, including erythema, blistering, and necrosis, make it a subject of significant toxicological concern.[2][3] This guide provides a detailed technical overview of the vesicant properties of HN3, leveraging data from its close analog, mechlorethamine (HN2 or Nitrogen Mustard, NM), due to the greater availability of research on NM as a surrogate.[2] It covers the quantitative aspects of HN3-induced skin injury, detailed experimental protocols for assessing its effects, and a comprehensive analysis of the intricate signaling pathways that orchestrate the cellular and tissue damage.

Introduction to this compound (HN3)

This compound, with the chemical formula N(CH₂CH₂Cl)₃, is a powerful alkylating agent.[1] Its vesicant properties are attributed to its ability to form highly reactive aziridinium ions that readily alkylate a wide range of biological macromolecules, most notably DNA, but also proteins and lipids.[2] This indiscriminate reactivity disrupts cellular function, triggers programmed cell death, and incites a potent inflammatory response, culminating in the characteristic blistering of the skin.[2][4] Exposure can occur through inhalation, ingestion, or direct contact with the skin and eyes.[1] The onset of symptoms is typically delayed, with erythema appearing within hours, followed by the formation of blisters within 6 to 12 hours.[3]

Quantitative Data on Vesicant Properties

Due to the limited availability of specific quantitative data for this compound (HN3) in open literature, data from its well-studied analog, Nitrogen Mustard (NM/HN2), is often used to understand its vesicant effects. The following tables summarize key quantitative findings from animal studies.

Table 1: Dermal Lethality of this compound (HN3)

SpeciesDermal LD50 (mg/kg)
Rabbit20
RatNot available
MouseNot available
Guinea PigNot available

Source: NLM_HSDB

Table 2: Time-Course of Nitrogen Mustard (NM) Induced Skin Lesions in Mice

Time Post-ExposureObserved Effects in SKH-1 Hairless and C57BL/6 Mice (3.2 mg NM)
12 hoursOnset of edema, erythema, and microblister formation. Wounding and altered pigmentation more pronounced in C57BL/6 mice.[5][6]
24 hoursPeak edema and erythema. Microblistering is prominent, especially in SKH-1 mice.[5][6]
72 hoursSustained edema and erythema. Appearance of dry, scaly skin (xerosis).[5][6]
120 hours40-60% mortality observed in both mouse strains.[5][6]

Note: Nitrogen Mustard (NM) is a close structural and functional analog of this compound (HN3) and is commonly used as a surrogate in research to study vesicant-induced skin injury.[2]

Experimental Protocols

The assessment of vesicant properties relies on both in vivo and in vitro models. Below are detailed methodologies for key experiments.

In Vivo Hairless Mouse Model for Vesicant Exposure

This protocol is adapted from studies investigating Nitrogen Mustard-induced skin injury in SKH-1 hairless mice.[7]

  • Animal Model: SKH-1 hairless mice are utilized due to the absence of hair, which facilitates the topical application and observation of skin lesions.[7]

  • Vesicant Application:

    • A defined area on the dorsal skin of the mouse is selected.

    • This compound (or its analog, Nitrogen Mustard) is dissolved in a suitable vehicle, typically acetone, to enhance skin penetration.[5]

    • A specific dose (e.g., 3.2 mg in 200 µL acetone) is topically applied to the defined area.[5]

  • Observation and Scoring:

    • Animals are observed at various time points post-exposure (e.g., 12, 24, 72, 120 hours).[5]

    • Clinical signs of skin injury are scored based on a defined scale for erythema, edema, microblister formation, wounding, and xerosis.[5]

    • Skin bi-fold thickness is measured using a caliper as a quantitative measure of edema.[5]

  • Histopathological Analysis:

    • At the end of the observation period, mice are euthanized, and the exposed skin is excised.

    • Skin samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[8]

    • Sections are stained with hematoxylin and eosin (H&E) to assess epidermal and dermal changes, including necrosis, inflammatory cell infiltration, and epidermal-dermal separation.[2]

  • Biochemical and Molecular Analysis:

    • Skin samples can be snap-frozen in liquid nitrogen for subsequent analysis of protein expression (Western blotting), mRNA levels (RT-PCR), and enzyme activity (e.g., myeloperoxidase for neutrophil infiltration).[9]

In Vitro Reconstructed Human Epidermis (RhE) Model for Irritation Testing

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing using commercially available RhE models like EpiDerm™, SkinEthic™, or LabCyte EPI-MODEL24.[10][11][12][13]

  • Model Preparation:

    • Reconstituted human epidermis tissue cultures are received and pre-incubated in assay medium according to the manufacturer's instructions.

  • Test Substance Application:

    • The test substance (this compound) is applied topically to the surface of the RhE tissue. For liquids, a defined volume is applied; for solids, a defined weight is applied, often moistened with a solvent.

    • The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes).

  • Post-Exposure Processing:

    • After exposure, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.

    • The tissues are transferred to fresh assay medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.[14]

    • The viability of the treated tissues is expressed as a percentage relative to negative control-treated tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.[12]

  • Inflammatory Mediator Analysis:

    • The culture medium can be collected to measure the release of pro-inflammatory cytokines such as IL-1α and IL-8 using ELISA kits.[15]

Signaling Pathways in this compound-Induced Vesication

The cutaneous injury caused by this compound is a complex process involving multiple interconnected signaling pathways. The initial alkylation of cellular macromolecules triggers a cascade of events leading to inflammation, apoptosis, necrosis, and ultimately, blister formation.

DNA Damage Response

The primary target of HN3 is DNA. The formation of DNA adducts and cross-links activates a robust DNA damage response.

DNA_Damage_Response HN3 This compound (HN3) DNA_Damage DNA Alkylation & Cross-linking HN3->DNA_Damage p53 p53 Activation DNA_Damage->p53 NHEJ Non-Homologous End Joining (NHEJ) DNA_Damage->NHEJ HRR Homologous Recombination Repair (HRR) DNA_Damage->HRR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair NHEJ->DNA_Repair HRR->DNA_Repair

Caption: HN3-induced DNA damage response pathway.

Oxidative Stress and Inflammatory Cascade

HN3 exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress and activating pro-inflammatory signaling pathways.

Inflammatory_Cascade HN3 This compound (HN3) Oxidative_Stress Oxidative Stress (ROS Production) HN3->Oxidative_Stress MAPK MAPK Activation (ERK, JNK, p38) Oxidative_Stress->MAPK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation MAPK->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS) AP1->Inflammatory_Mediators Cytokines Cytokine & Chemokine Release (IL-1α, IL-6, IL-8) AP1->Cytokines NFkB->Inflammatory_Mediators NFkB->Cytokines Inflammation Inflammation Inflammatory_Mediators->Inflammation Cytokines->Inflammation

Caption: HN3-induced oxidative stress and inflammatory cascade.

Apoptosis and Necrosis in Keratinocytes

The cellular damage induced by HN3 triggers programmed cell death pathways in keratinocytes, the primary cell type of the epidermis.

Cell_Death_Pathways HN3_Damage HN3-induced Cellular Damage Intrinsic_Apoptosis Intrinsic Apoptosis (Mitochondrial Pathway) HN3_Damage->Intrinsic_Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis (Death Receptor Pathway) HN3_Damage->Extrinsic_Apoptosis Necrosis Necrosis HN3_Damage->Necrosis Caspase_Activation Caspase Activation (Caspase-3, -9) Intrinsic_Apoptosis->Caspase_Activation Extrinsic_Apoptosis->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis and necrosis pathways in HN3-exposed keratinocytes.

Blister Formation

The culmination of the inflammatory response and cell death is the separation of the epidermis from the dermis, leading to blister formation. This process is mediated by the degradation of the basement membrane by proteases.

Blister_Formation Inflammation Inflammation MMP_Upregulation MMP Upregulation (especially MMP-9) Inflammation->MMP_Upregulation Cell_Death Keratinocyte Death (Apoptosis/Necrosis) Cell_Death->MMP_Upregulation BM_Degradation Basement Membrane Degradation MMP_Upregulation->BM_Degradation Epidermal_Dermal_Separation Epidermal-Dermal Separation BM_Degradation->Epidermal_Dermal_Separation Blister Blister Formation Epidermal_Dermal_Separation->Blister

Caption: The proteolytic cascade leading to blister formation.

Conclusion

This compound (HN3) is a potent vesicant that induces severe skin injury through a complex interplay of DNA damage, oxidative stress, inflammation, and programmed cell death. Understanding the quantitative aspects of its toxicity, the experimental models used for its assessment, and the intricate signaling pathways involved is crucial for the development of effective medical countermeasures. While research on its analog, Nitrogen Mustard, has provided significant insights, further studies focusing specifically on HN3 are warranted to fully characterize its unique toxicological profile. The methodologies and pathway analyses presented in this guide offer a comprehensive foundation for researchers and drug development professionals working to mitigate the devastating effects of this chemical threat.

References

Carcinogenicity of Trichlormethine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine, a trifunctional nitrogen mustard, has been evaluated for its carcinogenic potential in animal models. Classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC), this determination is primarily based on sufficient evidence from experimental animal studies. This technical guide provides an in-depth review of the key animal carcinogenicity studies, presenting quantitative data, detailed experimental protocols, and an overview of the underlying mechanisms of action, including relevant signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the carcinogenic risk profile of this compound.

Introduction

This compound, also known as trimustine hydrochloride, is a potent alkylating agent. Its mechanism of action involves the formation of highly reactive aziridinium ions that covalently bind to cellular macromolecules, most notably DNA. This interaction leads to the formation of DNA adducts and inter- and intrastrand cross-links, which can disrupt DNA replication and transcription, ultimately leading to cytotoxic and mutagenic effects. The mutagenic potential of this compound is the primary driver of its carcinogenicity. This guide summarizes the pivotal animal studies that have investigated the tumorigenic effects of this compound.

Quantitative Carcinogenicity Data

The most comprehensive data on the carcinogenicity of this compound in animal models comes from a study in Wistar rats conducted by Sýkora et al. (1981). The study demonstrated a significant induction of tumors at the site of subcutaneous injection.

Table 1: Incidence of Sarcomas in Wistar Rats Following Subcutaneous Injection of this compound

Treatment GroupDose RegimenSexIncidence of Sarcomas (Spindle-Cell Type)
ControlWaterMale0/10
Female0/10
Low Dose Daily0.25 mg/kg bwMale7/10
Female7/10
High Dose Daily0.5 mg/kg bwMale8/10
Female7/9
Weekly Dose2.5 mg/kg bwMale5/10
Female4/10

In addition to the sarcomas at the injection site, a few intestinal adenocarcinomas were observed in the treated rats, a tumor type not seen in the control group. A study in mice by Griffin et al. (1950) was deemed inadequate for a comprehensive evaluation by IARC due to high early mortality. In that study, only one of the four surviving mice that received weekly subcutaneous injections of 1 mg/kg bw this compound for ten weeks developed a lung adenoma.

Experimental Protocols

Rat Carcinogenicity Study (Sýkora et al., 1981)
  • Test Substance: this compound (Trimustine hydrochloride)

  • Animal Species: Wistar rats

  • Sex: Male and female

  • Route of Administration: Subcutaneous injection

  • Dosing Regimens:

    • Control Group: Received subcutaneous injections of water.

    • Low Dose Daily Group: Received 0.25 mg/kg body weight this compound daily.

    • High Dose Daily Group: Received 0.5 mg/kg body weight this compound daily.

    • Weekly Dose Group: Received 2.5 mg/kg body weight this compound weekly.

  • Duration of Treatment: Not explicitly stated in the available summaries, but typical for chronic carcinogenicity studies.

  • Observation Period: Animals were monitored for tumor development.

  • Pathology: Comprehensive histopathological examination was performed on all animals.

Mouse Carcinogenicity Study (Griffin et al., 1950)
  • Test Substance: this compound

  • Animal Species: Mice (strain not specified in available summaries)

  • Route of Administration: Subcutaneous injection

  • Dosing Regimen: 1 mg/kg body weight this compound weekly for ten weeks.

  • Outcome: The study suffered from high early mortality, limiting its evaluative power.

Visualization of Mechanisms and Workflows

Experimental Workflow for a Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a chronic carcinogenicity study, based on the protocols of the studies cited.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_observation Observation & Endpoint A Animal Acclimatization B Randomization into Treatment Groups A->B C Control Group (Vehicle) B->C D Treatment Group 1 (Low Dose) B->D E Treatment Group 2 (High Dose) B->E F Chronic Administration of this compound B->F G Regular Clinical Observation & Body Weight Measurement F->G H Monitoring for Tumor Development G->H I Necropsy & Gross Pathology H->I J Histopathological Examination of Tissues I->J K Data Analysis & Tumor Incidence Calculation J->K

Carcinogenicity Bioassay Workflow
Logical Relationship of this compound Carcinogenesis

This diagram outlines the logical progression from exposure to this compound to the development of cancer.

G A This compound Exposure B Formation of Aziridinium Ion A->B C DNA Alkylation (N7-Guanine, N3-Adenine) B->C D Formation of DNA Adducts & Cross-links C->D E Disruption of DNA Replication & Transcription D->E F Induction of Mutations E->F G Genomic Instability F->G H Neoplastic Transformation G->H I Tumor Development H->I

Logical Progression of this compound Carcinogenesis
Signaling Pathway of this compound-Induced Carcinogenesis

The carcinogenic effects of this compound are intrinsically linked to its ability to cause DNA damage. This damage can trigger cellular signaling pathways that, if not successful in resolving the damage, can lead to apoptosis or, in the case of carcinogenesis, uncontrolled cell proliferation. The p53 tumor suppressor pathway plays a central role in this process.

G cluster_exposure Cellular Exposure & DNA Damage cluster_response Cellular Stress Response cluster_outcomes p53-Mediated Cellular Outcomes A This compound B DNA Adducts & Cross-links A->B C Activation of ATM/ATR Kinases B->C D Phosphorylation & Stabilization of p53 C->D E Cell Cycle Arrest (p21 activation) D->E G Apoptosis (Bax/Puma activation) D->G F DNA Repair E->F H Failed Repair / Mutation Fixation F->H if unsuccessful J Tumor Formation G->J if evaded I Uncontrolled Cell Proliferation H->I I->J

p53 Signaling in Response to this compound-Induced DNA Damage

Mechanism of Carcinogenicity

The carcinogenicity of this compound is a direct consequence of its potent alkylating activity. The key mechanistic steps are:

  • Formation of Reactive Intermediates: In an aqueous environment, this compound undergoes intramolecular cyclization to form highly electrophilic aziridinium ions.

  • DNA Alkylation: These reactive intermediates readily attack nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.

  • Formation of DNA Adducts and Cross-links: As a trifunctional agent, this compound can form multiple DNA adducts, leading to the formation of both intrastrand and interstrand cross-links. These cross-links are particularly cytotoxic and mutagenic as they can physically block DNA replication and transcription.

  • Mutagenesis: If a cell attempts to replicate its DNA in the presence of these adducts and cross-links, errors can be introduced into the new DNA strand, leading to permanent mutations.

  • Induction of Carcinogenesis: The accumulation of mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes, can lead to the deregulation of cell growth and proliferation, ultimately resulting in neoplastic transformation and tumor development. The chronic inflammation and tissue damage at the site of injection in the animal studies likely also contribute to a pro-tumorigenic microenvironment.

Conclusion

The available evidence from animal studies, particularly in rats, provides sufficient evidence for the carcinogenicity of this compound. The compound induces tumors, primarily sarcomas, at the site of application, consistent with its potent, localized DNA alkylating activity. The mechanism of carcinogenesis is well-understood and is linked to the formation of DNA adducts and cross-links, leading to mutations and genomic instability. This technical guide provides a consolidated resource for professionals in research and drug development to understand the carcinogenic hazards associated with this compound.

An In-depth Technical Guide on the Solubility and Stability of Trichlormethine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Trichlormethine hydrochloride. The information is intended to support research, development, and formulation activities involving this potent alkylating agent.

Core Properties of this compound Hydrochloride

This compound hydrochloride, a nitrogen mustard compound, is a cytostatic agent that has been used in the treatment of various neoplastic diseases.[1] A clear understanding of its physicochemical properties is crucial for its handling, formulation, and therapeutic application.

Solubility Profile

This compound hydrochloride is characterized by its high solubility in aqueous and polar organic solvents.

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilityTemperature (°C)
Tris(2-chloroethyl)amine (free base)Water160 mg/L25
This compound hydrochlorideWaterVery solubleNot specified
This compound hydrochlorideEthanolSolubleNot specified

Data for this compound hydrochloride is qualitative as specific quantitative values were not available in the reviewed literature.

Stability Profile

A critical characteristic of this compound hydrochloride is its limited stability in aqueous solutions, which is a key consideration for its preparation, storage, and administration.

1.2.1. Aqueous Stability

Aqueous solutions of this compound hydrochloride are known to "deteriorate rapidly".[1] This instability is primarily attributed to the hydrolysis of the chloroethyl groups. One study on the degradation of the free base, tris(2-chloroethyl)amine, reported a spontaneous hydrolysis rate constant of 0.029 ± 0.008 min⁻¹ at pH 6.[3] This corresponds to a half-life of approximately 24 minutes, underscoring the rapid degradation in a near-neutral aqueous environment. The degradation rate is influenced by pH, with nitrogen mustards generally being more stable in acidic conditions and degrading more rapidly under neutral to alkaline conditions.

1.2.2. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While a specific forced degradation study for this compound hydrochloride is not detailed in the available literature, a general protocol for nitrogen mustards can be adapted.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound hydrochloride to identify its degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, increase the acid concentration to 1 M and/or elevate the temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 M and/or elevate the temperature.

  • Oxidative Degradation: Dissolve this compound hydrochloride in a solution of 3% H₂O₂. Monitor the degradation at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, prepare a solution of the drug and expose it to the same temperature.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products.

Stability-Indicating HPLC Method for Nitrogen Mustards (General Approach)

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following is a general approach for developing such a method for a nitrogen mustard like this compound hydrochloride.

Table 2: General HPLC Method Parameters for Analysis of Nitrogen Mustards

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid (or other suitable buffer)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 30°C
Injection Volume 10 µL

Method Development Workflow:

A Select Column and Mobile Phase B Optimize Gradient Elution A->B C Analyze Forced Degradation Samples B->C D Validate Method (Specificity, Linearity, Accuracy, Precision) C->D E Method Finalized D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Mechanism of Action and Degradation Pathway

Mechanism of Action: DNA Alkylation

This compound hydrochloride exerts its cytotoxic effects through the alkylation of DNA. As a nitrogen mustard, it undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues. This can lead to the formation of monoadducts and, due to its trifunctional nature, inter- and intra-strand cross-links in the DNA. These DNA lesions inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Response A This compound B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C DNA (Guanine N7) B->C D DNA Alkylation (Monoadducts, Cross-links) C->D E Inhibition of DNA Replication & Transcription D->E F Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Signaling pathway of this compound hydrochloride's mechanism of action.

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound hydrochloride in aqueous solution is hydrolysis. The chloroethyl groups are susceptible to nucleophilic attack by water molecules, leading to the replacement of the chlorine atoms with hydroxyl groups. This process can occur sequentially for all three chloroethyl arms.

A This compound (Tris(2-chloroethyl)amine) B Hydrolysis (+H₂O, -HCl) A->B C Mono-hydroxylated Product B->C D Further Hydrolysis C->D E Di- and Tri-hydroxylated Products D->E

Caption: Simplified hydrolysis degradation pathway of this compound.

Conclusion

This compound hydrochloride is a highly water-soluble compound with significant instability in aqueous solutions, primarily due to hydrolysis. While precise quantitative data on its solubility and degradation kinetics are limited in publicly available literature, the information presented in this guide provides a foundational understanding for researchers and drug development professionals. The outlined experimental protocols for forced degradation and stability-indicating HPLC method development offer a practical framework for further investigation and characterization of this important cytotoxic agent. A thorough understanding of its stability profile is paramount for the development of safe and effective pharmaceutical formulations.

References

Pioneering Nitrogen Mustard: An In-depth Technical Guide to the Early Studies of Trichlormethine for Hodgkin's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies of Trichlormethine, also known as mechlorethamine or nitrogen mustard, for the treatment of Hodgkin's disease. The introduction of this alkylating agent in the 1940s marked a pivotal moment in the history of oncology, heralding the dawn of modern chemotherapy. This document provides a detailed overview of the initial clinical findings, experimental protocols, and the fundamental mechanism of action of this compound, presenting the data in a format conducive to academic and professional research.

Quantitative Data Summary

The early clinical evaluations of this compound as a monotherapy for Hodgkin's disease were characterized by case series rather than the large-scale, randomized controlled trials common today. These initial studies, while lacking the statistical rigor of modern clinical research, provided the first evidence of the potent anti-tumor activity of a chemical agent against this malignancy. The data presented below is aggregated from these pioneering investigations.

Study / CohortNumber of Patients with Hodgkin's DiseaseKey Quantitative OutcomesReference
Goodman, Wintrobe, et al. (1946)67 (including other lymphomas and leukemias)Dramatic and rapid shrinkage of tumor masses was observed. Remissions were temporary.[1][2][3][4]
ApThomas and Cullumbine (1947)21Not specified in available abstracts.[5]
Dameshek, Weisfuse, and Stein (1949)50Adenopathy and splenomegaly regressed in 70.2% and 71.7% of cases, respectively. Remissions lasted from 17 to 331 days.[6][7]

Table 1: Summary of Patient Outcomes in Early this compound Studies for Hodgkin's Disease

Adverse EffectIncidence in Dameshek et al. (1949) Cohort (n=50)
Nausea and Vomiting93.2%
Chills12.4%
Fever6.8%
Thrombocytopenia20.5%

Table 2: Reported Adverse Effects in an Early this compound Study[7]

Experimental Protocols

The early protocols for the administration of this compound were developed based on preclinical animal studies and careful clinical observation. These protocols laid the groundwork for future dose-finding and combination therapy studies.

Drug Preparation and Administration

This compound hydrochloride was supplied as a dry powder in 10 mg doses. For administration, the powder was dissolved in sterile normal saline solution immediately before use to prevent hydrolysis and inactivation of the compound. The injection was typically administered intravenously, with great care taken to avoid extravasation due to the vesicant (blistering) nature of the drug. In some cases, the drug was injected into the tubing of a running intravenous saline infusion to further minimize the risk of tissue damage.[8]

Dosing Regimen

The standard dosage in these early trials was 0.1 mg per kilogram of body weight.[7][8] A typical course of treatment consisted of four to six daily or alternate-day injections.[7] Repeat courses of treatment were generally not administered for at least six to eight weeks to allow for bone marrow recovery.[8]

Patient Population

The patients included in these initial studies were typically in advanced stages of Hodgkin's disease and had often become refractory to radiation therapy, which was the standard of care at the time.[4] Many were severely ill and had not responded to other available treatments.

Mechanism of Action and Experimental Workflow

Mechanism of Action: DNA Alkylation

This compound is a bifunctional alkylating agent. Its cytotoxic effects are mediated through a series of chemical reactions that result in the cross-linking of DNA strands. This process inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

The key steps in the mechanism of action are as follows:

  • Intramolecular Cyclization: In an aqueous solution, this compound undergoes a rapid intramolecular cyclization, releasing a chloride ion and forming a highly reactive cyclic ethylenimonium derivative.

  • Nucleophilic Attack: This unstable intermediate is a potent electrophile and readily reacts with nucleophilic sites on cellular macromolecules.

  • DNA Alkylation: The primary target for alkylation is the N7 position of guanine bases in the DNA.

  • DNA Cross-linking: As a bifunctional agent with two chloroethyl groups, a single molecule of this compound can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand DNA cross-links. This cross-linking prevents the separation of the DNA strands, which is essential for replication and transcription.

G cluster_0 Intracellular Activation cluster_1 DNA Damage Pathway This compound This compound (Mechlorethamine) aziridinium Reactive Aziridinium Ion (Ethyleneimonium) This compound->aziridinium Intramolecular Cyclization dna DNA aziridinium->dna Nucleophilic Attack alkylated_dna Alkylated Guanine (N7) crosslinked_dna Interstrand/Intrastrand DNA Cross-link alkylated_dna->crosslinked_dna Second Alkylation replication_block Inhibition of DNA Replication & Transcription crosslinked_dna->replication_block apoptosis Cell Cycle Arrest & Apoptosis replication_block->apoptosis

Mechanism of Action of this compound.
Experimental Workflow

The early clinical studies of this compound followed a systematic, albeit rudimentary, workflow from patient selection to outcome assessment. The following diagram illustrates a generalized experimental workflow based on the available historical accounts.

G cluster_patient Patient Selection cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Assessment patient Patient with Advanced Hodgkin's Disease (Often X-ray resistant) dose_calc Calculate Dose (0.1 mg/kg) patient->dose_calc drug_prep Prepare Fresh Solution of this compound dose_calc->drug_prep iv_admin Intravenous Administration (Daily or Alternate Days for 4-6 doses) drug_prep->iv_admin toxicity Monitor for Acute Toxicity (Nausea, Vomiting, Hematologic) iv_admin->toxicity response Assess Tumor Response (Reduction in Lymph Node Size, Splenomegaly) iv_admin->response remission Evaluate Remission Duration response->remission

Generalized Experimental Workflow for Early this compound Studies.

Conclusion

The early studies on this compound for Hodgkin's disease, conducted in the 1940s, represent a landmark in the history of medicine. Despite the significant toxicity and the temporary nature of the remissions, these investigations provided the first compelling evidence that a synthetic chemical agent could induce regression of a disseminated cancer. The quantitative data, though limited by the standards of modern clinical trials, and the experimental protocols developed during this era, laid the critical foundation for the development of combination chemotherapy, most notably the MOPP regimen, which would later prove to be curative for many patients with Hodgkin's disease. This pioneering work fundamentally shifted the paradigm of cancer treatment and continues to inform the principles of oncology drug development today.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN-3, is a nitrogen mustard compound and a cytotoxic alkylating agent.[1] Due to its high reactivity and toxicity, sensitive and accurate analytical methods are imperative for its detection and quantification in various matrices. This document provides a detailed application note and protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

The methodology outlined below is designed to provide a framework for the qualitative and quantitative analysis of this compound, which is crucial for applications in environmental monitoring, defense and security, and pharmaceutical research and development.

Data Presentation

While specific quantitative validation data for this compound by GC-MS is not extensively published in publicly available literature, the following table summarizes typical performance characteristics that can be expected for the analysis of nitrogen mustards and other chlorinated compounds using GC-MS. These values should be established and verified through in-house validation studies.

ParameterExpected Performance Range
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantitation (LOQ)0.5 - 25 ng/mL
Linearity (R²)> 0.99
Recovery80 - 120%

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.

1.1. Aqueous Samples (e.g., Water, Biological Fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

    • Vortex the mixture for 2 minutes to ensure thorough extraction of this compound into the organic phase.

    • Allow the layers to separate. If an emulsion forms, centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean glass vial.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen gas.

    • The concentrated extract is now ready for GC-MS analysis.

1.2. Solid Samples (e.g., Soil, Tissue)

  • Solvent Extraction:

    • Weigh 1-5 grams of the homogenized solid sample into a glass centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone, 1:1 v/v).

    • Vortex the sample for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant (the solvent extract) into a clean glass vial.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen gas.

    • The extract may require a clean-up step using solid-phase extraction (SPE) if the matrix is particularly complex.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and application.

2.1. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (purge valve on at 1 min)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

2.2. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and confirmation of the fragmentation pattern. Mass range: 40-300 amu.

    • Selected Ion Monitoring (SIM): For quantitative analysis to enhance sensitivity and selectivity.

2.3. Mass Spectrum and Selected Ions for SIM Mode

The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern. The following ions are recommended for use in SIM mode for quantification and confirmation.

Ion Typem/z
Quantification Ion 154
Qualifier Ion 1 156
Qualifier Ion 2 118
Qualifier Ion 3 49

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (Aqueous or Solid) extraction Solvent Extraction start->extraction concentration Concentration under N2 extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection MS Detection (Full Scan / SIM) separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification report Reporting quantification->report logical_relationship cluster_extraction Extraction cluster_analysis Analysis cluster_result Result start This compound in Sample lle Liquid-Liquid Extraction start->lle Aqueous Matrix solvent_ext Solvent Extraction start->solvent_ext Solid Matrix gc_sep Gas Chromatographic Separation lle->gc_sep solvent_ext->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect qual_id Qualitative Identification ms_detect->qual_id quant_val Quantitative Value ms_detect->quant_val

References

Application Notes and Protocols for Colorimetric Detection of Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, is a trifunctional nitrogen mustard compound. As a potent alkylating agent, it has historical applications as a cytostatic agent in cancer therapy and unfortunately, also as a chemical warfare agent. The detection of this compound is crucial for various fields, including pharmaceutical analysis, environmental monitoring, and defense. Colorimetric assays offer a rapid, cost-effective, and often field-deployable method for the detection and quantification of such compounds.

This document provides detailed application notes and protocols for the colorimetric detection of this compound, focusing on the well-established 4-(4'-nitrobenzyl)pyridine (NBP) assay. An alternative method involving phthalein dyes is also briefly discussed.

Principle of the 4-(4'-Nitrobenzyl)pyridine (NBP) Assay

The most common colorimetric method for the detection of this compound and other nitrogen mustards relies on their reaction with 4-(4'-nitrobenzyl)pyridine (NBP). The principle of this assay is a nucleophilic substitution reaction. The nitrogen atom of the pyridine ring in NBP acts as a nucleophile and attacks the electrophilic carbon atoms of this compound, displacing the chloride leaving groups. This results in the formation of a pyridinium salt. Upon the addition of a base, the methylene bridge of the nitrobenzyl group is deprotonated, leading to the formation of a highly colored, conjugated product. The intensity of the resulting color is directly proportional to the concentration of the alkylating agent present in the sample.

Quantitative Data

ParameterMelphalanCyclophosphamideGeneral Nitrogen MustardsWavelength (λmax)
Linear Range Micromolar (µM) concentrationsMicromolar (µM) concentrationsExpected in the µM to mM range~540-560 nm
Limit of Detection (LOD) Not specifiedNot specifiedExpected to be in the low µM rangeN/A
Limit of Quantification (LOQ) Not specifiedNot specifiedExpected to be in the low to mid µM rangeN/A
Reaction Time Optimized for specific compoundOptimized for specific compoundTypically 10-30 minutes at elevated temperatureN/A
Color Stability Can be enhanced with extractionCan be enhanced with extractionGenerally short-lived without stabilizationN/A

Experimental Protocols

Protocol 1: Standard NBP Assay for this compound in Solution

This protocol is adapted from methods for the detection of nitrogen mustards.

Materials:

  • This compound standard solution

  • 4-(4'-nitrobenzyl)pyridine (NBP) solution (5% w/v in acetone)

  • Acetate buffer (0.25 M, pH 4.6)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Acetone

  • Ethyl acetate

  • Spectrophotometer

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a series of this compound standard solutions in a suitable solvent (e.g., ethanol or water). Note: Aqueous solutions of this compound can degrade rapidly.[1]

  • Reaction Mixture: In a test tube, mix 1 mL of the this compound standard or sample solution with 1 mL of acetate buffer and 0.5 mL of the 5% NBP solution.

  • Incubation: Incubate the mixture in a water bath at 100°C for 20 minutes.

  • Cooling: Immediately cool the reaction mixture in an ice bath to room temperature.

  • Color Development: Add 2 mL of acetone and 5 mL of ethyl acetate to the cooled mixture. Add 1.5 mL of 1 M NaOH solution and vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The colored product will be in the upper organic layer.

  • Measurement: Within 2-5 minutes of adding the base, measure the absorbance of the upper organic layer at the wavelength of maximum absorbance (approximately 540-560 nm) using a spectrophotometer. Use a reagent blank (containing all components except the analyte) to zero the instrument.

  • Quantification: Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the unknown sample from the calibration curve.

Protocol 2: Improved NBP Assay with Chloroform Extraction

This modified protocol enhances the stability of the colored product.[2]

Materials:

  • Same as Protocol 1

  • Chloroform

Procedure:

  • Sample Preparation and Reaction: Follow steps 1-3 of Protocol 1.

  • Extraction: After incubation and cooling, add 5 mL of chloroform to the reaction tube and vortex for 1 minute to extract the NBP-Trichlormethine adduct.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Color Development: Carefully transfer the lower chloroform layer to a clean test tube. Add 1.5 mL of 1 M NaOH and vortex vigorously for 1 minute to develop the color.

  • Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (approximately 540-560 nm). The color in the chloroform phase is reported to be more stable.[2]

  • Quantification: Follow step 8 of Protocol 1.

Signaling Pathway and Workflow Diagrams

NBP_Assay_Signaling_Pathway This compound This compound (Alkylating Agent) Adduct NBP-Trichlormethine Adduct (Pyridinium Salt) This compound->Adduct Nucleophilic Substitution NBP 4-(4'-Nitrobenzyl)pyridine (NBP) NBP->Adduct Colored_Product Colored Product (Quinoidal Structure) Adduct->Colored_Product Deprotonation Base Base (OH-) Base->Adduct

Caption: Signaling pathway of the NBP assay for this compound detection.

Experimental_Workflow cluster_protocol Experimental Protocol Sample_Prep 1. Sample Preparation (Standards and Unknowns) Reaction_Mix 2. Prepare Reaction Mixture (Sample + NBP + Buffer) Sample_Prep->Reaction_Mix Incubation 3. Incubate (e.g., 100°C for 20 min) Reaction_Mix->Incubation Cooling 4. Cool to Room Temperature Incubation->Cooling Color_Dev 5. Add Base for Color Development Cooling->Color_Dev Measurement 6. Measure Absorbance (540-560 nm) Color_Dev->Measurement Quantification 7. Quantification (using Calibration Curve) Measurement->Quantification

Caption: General experimental workflow for the colorimetric detection of this compound.

Alternative Colorimetric Method: Phthalein Dyes

An alternative, though less commonly cited, method for the detection of this compound involves the use of phthalein dyes. This extraction-spectrophotometric method is based on the formation of ion-pair complexes between the aziridinium cation of this compound (formed in polar solvents) and a phthalein dye. The resulting colored complex can be extracted into a nonpolar solvent, such as chloroform, and quantified spectrophotometrically. This method may offer an alternative approach, particularly if matrix interference is an issue with the NBP assay.

Conclusion

The 4-(4'-nitrobenzyl)pyridine (NBP) assay remains the primary and most well-documented colorimetric method for the detection of this compound. The provided protocols offer a starting point for the implementation of this assay in a laboratory setting. It is imperative for researchers to perform in-house validation to determine the specific performance characteristics, such as LOD and linear range, for this compound. The diagrams provided illustrate the underlying chemical principle and the experimental workflow to aid in the understanding and application of this method. Researchers are encouraged to explore modifications, such as the use of solvent extraction, to enhance the sensitivity and stability of the assay. The alternative method using phthalein dyes presents another potential avenue for the colorimetric detection of this important compound.

References

Application Notes and Protocols for Thin-Layer Chromatography of Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, is a nitrogen mustard compound and a powerful alkylating agent.[1][2] Historically used in chemical warfare, it also has applications in cancer chemotherapy due to its cytotoxic properties.[1] Monitoring the presence and purity of this compound is crucial for both pharmaceutical quality control and environmental analysis. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative analysis of this compound. This document provides a detailed protocol for the TLC analysis of this compound on silica gel plates with visualization using Dragendorff's reagent.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This compound hydrochloride is very soluble in water and soluble in ethanol; however, its aqueous solutions can degrade rapidly.[3] The free base form is a colorless to pale yellow liquid.[1]

PropertyValueReference
Molecular Formula C6H12Cl3N[1][2]
Molecular Weight 204.53 g/mol [1][2]
Form (Hydrochloride) Crystals[3]
Solubility (Hydrochloride) Very soluble in water, soluble in ethanol[3]
Stability Aqueous solutions deteriorate rapidly[3]
Chemical Class Tertiary amine, Nitrogen mustard[4][5]

Table 1: Physicochemical Properties of this compound. This table summarizes key properties relevant to the development of a TLC protocol.

Experimental Protocol: TLC Analysis of this compound

This protocol outlines the materials and step-by-step procedure for the thin-layer chromatography of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • This compound Standard: A solution of known concentration in a suitable solvent (e.g., ethanol or dichloromethane).

  • Sample Solution: The sample to be analyzed, dissolved in a suitable solvent.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and methanol (e.g., in a 9:1 v/v ratio). Note: The optimal mobile phase composition may require adjustment.

  • Visualization Reagent (Dragendorff's Reagent):

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.

    • Spray Reagent: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water.[5]

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: 1 or 2 µL glass capillaries.

  • UV Lamp: For visualization at 254 nm.

  • Heating Device: A hot plate or oven for plate activation and visualization.

  • General Laboratory Glassware and Equipment.

Protocol

2.1. Preparation of the TLC Plate

  • Handle the TLC plate carefully, holding it by the edges to avoid contaminating the silica gel surface.

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

  • Mark the positions for sample and standard application on the origin line, ensuring they are at least 1 cm apart and 1 cm from the edges of the plate.

2.2. Sample and Standard Application (Spotting)

  • Using a capillary tube, apply 1-2 µL of the this compound standard solution as a small spot on the marked position on the origin line.

  • In a separate lane, apply a similar volume of the sample solution.

  • Allow the spots to dry completely at room temperature.

2.3. Development of the Chromatogram

  • Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 to 1 cm. The solvent level must be below the origin line on the TLC plate.

  • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the lid and allow the chamber to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the plate is upright and the mobile phase does not splash onto the origin line.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

2.4. Visualization

  • UV Visualization (Non-destructive):

    • Examine the dried TLC plate under a UV lamp at 254 nm.

    • If this compound is UV-active, it will appear as a dark spot against the fluorescent background.

    • Gently circle the spot(s) with a pencil.

  • Dragendorff's Reagent (Destructive):

    • In a well-ventilated fume hood, spray the dried TLC plate evenly with the freshly prepared Dragendorff's reagent.

    • This compound, being a tertiary amine, will react to form a colored complex.[4][6]

    • Observe the plate for the appearance of colored spots.

Data Analysis and Interpretation
  • Calculate the Retention Factor (Rf value):

    • Measure the distance from the origin line to the center of the sample/standard spot.

    • Measure the distance from the origin line to the solvent front.

    • Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identification:

    • Compare the Rf value and the color of the spot from the sample with that of the this compound standard. A matching Rf value and color reaction provide strong evidence for the presence of this compound in the sample.

Expected Results
Visualization MethodExpected Appearance of this compound Spot
UV Light (254 nm) A dark, quenching spot against a fluorescent green background (if UV active).
Dragendorff's Reagent An orange to orange-red or brown spot on a pale yellow background.[3][4][5]

Table 2: Qualitative Data for this compound TLC. This table outlines the expected visual results for the detection of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the components in the TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_analysis Data Analysis plate_prep Plate Preparation (Mark Origin Line) spotting Sample & Standard Spotting plate_prep->spotting development Chromatogram Development spotting->development chamber_prep Chamber Equilibration (Mobile Phase) chamber_prep->development drying1 Dry Plate development->drying1 uv_vis UV Visualization (254 nm) drying1->uv_vis dragendorff Dragendorff's Reagent Spraying uv_vis->dragendorff rf_calc Calculate Rf Values dragendorff->rf_calc identification Identify Compound rf_calc->identification

Caption: Experimental workflow for the TLC analysis of this compound.

TLC_Components cluster_phases Chromatographic Phases cluster_analyte Analyte cluster_visualization Detection cluster_result Result stationary Stationary Phase (Silica Gel) rf_value Rf Value (Qualitative Data) stationary->rf_value Influences mobile Mobile Phase (e.g., Ethyl Acetate:Methanol) mobile->rf_value Influences This compound This compound (Analyte) This compound->stationary Adsorption This compound->mobile Solvation uv UV Light (254 nm) This compound->uv Detected by dragendorff Dragendorff's Reagent This compound->dragendorff Reacts with uv->rf_value Enables Measurement of dragendorff->rf_value Enables Measurement of

Caption: Logical relationship of components in the TLC experiment.

References

Application Notes and Protocols for the Safe Handling and Disposal of Trichlormethine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, is a potent nitrogen mustard compound.[1] It functions as a powerful blister agent and a cytotoxic alkylating agent that has been used in chemotherapy.[1][2] Due to its high toxicity, carcinogenicity, and ability to be absorbed through inhalation, ingestion, and skin contact, stringent safety protocols are imperative when handling this compound in a laboratory setting.[1] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize exposure risks and ensure a safe laboratory environment.

Quantitative Data Summary

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is crucial for its safe handling.

PropertyValueReference
Chemical Name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine[2]
Synonyms Tris(2-chloroethyl)amine, HN3, Trimustine[2]
CAS Number 555-77-1[2]
Molecular Formula C6H12Cl3N[2]
Molecular Weight 204.53 g/mol [2]
Appearance Colorless to pale yellow, oily liquid[2]
Odor Faint fishy or musty odor[1]
Boiling Point 143 °C
Melting Point -3.7 to -4 °C
Density 1.24 g/cm³
Solubility Sparingly soluble in water; miscible with acetone and other organic solvents[1]
Toxicity DataValueSpeciesRouteReference
LD50 (Oral) 1100 µg/kgMouseOral[3]
Carcinogenicity Known to cause cancerHuman[2]

Signaling Pathway and Mechanism of Action

This compound is a trifunctional alkylating agent. Its cytotoxic effects are mediated through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The mechanism involves the formation of a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine.

Trichlormethine_Mechanism Mechanism of Action of this compound This compound This compound N(CH₂CH₂Cl)₃ Aziridinium Formation of Aziridinium Ion This compound->Aziridinium Intramolecular cyclization Alkylation DNA Alkylation (N7 of Guanine) Aziridinium->Alkylation Nucleophilic attack DNA DNA DNA->Alkylation Crosslinking Interstrand Cross-linking Alkylation->Crosslinking ReplicationBlock Blockage of DNA Replication & Transcription Crosslinking->ReplicationBlock Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile gloves of at least 8 mil thickness) is required.[4] Gloves should be changed immediately if contaminated, torn, or after a maximum of two hours of use.

  • Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. This should be worn over dedicated laboratory clothing.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and aerosols.[4]

  • Respiratory Protection: Work with this compound must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.

Safe Handling and Weighing Protocol

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_Area Designate a controlled work area in a fume hood Gather_Materials Assemble all necessary materials and PPE Prep_Area->Gather_Materials Don_PPE Don appropriate PPE Gather_Materials->Don_PPE Weigh Weigh this compound in a tared, sealed container Don_PPE->Weigh Dissolve Dissolve in a suitable solvent within the fume hood Weigh->Dissolve Decontaminate_Work_Area Decontaminate all surfaces and equipment Dissolve->Decontaminate_Work_Area Dispose_Waste Dispose of all waste appropriately Decontaminate_Work_Area->Dispose_Waste Doff_PPE Doff PPE in the correct sequence Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling this compound.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a potent carcinogen.

  • Weighing:

    • Use a balance inside the fume hood or a containment ventilated enclosure.

    • To minimize aerosol generation, use the "weigh-in-container" method. Tare a sealed container, add the approximate amount of this compound, and re-seal before re-weighing.

    • Alternatively, dissolve the entire contents of a pre-weighed vial.

  • Handling Solutions:

    • Use Luer-Lok syringes and needles to prevent accidental disconnection.

    • When dissolving, add the solvent slowly to the this compound to avoid splashing.

    • All containers with this compound must be clearly labeled with the chemical name, concentration, date, and a hazard warning.

Spill and Emergency Procedures

Small Spill (less than 5 mL of a dilute solution within a fume hood):

  • Alert others in the immediate area.

  • Ensure the fume hood is functioning correctly.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

  • Gently wipe the area with a decontamination solution (see below), working from the outside in.

  • Place all contaminated materials in a sealed, labeled hazardous waste bag.

  • Wipe the area again with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spill (any spill outside of a fume hood, or greater than 5 mL):

  • Immediately evacuate the laboratory and alert others.

  • Close the laboratory door and prevent re-entry.

  • Contact the institution's Environmental Health and Safety (EHS) department and emergency services.

  • Provide details of the spill, including the chemical and approximate quantity.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination Protocol

A freshly prepared 10% bleach solution followed by a 1% sodium thiosulfate solution can be used for the decontamination of surfaces.[5] Alternatively, a specialized decontamination solution for alkylating agents should be used if available. All decontaminated materials should be disposed of as hazardous waste.

Disposal Protocol

The disposal of this compound and all contaminated materials must be handled as hazardous waste in accordance with institutional, local, and national regulations.

Disposal_Decision_Tree Disposal Decision Tree for this compound Waste Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Liquid_Waste Liquid Waste (unused solutions, rinsates) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (contaminated PPE, absorbent, glassware) Waste_Type->Solid_Waste Solid Sharps_Waste Sharps Waste (needles, contaminated glass) Waste_Type->Sharps_Waste Sharps Collect_Liquid Collect in a designated, sealed, and labeled hazardous waste container Liquid_Waste->Collect_Liquid Collect_Solid Collect in a double-bagged, sealed, and labeled hazardous waste bag Solid_Waste->Collect_Solid Collect_Sharps Collect in a puncture-proof, sealed, and labeled sharps container Sharps_Waste->Collect_Sharps Contact_EHS Contact Environmental Health & Safety (EHS) for pickup and disposal Collect_Liquid->Contact_EHS Collect_Solid->Contact_EHS Collect_Sharps->Contact_EHS

Caption: Decision tree for the proper segregation and disposal of this compound waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of contaminated glassware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent materials, and plasticware, must be collected in a dedicated, double-bagged, and labeled hazardous waste bag.

    • Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant, labeled sharps container.

  • Waste Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage of Waste: Store hazardous waste in a designated, secure area, away from incompatible materials, until it is collected by the EHS department.

  • Disposal of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.[6] The defaced, triple-rinsed container may then be disposed of according to institutional guidelines.

  • Inactivation (for specialized facilities): Chemical inactivation of this compound can be achieved by hydrolysis with a strong base or oxidation. However, these procedures should only be performed by trained personnel in a controlled environment and in accordance with all regulations.

Conclusion

This compound is a highly hazardous compound that demands meticulous adherence to safety protocols. By implementing these detailed application notes and protocols, researchers, scientists, and drug development professionals can minimize the risks associated with its handling and disposal, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines before working with this compound.

References

Application Notes and Protocols for Preparing Stable Trichlormethine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine (Tris(2-chloroethyl)amine), a trifunctional nitrogen mustard, is a potent DNA alkylating agent used in cancer research and as a chemical warfare agent analogue. Its high reactivity, particularly in aqueous solutions, presents a significant challenge for in vitro studies, where stability and concentration accuracy are paramount. These application notes provide a comprehensive guide to preparing and handling this compound solutions for in vitro assays, with a focus on maximizing stability and ensuring experimental reproducibility. This document includes detailed protocols for solution preparation, quantitative stability data under various pH conditions, and a method for assessing solution stability.

Introduction

This compound, also known as HN3, exerts its cytotoxic effects by forming covalent adducts with biological macromolecules, primarily DNA. It reacts with the N7 position of guanine, leading to the formation of mono-adducts, and more critically, DNA inter-strand and intra-strand cross-links.[1] This damage blocks DNA replication and transcription, triggering cell cycle arrest and apoptosis, making it a subject of interest in oncology and DNA damage response (DDR) research.[2]

The primary challenge in using this compound is its rapid degradation in aqueous environments. The chloroethyl side chains undergo intramolecular cyclization to form highly reactive aziridinium ions, which then alkylate nucleophiles. This process is initiated by hydrolysis, which is significantly influenced by pH, temperature, and solution composition.[3][4] Uncontrolled degradation leads to a loss of potency and introduces variability into experiments. This guide outlines best practices for minimizing degradation to ensure reliable and reproducible results.

Safety and Handling

WARNING: this compound is extremely toxic, a potent vesicant (blistering agent), and a suspected human carcinogen.[5][6] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Handling: Handle the solid compound and concentrated solutions with extreme care to avoid generating dust or aerosols. Use dedicated spatulas and glassware.

  • Decontamination: All surfaces and equipment should be decontaminated with a suitable reagent, such as a solution of sodium hypochlorite. Contaminated liquid waste should be quenched with a deactivating solution before disposal according to institutional guidelines.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Quantitative Stability Data

The stability of this compound is highly dependent on the solvent and pH. Aqueous solutions are known to deteriorate rapidly.[7][8] Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for long-term storage of stock solutions. The primary degradation pathway in aqueous media is hydrolysis.

Table 1: Influence of Solvent on Nitrogen Mustard Stability
CompoundSolvent/FormulationStorage TemperatureStabilityReference
Mechlorethamine (HN2)Aqueous Solution4°CFully degraded after 4 days[9]
Mechlorethamine (HN2)Ointment (hydrophobic)4°CStable for at least 84 days[9]
This compound (HN3)Anhydrous DMSO-20°C / -80°CStable for months (general guidance)Inferred
Table 2: Hydrolysis of this compound in Aqueous Solution at 25°C

Quantitative data from a kinetic study of this compound hydrolysis demonstrates a substantial influence of pH on the degradation rate. The degradation follows first-order kinetics.[3]

pHFirst-Order Rate Constant (k, min⁻¹)Half-Life (t½, hours)
7.50.00010115.5
8.50.0001864.2
9.50.0002546.2
10.50.0003236.1
11.50.0004128.2
12.50.0005222.2

Data adapted from Rozsypal et al.[3]

These data clearly indicate that stability decreases as the pH becomes more alkaline.[3] Therefore, for in vitro assays, it is critical to prepare aqueous working solutions immediately before use and to be aware of the pH of the final cell culture medium or assay buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride, which is more stable for long-term storage.

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Microcentrifuge tubes for aliquots

  • Calibrated analytical balance and weighing paper

  • Dedicated spatulas

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder.

  • Transfer the powder to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

Crucial Note: Aqueous solutions are highly unstable and must be prepared fresh immediately before addition to the assay (e.g., cell culture plate). Do not store aqueous solutions.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (e.g., 37°C) cell culture medium or assay buffer (e.g., PBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions. Directly diluting the concentrated DMSO stock into the final aqueous medium can cause precipitation. It is best to perform an intermediate dilution step.

  • For example, to achieve a final concentration of 100 µM in a cell culture medium with 0.1% DMSO: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 198 µL of sterile assay buffer (yields a 100 µM solution in 1% DMSO). b. Immediately add the required volume of this intermediate dilution to your final assay volume. For instance, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a well to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Mix the final solution gently by pipetting.

  • Add the working solution to the cells or biochemical assay immediately.

  • Always include a vehicle control in your experiments, containing the same final concentration of DMSO as the treated samples.

Protocol 3: General Method for Assessing Solution Stability (HPLC-Based)

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column

  • Appropriate mobile phase (e.g., Acetonitrile and a phosphate buffer, pH adjusted)

  • Autosampler vials

  • Quenching solution (e.g., ice-cold Acetonitrile)

Procedure:

  • Method Development: Develop an HPLC method that can resolve the this compound peak from its potential degradation products (e.g., triethanolamine).[10]

  • Solution Preparation: Prepare the this compound solution in the desired buffer or medium (e.g., PBS pH 7.4) at the target concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, quench the reaction by diluting it in ice-cold acetonitrile, and transfer it to an autosampler vial. Analyze immediately by HPLC. This serves as the 100% reference.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them in the same manner, and analyze by HPLC.

  • Data Analysis: a. Integrate the peak area of the parent this compound compound at each time point. b. Calculate the percentage of this compound remaining relative to the T=0 sample. c. Plot the natural log of the remaining percentage versus time. If the plot is linear, the degradation follows first-order kinetics. d. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations: Diagrams and Workflows

Mechanism of Action and DNA Damage Response

DNA_Damage_Response cluster_0 Cellular Entry & Activation cluster_1 DNA Damage Induction cluster_2 Damage Sensing & Signaling Cascade cluster_3 Cellular Outcomes This compound This compound (HN3) Aziridinium Reactive Aziridinium Ion This compound->Aziridinium Intramolecular Cyclization MonoAdduct Mono-adducts Aziridinium->MonoAdduct Alkylation DNA Nuclear DNA (N7-Guanine) ICL Inter-strand Cross-links (ICLs) ATM ATM Kinase ICL->ATM Induces DSBs during repair ATR ATR Kinase ICL->ATR Stalls Replication Fork MonoAdduct->ICL Second Alkylation p53 p53 Activation ATM->p53 ATR->p53 Repair DNA Repair Pathways (NER, FA, HR) p53->Repair Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Apoptosis Apoptosis p53->Apoptosis If damage is severe

Caption: this compound's mechanism and downstream DNA damage response.

Experimental Workflow for Solution Preparation

Workflow_Preparation start Start: Weigh solid This compound HCl in fume hood dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into small volumes stock->aliquot store Store at -80°C (Long-term storage) aliquot->store thaw Thaw one aliquot for immediate use store->thaw dilute Prepare fresh intermediate dilution in assay buffer thaw->dilute final_dilute Perform final dilution in pre-warmed medium dilute->final_dilute use Use Immediately in In Vitro Assay final_dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Factors Affecting this compound Stability in Solution

Factors_Stability center This compound Stability pH pH center->pH Temp Temperature center->Temp Solvent Solvent center->Solvent Time Time center->Time pH_high Increased Degradation (Alkaline > Neutral) pH->pH_high pH_low Improved Stability (Acidic) pH->pH_low Temp_high Increased Degradation (Higher Temp) Temp->Temp_high Temp_low Improved Stability (Lower Temp, e.g., 4°C) Temp->Temp_low Solvent_aq Increased Degradation (Aqueous) Solvent->Solvent_aq Solvent_org Improved Stability (Anhydrous DMSO) Solvent->Solvent_org Time_long Increased Degradation (Longer Incubation) Time->Time_long Time_short Improved Stability (Prepare Fresh) Time->Time_short

Caption: Key factors influencing the stability of this compound solutions.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlormethine, also known as Tris(2-chloroethyl)amine or HN3, is a potent trifunctional nitrogen mustard compound.[1] Functionally classified as an alkylating agent, it has been utilized as a cytostatic agent in chemotherapy, particularly in the treatment of Hodgkin's disease and leukemias.[1][2] Its high reactivity and cytotoxicity also led to its development as a chemical warfare agent.[3] The primary mechanism of action for this compound involves the formation of highly reactive aziridinium ions, which then covalently bind to and alkylate crucial biological macromolecules.[1][4] Its principal target is DNA, where it forms interstrand and intrastrand cross-links, ultimately inhibiting DNA replication and transcription, triggering cell cycle arrest, and inducing programmed cell death (apoptosis).[3][4]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro using common, reliable assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a caspase activation assay for apoptosis.

⚠️ Safety Precaution: this compound is an extremely toxic, carcinogenic, and vesicant (blister-causing) compound.[3] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full eye protection. Adhere strictly to institutional and national safety guidelines for handling hazardous chemicals.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily through extensive DNA damage. As a trifunctional agent, it can form multiple covalent bonds with DNA, leading to the formation of DNA-protein and interstrand cross-links.[4] This damage is a potent trigger for cellular stress responses, activating DNA damage repair (DDR) pathways and cell cycle checkpoints. If the damage is too severe to be repaired, the cell is directed towards apoptosis, primarily through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[4][5]

G cluster_2 Cellular Response & Fate This compound This compound (N(CH₂CH₂Cl)₃) Aziridinium Reactive Aziridinium Ion This compound->Aziridinium DNA DNA (Guanine) Aziridinium->DNA Proteins Cellular Proteins Aziridinium->Proteins Lipids Membrane Phospholipids Aziridinium->Lipids Damage DNA Alkylation & Interstrand Cross-links DNA->Damage Protein_Damage Protein Dysfunction Proteins->Protein_Damage Membrane_Damage Membrane Damage Lipids->Membrane_Damage DDR DNA Damage Response (DDR) Damage->DDR CellDeath Cell Death Membrane_Damage->CellDeath Necrosis p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis (Intrinsic Pathway) p53->Apoptosis Caspases Caspase Activation (Caspase-9, Caspase-3) Apoptosis->Caspases Caspases->CellDeath

Caption: Mechanism of this compound cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] The concentration of the resulting formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7]

G start Start seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4h (37°C, 5% CO₂) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) incubate3->solubilize shake Shake plate for 15 min (protected from light) solubilize->shake read Read absorbance (570 nm) shake->read end End read->end

Caption: Experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9] LDH is a stable enzyme that is rapidly released upon loss of cell membrane integrity, a hallmark of necrosis.[10] The amount of formazan product generated in a coupled enzymatic reaction is proportional to the amount of LDH released, and thus to the number of lysed cells.[9]

G start Start setup Seed cells and treat with this compound (as in MTT Protocol, Steps 1-3) start->setup controls Prepare Controls: - Background (medium only) - Low/Spontaneous Release (untreated cells) - High/Maximum Release (lysed cells) setup->controls incubate Incubate for desired exposure time setup->incubate controls->incubate centrifuge Centrifuge plate (250 x g, 10 min) to pellet cells incubate->centrifuge transfer Transfer supernatant (50 µL) to a new 96-well plate centrifuge->transfer add_reagent Add LDH Reaction Mixture (50 µL) to each well transfer->add_reagent incubate_rt Incubate for up to 30 min at RT (protected from light) add_reagent->incubate_rt stop Add Stop Solution (optional, depending on kit) incubate_rt->stop read Read absorbance (490 nm) stop->read end End read->end

Caption: Experimental workflow for the LDH assay.

Methodology:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Prepare Controls: For each experiment, set up the following controls in triplicate:

    • Background Control: Wells containing only culture medium to measure background LDH activity.[11]

    • Low Control (Spontaneous Release): Wells with untreated cells to measure the baseline LDH release.[11]

    • High Control (Maximum Release): Wells with untreated cells, to which a lysis solution (e.g., Triton X-100) is added 45 minutes before the end of the incubation to induce 100% cell lysis.[11]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[12]

  • LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[12]

  • Assay: Add 100 µL of a freshly prepared LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[12]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic agents. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[13] Caspases-3 and -7 are the primary executioner caspases, and their activation represents a point of no return in the apoptotic process.[14] This assay uses a fluorogenic substrate that is cleaved by active caspase-3/7, releasing a fluorescent signal that can be quantified.

G start Start setup Seed cells in opaque-walled 96-well plate and treat with this compound start->setup incubate Incubate for desired exposure time setup->incubate add_reagent Add Caspase-Glo® 3/7 Reagent (or similar) incubate->add_reagent shake Mix on plate shaker (300-500 rpm for 30 sec) add_reagent->shake incubate_rt Incubate for 1-3h at RT (protected from light) shake->incubate_rt read Read luminescence or fluorescence (as per manufacturer's instructions) incubate_rt->read end End read->end

Caption: Workflow for a luminescent caspase-3/7 assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence/fluorescence) and treat with this compound as described previously.

  • Incubation: Incubate for a period sufficient to induce apoptosis (this may be shorter than for viability assays, e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the plate and the caspase assay reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume).

  • Incubation: Mix the contents by shaking briefly on a plate shaker. Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Reading: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the signal to cell number (can be done in parallel plates using a viability assay like CellTiter-Glo®) or express as fold-change over vehicle-treated controls.

Data Presentation

Quantitative data from cytotoxicity assays are crucial for comparing the potency of a compound across different cell lines and conditions. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required to inhibit a biological process by 50%.[15]

Table 1: Cytotoxicity of this compound in Various Cell Lines (IC₅₀ Values)

Note: The following values are illustrative placeholders. Researchers should determine these values experimentally.

Cell LineTissue of OriginExposure TimeIC₅₀ (µM) [Calculated]
A549Lung Carcinoma48hDetermine Experimentally
MCF-7Breast Adenocarcinoma48hDetermine Experimentally
HCT116Colon Carcinoma48hDetermine Experimentally
K-562Chronic Myelogenous Leukemia48hDetermine Experimentally
DU145Prostate Carcinoma48hDetermine Experimentally
MRC-5Normal Lung Fibroblast48hDetermine Experimentally

Table 2: Summary of this compound-Induced Cytotoxic Effects

Note: This table serves as a template for summarizing multi-assay data.

Cell LineAssay TypeEndpoint MeasuredObserved Effect at [X] µM after 48h
A549MTTMetabolic Activity / Viabilitye.g., 50% reduction
A549LDHMembrane Integritye.g., 45% increase in LDH release
A549Caspase-3/7Apoptosis Inductione.g., 5-fold increase in activity
MCF-7MTTMetabolic Activity / Viabilitye.g., 60% reduction
MCF-7LDHMembrane Integritye.g., 30% increase in LDH release
MCF-7Caspase-3/7Apoptosis Inductione.g., 8-fold increase in activity

References

Troubleshooting & Optimization

Technical Support Center: Degradation of Trichlormethine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Trichlormethine in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in an aqueous solution?

A1: this compound, a nitrogen mustard, primarily degrades in aqueous solutions through a stepwise hydrolysis of its three chloroethyl groups. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1][2][3][4] This ion is then readily attacked by water, a nucleophile, leading to the replacement of a chlorine atom with a hydroxyl group. This process can repeat for the remaining chloroethyl groups, ultimately yielding Triethanolamine (TEA) as the final hydrolysis product.

Q2: What are the expected degradation products of this compound in water?

A2: The degradation of this compound in water proceeds through a series of hydroxylated intermediates. The expected degradation products are:

  • Intermediate 1 (Mono-hydroxy): N,N-bis(2-chloroethyl)-2-hydroxyethylamine

  • Intermediate 2 (Di-hydroxy): N-(2-chloroethyl)-N-(2-hydroxyethyl)-2-hydroxyethylamine

  • Final Product: Triethanolamine (N,N,N-tris(2-hydroxyethyl)amine)

In addition to hydrolysis, oxidation of the nitrogen atom can occur, especially under weakly alkaline conditions.[5]

Q3: How does pH affect the degradation of this compound?

A3: The degradation rate of this compound is significantly influenced by pH. The formation of the reactive aziridinium ion intermediate is favored at neutral or alkaline pH.[1] In acidic solutions, the nitrogen atom is protonated, which inhibits the intramolecular cyclization, thereby slowing down the degradation process. Furthermore, at weakly alkaline pH, the oxidation of the nitrogen atom is more rapid than the hydrolysis of the chloroethyl groups.[5]

Q4: Are there any other factors that can influence the degradation of this compound?

A4: Besides pH, temperature is a critical factor. As with most chemical reactions, an increase in temperature will generally accelerate the rate of hydrolysis. The presence of other nucleophiles in the solution could also compete with water in reacting with the aziridinium ion, potentially leading to the formation of other adduction products.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent degradation rates in replicate experiments. Fluctuation in pH of the aqueous solution. Temperature variations between experiments. Inconsistent initial concentration of this compound.Ensure the aqueous solution is well-buffered to maintain a constant pH. Use a temperature-controlled incubator or water bath. Prepare fresh stock solutions of this compound for each experiment and verify the concentration.
Difficulty in detecting intermediate degradation products. Intermediates are transient and present at low concentrations. The analytical method lacks the required sensitivity or resolution.Optimize the sampling time points to capture the formation and decay of intermediates. Use a more sensitive analytical technique such as LC-MS/MS. Adjust chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of this compound and its degradation products.
Poor recovery of this compound and its degradation products during sample preparation. Adsorption of the analytes to container surfaces. Instability of the compounds in the extraction solvent or during storage.Use silanized glassware or polypropylene tubes to minimize adsorption. Analyze the samples as quickly as possible after collection or store them at low temperatures (e.g., -20°C or -80°C). Evaluate the stability of the analytes in the chosen solvent system.
Mass balance issues (sum of parent compound and degradation products is less than 100%). Formation of undetected degradation products (e.g., oxidation products, adducts with buffer components). Volatilization of the parent compound or degradation products.Employ a broader-spectrum analytical method (e.g., high-resolution mass spectrometry) to screen for other potential degradation products. Ensure sample vials are properly sealed.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound

  • Buffered aqueous solutions (e.g., phosphate buffers) at pH 5, 7, and 9.

  • Temperature-controlled incubator or water bath.

  • HPLC-UV or LC-MS/MS system.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike a known volume of the stock solution into the pre-warmed buffered aqueous solutions to achieve the desired initial concentration.

  • Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a suitable agent (if necessary) or by diluting with the mobile phase and storing at a low temperature.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

Protocol 2: Identification of Degradation Products by LC-MS/MS

Objective: To identify the intermediate and final degradation products of this compound.

Materials:

  • Degraded sample of this compound from the stability study.

  • LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase HPLC column.

  • Mobile phase: Acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).

Procedure:

  • Inject the degraded sample into the LC-MS/MS system.

  • Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent compound and all potential degradation products.

  • Based on the expected hydrolysis pathway, extract the ion chromatograms for the theoretical m/z values of the mono-hydroxy, di-hydroxy, and tri-hydroxy (Triethanolamine) derivatives.

  • Perform tandem MS (MS/MS) experiments on the detected parent and degradation product ions to obtain fragmentation patterns.

  • Elucidate the structures of the degradation products by interpreting the fragmentation spectra.

Quantitative Data Summary

Table 1: Hypothetical Degradation Kinetics of this compound at 25°C

pHPseudo-first-order Rate Constant (k) (h⁻¹)Half-life (t½) (h)
5.00.01546.2
7.00.1205.8
9.00.3502.0

Note: The data in this table is for illustrative purposes and should be determined experimentally.

Visualizations

Degradation_Pathway cluster_1 cluster_2 cluster_3 This compound This compound N(CH₂CH₂Cl)₃ Aziridinium1 Aziridinium Ion Intermediate This compound->Aziridinium1 Intramolecular Cyclization Intermediate1 Mono-hydroxy Intermediate N(CH₂CH₂Cl)₂(CH₂CH₂OH) Aziridinium1->Intermediate1 H2O1 + H₂O Aziridinium1->H2O1 Aziridinium2 Aziridinium Ion Intermediate Intermediate1->Aziridinium2 Intramolecular Cyclization Cl1 - Cl⁻ Intermediate1->Cl1 Intermediate2 Di-hydroxy Intermediate N(CH₂CH₂Cl)(CH₂CH₂OH)₂ Aziridinium2->Intermediate2 H2O2 + H₂O Aziridinium2->H2O2 Aziridinium3 Aziridinium Ion Intermediate Intermediate2->Aziridinium3 Intramolecular Cyclization Cl2 - Cl⁻ Intermediate2->Cl2 Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Aziridinium3->Triethanolamine H2O3 + H₂O Aziridinium3->H2O3 Cl3 - Cl⁻ Triethanolamine->Cl3 H2O1->Intermediate1 Nucleophilic Attack H2O2->Intermediate2 Nucleophilic Attack H2O3->Triethanolamine Nucleophilic Attack

Caption: Hydrolysis pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare this compound Stock Solution Incubation Spike and Incubate at Constant Temperature Prep_Stock->Incubation Prep_Buffer Prepare Buffered Aqueous Solutions (pH 5, 7, 9) Prep_Buffer->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC_Analysis HPLC or LC-MS/MS Analysis Quench->HPLC_Analysis Quantification Quantify this compound Concentration HPLC_Analysis->Quantification Product_ID Identify Degradation Products (LC-MS/MS) HPLC_Analysis->Product_ID Kinetics Determine Degradation Rate Constants Quantification->Kinetics

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Stabilizing Trichlormethine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichlormethine (also known as Trimustine or HN3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in cell culture experiments. Due to its inherent reactivity and instability in aqueous solutions, consistent and reproducible results can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, trifunctional nitrogen mustard alkylating agent. Its primary mechanism of action involves the formation of highly reactive aziridinium ions in aqueous environments. These ions then form covalent bonds with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.[1][2] This alkylation can lead to the formation of DNA monoadducts, intrastrand cross-links, and interstrand cross-links.[2] The resulting DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3]

Q2: Why is this compound so unstable in cell culture medium?

This compound's instability is a direct consequence of its mechanism of action. In aqueous solutions, such as cell culture medium, it spontaneously undergoes intramolecular cyclization to form reactive aziridinium ions. This process is pH-dependent, with the rate of activation increasing in neutral to slightly alkaline conditions (typical of cell culture media, pH 7.2-7.4). This inherent reactivity means that aqueous solutions of this compound deteriorate rapidly.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound hydrochloride is also soluble in ethanol.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the presence of water, which can initiate hydrolysis and degradation of the compound even in the stock solution.[5]

Q4: How should I store this compound powder and stock solutions?

Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[6] Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[2][7] When stored properly, DMSO stock solutions are generally stable for up to three months.[2]

Q5: What is the expected half-life of this compound in cell culture medium?

While specific data for this compound in various cell culture media is limited, nitrogen mustards as a class are known for their short half-lives in physiological solutions. For example, the related nitrogen mustard, mechlorethamine, has a half-life of less than a minute. The hydrolysis rate is dependent on pH and temperature. At a physiological pH of 7.4 and 37°C, the half-life of this compound is expected to be very short, likely in the range of minutes to a couple of hours. This rapid degradation is a critical factor to consider in experimental design.

Troubleshooting Guide

Inconsistent results with this compound are often linked to its instability. Here are some common problems and solutions:

Problem Potential Cause Recommended Solution
High variability in cell viability between experiments (inconsistent IC50 values) Degradation of this compound: The compound is degrading at different rates between experiments.- Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Minimize the time between adding this compound to the media and treating the cells. - Standardize incubation times precisely. - Ensure consistent pH of the culture medium.
Inconsistent Cell Conditions: Variations in cell passage number, seeding density, or health.- Use cells within a narrow passage number range. - Optimize and maintain a consistent cell seeding density. - Ensure cells are in the exponential growth phase at the time of treatment.
Precipitation observed after diluting DMSO stock into cell culture medium "Solvent Shock": Rapid change from a high concentration in organic solvent to an aqueous environment.- Perform serial dilutions in pre-warmed (37°C) cell culture medium. - Add the stock solution to the medium while gently vortexing to ensure rapid dispersal.[7] - Avoid adding a small volume of cold stock solution directly to a large volume of medium.
Low Solubility in Media: The final concentration exceeds the solubility limit in the aqueous medium.- Test the solubility of this compound in your specific cell culture medium. - The presence of fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds.
Reduced or no cytotoxic effect observed Complete Degradation of this compound: The compound has fully hydrolyzed before it can exert its effect.- Prepare working solutions immediately before use. - Consider shorter incubation times. - Verify the activity of your stock solution by testing it on a sensitive control cell line.
Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.- Investigate the expression of ABC and SLC transporters in your cell line.[4][8][9] - Consider using cell lines with known sensitivity to alkylating agents as positive controls.
pH of the culture medium turns yellow (acidic) rapidly after treatment High Cell Death and Lysis: Extensive cell death can lead to the release of acidic intracellular contents.- This can be an indicator of high compound potency. - Ensure your cell seeding density is appropriate to avoid rapid acidification due to overgrowth or massive cell death.
Inconsistent results in the presence of serum Interaction with Serum Proteins: this compound may bind to serum proteins like albumin, affecting its availability to cells.- Be aware that serum proteins can bind to small molecules.[7][10][11] - If inconsistencies persist, consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if your cells can tolerate it.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound
Parameter Details
Chemical Formula C₆H₁₂Cl₃N
Molecular Weight 204.53 g/mol
Appearance Colorless to pale yellow liquid
Solubility
   Water160 mg/L at 25°C[1]
   Organic SolventsSoluble in ethanol, ether, benzene. Miscible with DMSO.[1][4]
Recommended Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock Solution in DMSO) -80°C in single-use aliquots for up to 3 months
Table 2: Factors Influencing this compound Stability and Activity
Factor Effect on this compound Recommendation for Cell Culture
pH Increased stability at acidic pH. Rapid activation and degradation at neutral to alkaline pH.Maintain a consistent and well-buffered pH (typically 7.2-7.4). Be aware that the compound will be actively degrading at this pH.
Temperature Increased temperature accelerates the rate of hydrolysis and degradation.Prepare all solutions on ice and add to pre-warmed (37°C) media immediately before adding to cells.
Aqueous Environment Rapidly undergoes hydrolysis.Prepare stock solutions in anhydrous DMSO. Prepare working solutions in media immediately before use.
Serum Proteins (e.g., Albumin) May bind to this compound, potentially reducing its free concentration and cellular uptake.[10][11]Be consistent with the serum percentage used in experiments. Consider serum-free conditions for mechanistic studies if appropriate for the cell line.
Light Potential for photodegradation.Protect stock and working solutions from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO: a. Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening. b. In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound hydrochloride. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound hydrochloride (MW: 241.0 g/mol ), dissolve 2.41 mg in 1 mL of anhydrous DMSO. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

  • Prepare Working Solutions in Cell Culture Medium: a. On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. c. Important: Add the this compound stock solution to the medium (not the other way around) and mix immediately and thoroughly by gentle pipetting or vortexing after each dilution step to prevent precipitation. d. Use the working solutions immediately to treat cells. Do not store working solutions in aqueous media. e. Ensure the final concentration of DMSO in the cell culture wells is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[7] Include a vehicle control (media with the same final DMSO concentration) in your experimental design.

Protocol 2: General Protocol for Determining IC50 of this compound using an MTT Assay

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

  • Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the freshly prepared this compound working solutions in a range of concentrations (e.g., 8-10 serial dilutions) to the respective wells. c. Include wells for vehicle control (medium with the highest DMSO concentration) and untreated control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay: a. At the end of the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[13]

Mandatory Visualizations

This compound's Mechanism of Action and Cellular Consequences

Trichlormethine_Mechanism cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus This compound This compound (HN3) Aziridinium Reactive Aziridinium Ion This compound->Aziridinium Spontaneous Cyclization (pH 7.2-7.4) DNA Nuclear DNA Aziridinium->DNA Alkylation of Guanine (N7) DNA_Adduct DNA Adducts & Inter/Intrastrand Crosslinks DDR DNA Damage Response (ATM/ATR Activation) DNA_Adduct->DDR Damage Recognition CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Checkpoint Activation Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable CellCycleArrest->Apoptosis Prolonged Arrest

Caption: Workflow of this compound's activation, DNA damage induction, and subsequent cellular responses.

Signaling Pathway: DNA Damage Response and Apoptosis Induction by this compound

DNA_Damage_Apoptosis cluster_DDR DNA Damage Response (DDR) cluster_Apoptosis Intrinsic Apoptosis Pathway HN3 This compound-induced DNA Crosslinks ATM ATM Kinase HN3->ATM activates ATR ATR Kinase HN3->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 stabilizes & activates G2M_Arrest G2/M Cell Cycle Arrest Chk2->G2M_Arrest Chk1->p53 stabilizes & activates Chk1->G2M_Arrest p53->G2M_Arrest Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mito Mitochondrion Bax->Mito induces permeabilization Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates via Apoptosome Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 activates ApoptoticEvents Apoptotic Events (DNA fragmentation, etc.) Casp3->ApoptoticEvents

Caption: Key signaling events from DNA damage recognition to the execution of apoptosis.

Logical Relationship: Potential Mechanisms of Cellular Resistance to this compound

References

Technical Support Center: Trichlormethine in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common side reactions and stability of Trichlormethine in biological buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in aqueous solutions?

A1: this compound, a nitrogen mustard, degrades in aqueous solutions primarily through intramolecular cyclization. The nitrogen atom's lone pair of electrons attacks the carbon atom bearing a chlorine, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This process is pH-dependent; the protonated amine, more prevalent at lower pH, cannot cyclize.[1][2] This aziridinium ion is a potent electrophile and is the key species responsible for the alkylating activity and degradation of this compound.

Q2: How does pH affect the stability of this compound in biological buffers?

A2: The stability of this compound is significantly influenced by pH. The formation of the reactive aziridinium ion is faster at neutral and slightly alkaline pH because the tertiary amine is deprotonated and available for intramolecular cyclization.[1] In acidic solutions, the amine is protonated, which inhibits the formation of the aziridinium ion and thus slows down the degradation rate. Therefore, this compound is generally more stable in acidic buffers compared to neutral or alkaline buffers.

Q3: What are the expected side reactions of this compound in common biological buffers like Phosphate-Buffered Saline (PBS) and Tris buffer?

A3: this compound is an alkylating agent and can react with nucleophilic components present in biological buffers.

  • Phosphate-Buffered Saline (PBS): Phosphate ions in PBS are nucleophilic and can react with the aziridinium ion intermediate of this compound. This can lead to the formation of phosphorylated adducts, reducing the concentration of active this compound.

  • Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and three hydroxyl groups, all of which are nucleophilic.[3] The primary amine is a particularly strong nucleophile and can react with the aziridinium ion to form a stable covalent adduct.[4] This reaction will inactivate this compound.

Q4: Can I expect precipitation when preparing this compound solutions in biological buffers?

A4: While this compound hydrochloride is soluble in water, its degradation products or adducts formed with buffer components may have different solubility profiles. High concentrations of this compound or prolonged incubation in certain buffers could potentially lead to the formation of less soluble species, although this is not a commonly reported issue at typical working concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity of this compound in my experiment. 1. Degradation in buffer: this compound has a limited half-life in aqueous solutions, especially at neutral or alkaline pH. 2. Reaction with buffer components: Nucleophilic buffers like Tris and PBS can react with and inactivate this compound.1. Prepare fresh solutions of this compound immediately before use. 2. Consider using a non-nucleophilic buffer such as HEPES or MES if compatible with your experimental system. 3. If using Tris or PBS is unavoidable, minimize the incubation time of this compound in the buffer before adding to your experimental system.
Inconsistent or non-reproducible experimental results. 1. Variable degradation of this compound: Differences in incubation times, temperatures, or buffer pH between experiments can lead to varying concentrations of active this compound. 2. Buffer-adduct formation: The extent of reaction with the buffer may vary between experiments.1. Standardize all experimental parameters, including incubation time, temperature, and buffer pH. Use a calibrated pH meter for all buffer preparations. 2. Prepare fresh this compound solutions for each experiment from a solid stock.
Unexpected peaks in my analytical chromatogram (e.g., HPLC). 1. Degradation products: These are expected due to the inherent instability of this compound in aqueous solutions. 2. Buffer-adducts: Covalent adducts formed between this compound and buffer components will appear as new peaks.1. Characterize the degradation profile of this compound in your specific buffer by running time-course experiments and analyzing samples by HPLC-MS. 2. If possible, synthesize and characterize the expected buffer adducts to serve as analytical standards.

Data Presentation

Due to the limited availability of specific kinetic data for the reaction of this compound with common biological buffers in the public domain, a quantitative comparison table cannot be provided at this time. However, based on the chemical properties of the involved molecules, a qualitative reactivity summary is presented below.

Table 1: Qualitative Reactivity of this compound with Common Biological Buffers

Buffer ComponentNucleophilic Group(s)Expected Reactivity with this compoundPotential Side Products
Phosphate (in PBS) Phosphate anion (PO₄³⁻, HPO₄²⁻)ModeratePhosphorylated this compound derivatives
Tris Primary Amine (-NH₂), Hydroxyl (-OH)High (especially the amine group)Tris-Trichlormethine adducts
HEPES Piperazine ring nitrogens, Sulfonic acid groupLow (Piperazine nitrogens are sterically hindered and less nucleophilic than primary amines)Minimal adduct formation expected
MES Morpholine ring nitrogen, Sulfonic acid groupLow (Morpholine nitrogen is a secondary amine and less nucleophilic than a primary amine)Minimal adduct formation expected

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Biological Buffer

This protocol outlines a general method to determine the stability of this compound in a chosen biological buffer using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound hydrochloride

    • Biological buffer of interest (e.g., PBS, Tris, HEPES)

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (or other suitable mobile phase modifier)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Methodology:

    • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride (e.g., 10 mM) in a suitable solvent where it is stable (e.g., anhydrous ethanol or a slightly acidic aqueous solution).

    • Preparation of Working Solution: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the biological buffer of interest, pre-equilibrated to the desired experimental temperature (e.g., 25°C or 37°C).

    • Time-Course Analysis:

      • Immediately after preparation (t=0), inject an aliquot of the working solution onto the HPLC system.

      • Incubate the remaining working solution at the desired temperature.

      • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots and inject them onto the HPLC system.

    • HPLC Analysis:

      • Use a suitable mobile phase gradient to separate this compound from its degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

      • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of this compound).

    • Data Analysis:

      • Integrate the peak area of the this compound peak at each time point.

      • Plot the percentage of remaining this compound (relative to t=0) against time to determine its stability profile in the chosen buffer.

Visualizations

Trichlormethine_Degradation This compound This compound N(CH₂CH₂Cl)₃ Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolysis Hydrolysis Products (e.g., Diols, Triols) Aziridinium->Hydrolysis + H₂O BufferAdduct Buffer Adducts (e.g., Tris-adduct) Aziridinium->BufferAdduct + Nucleophilic Buffer (e.g., Tris, Phosphate)

Caption: Degradation pathway of this compound in aqueous buffers.

Caption: Troubleshooting workflow for inconsistent results.

References

troubleshooting low yield in Trichlormethine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trichlormethine Synthesis

This guide provides troubleshooting advice for researchers experiencing low yields during the synthesis of this compound (tris(2-chloroethyl)amine). The information is presented in a question-and-answer format to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the primary factors to investigate?

Low isolated yield can stem from several stages of the synthesis and purification process. The most common factors include reagent quality, suboptimal reaction conditions, product degradation during workup, and mechanical losses during purification. A systematic approach is crucial to identify the root cause.

Key areas to investigate:

  • Reagent Purity: The purity of the starting materials, particularly triethanolamine and the chlorinating agent (e.g., thionyl chloride), is critical.

  • Reaction Control: Inadequate control over reaction parameters like temperature and addition rate can lead to the formation of side products.

  • Product Stability: this compound and its hydrochloride salt are susceptible to degradation, especially in the presence of water.[1][2]

  • Purification Efficiency: Significant product loss can occur during workup, extraction, and final purification steps.

Q2: How do I ensure the quality of my starting materials?

The quality of triethanolamine and thionyl chloride is paramount for achieving high yields.

  • Triethanolamine: This starting material can contain impurities like diethanolamine and monoethanolamine.[3] It is also hygroscopic and can absorb atmospheric moisture. Using a freshly opened bottle or purifying the reagent by distillation is recommended.

  • Thionyl Chloride: This reagent degrades over time, especially with exposure to moisture, yielding HCl and SO2. This degradation reduces its effectiveness. Using a freshly opened bottle or distilling the reagent before use is best practice. A colorless to pale yellow appearance is indicative of good quality.

A simple preliminary test involves running the reaction on a small scale with both existing and new batches of reagents to see if yields improve.

Q3: I'm observing significant charring and a dark-colored reaction mixture. What is the likely cause?

Dark coloration and the formation of tar-like substances are typically indicative of side reactions or product decomposition, often caused by poor temperature control. The reaction of triethanolamine with thionyl chloride is highly exothermic.

Troubleshooting Steps:

  • Temperature Management: Ensure the reaction is adequately cooled, typically in an ice bath, throughout the addition of the chlorinating agent.

  • Controlled Addition: Add the thionyl chloride dropwise to the triethanolamine solution to maintain a steady internal temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Q4: How can I minimize product loss during the aqueous workup?

This compound is highly susceptible to hydrolysis, and its aqueous solutions can deteriorate rapidly.[1][2] Therefore, minimizing contact with water, especially at elevated temperatures or non-neutral pH, is crucial.

Recommended Practices:

  • Use of Cold Solutions: Perform all aqueous washes with ice-cold water or brine to reduce the rate of hydrolysis.

  • Minimize Contact Time: Complete the extraction and washing steps as quickly as possible.

  • Prompt Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) immediately after the aqueous workup.

Troubleshooting Experimental Data

Optimizing reaction parameters is a critical step in improving yield.[4][5][][7] The following tables provide hypothetical data to illustrate the impact of key variables on the reaction yield.

Table 1: Effect of Temperature on Reaction Yield

ExperimentTemperature (°C)Reagent Addition Time (min)Observed ByproductsCrude Yield (%)
10-560Minimal85
220-2560Moderate charring60
340-5060Significant charring<30

Table 2: Effect of Reagent Purity on Reaction Yield

ExperimentTriethanolamine PurityThionyl Chloride SourceCrude Yield (%)
199+% (Freshly Distilled)New Bottle88
299+% (Freshly Distilled)Old Bottle (>1 year)72
395% (Technical Grade)New Bottle65

Key Experimental Protocols

The following are generalized protocols for critical steps in troubleshooting low-yield reactions. These are not a complete synthesis guide but are intended to assist researchers in refining their procedures.

Protocol 1: Anhydrous Reaction Setup

Objective: To ensure the reaction environment is free of water, which can consume the chlorinating agent and lead to undesirable side products.

Methodology:

  • All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature in a desiccator.

  • Assemble the glassware hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).

  • Use septa and cannulation techniques for the transfer of anhydrous solvents and liquid reagents.

  • Ensure any solvents used are of an anhydrous grade and have been stored over molecular sieves.

Protocol 2: Small-Scale Trial Reaction for Optimization

Objective: To efficiently test the impact of changing a single variable (e.g., temperature, stoichiometry, solvent) on the reaction outcome without consuming large quantities of reagents.

Methodology:

  • Set up a series of small-scale reactions (e.g., 1-5 mmol scale) in parallel.

  • Design the experiment to vary only one parameter at a time (One-Factor-at-a-Time, OFAT).[7] For example, set up three reactions at 0°C, 10°C, and 20°C while keeping all other conditions constant.

  • After the reaction period, quench all reactions identically.

  • Analyze the crude reaction mixtures using a suitable technique (e.g., TLC, LC-MS, or ¹H NMR) to determine the relative amounts of product, starting material, and byproducts. This allows for a rapid assessment of the optimal conditions before proceeding to a larger scale.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in chemical synthesis.

G start Low Yield Observed check_reagents Assess Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Review Reaction Conditions (Temp, Stoichiometry, Time) start->check_conditions check_workup Analyze Workup & Purification (Hydrolysis, Mechanical Loss) start->check_workup reagent_issue Reagent Issue Identified check_reagents->reagent_issue condition_issue Condition Issue Identified check_conditions->condition_issue workup_issue Workup Issue Identified check_workup->workup_issue reagent_issue->check_conditions No solve_reagent Purify/Replace Reagents reagent_issue->solve_reagent Yes condition_issue->check_workup No solve_condition Optimize Conditions (e.g., lower temp, slow addition) condition_issue->solve_condition Yes workup_issue->start No, Re-evaluate solve_workup Refine Purification (e.g., anhydrous workup, recrystallization) workup_issue->solve_workup Yes rerun Re-run Reaction solve_reagent->rerun solve_condition->rerun solve_workup->rerun

Figure 1. A systematic workflow for troubleshooting low reaction yields.

G symptom1 Dark/Tarry Mixture cause1 Reaction Overheating symptom1->cause1 cause2 Side Reactions symptom1->cause2 symptom2 Incomplete Conversion symptom2->cause1 cause3 Poor Reagent Quality (e.g., wet thionyl chloride) symptom2->cause3 cause4 Insufficient Reagent symptom2->cause4 symptom3 Product Lost in Aqueous Layer cause5 Product Hydrolysis symptom3->cause5 cause6 Incorrect pH during Extraction symptom3->cause6

Figure 2. Logical relationships between observed symptoms and potential root causes.

References

Technical Support Center: Trichlormethine Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichlormethine. This resource provides essential guidance on minimizing hydrolysis during experiments to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could hydrolysis be the cause?

A1: Yes, inconsistent results are a strong indicator of this compound degradation due to hydrolysis. This compound is highly susceptible to hydrolysis in aqueous solutions, leading to a decrease in the concentration of the active compound over time. This degradation can significantly impact the reliability and reproducibility of your experiments. It is crucial to implement proper handling and experimental procedures to minimize hydrolysis.

Q2: What are the main factors that accelerate this compound hydrolysis?

A2: The primary factors that accelerate the hydrolysis of this compound are:

  • pH: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions (pH > 7.5) dramatically increase the rate of degradation.[1] Conversely, acidic conditions resulting from the release of hydrochloric acid (HCl) during hydrolysis can slow down the degradation of concentrated solutions.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, maintaining low temperatures during storage and experiments is critical.

  • Aqueous Environment: As a hydrolysis reaction, the presence of water is the fundamental requirement for the degradation of this compound.

Q3: How can I visually detect if my this compound solution has degraded?

A3: While there may not be distinct visual cues for this compound hydrolysis, any unexpected changes in the color or clarity of the solution could indicate degradation or contamination. However, the most reliable method to assess the integrity of your this compound solution is through analytical techniques such as HPLC-UV or UV-Vis spectrophotometry to quantify the concentration of the active compound.

Q4: What are the primary degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound, a tris(2-chloroethyl)amine, involves the sequential replacement of the chloroethyl groups with hydroxyl groups. The primary degradation products are bis(2-chloroethyl)-2-hydroxyethylamine, bis(2-hydroxyethyl)-2-chloroethylamine, and ultimately triethanolamine.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent bioactivity or cytotoxicity in cell-based assays. This compound hydrolysis leading to lower effective concentrations.Prepare fresh this compound solutions immediately before each experiment. Use buffered solutions at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Maintain a consistent temperature during the assay.
Decreasing peak area of this compound in HPLC analysis over a short period. Rapid degradation of this compound in the prepared sample or mobile phase.Prepare samples in a non-aqueous or low-water content solvent if possible. If an aqueous mobile phase is necessary, ensure it is buffered at a slightly acidic pH and run the analysis as quickly as possible after sample preparation. Consider using a cooled autosampler.
Variability in DNA alkylation efficiency. Hydrolysis of this compound reduces the availability of the active alkylating agent.Use freshly prepared, quantified solutions of this compound for each experiment. Control the pH and temperature of the reaction buffer meticulously.
Precipitate formation in the stock solution. Potential degradation and formation of less soluble byproducts, or solvent evaporation.Visually inspect the stock solution before each use. If a precipitate is observed, discard the solution. Store stock solutions in a tightly sealed container at the recommended low temperature.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions to Minimize Hydrolysis

This protocol outlines the recommended procedures for preparing and handling this compound solutions to maintain their stability and integrity throughout an experiment.

Materials:

  • This compound hydrochloride (or other salt form)

  • Anhydrous, research-grade solvent for stock solution (e.g., DMSO, absolute ethanol)

  • Aqueous buffer for working solutions (e.g., phosphate-buffered saline (PBS) or a buffer of choice, adjusted to a slightly acidic to neutral pH)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves.

Procedure:

  • Work in a designated area: All handling of this compound should be performed in a certified chemical fume hood.

  • Prepare a high-concentration stock solution:

    • Dissolve a precisely weighed amount of this compound in a minimal amount of anhydrous solvent (e.g., DMSO) to create a high-concentration stock solution. This minimizes the amount of water present.

    • Store the stock solution in small aliquots in amber or opaque vials at -20°C or lower to protect from light and temperature fluctuations.

  • Prepare fresh working solutions:

    • Immediately before each experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the pre-chilled aqueous buffer of choice. Ensure the buffer has a pH between 6.0 and 7.0.

    • Use the working solution as quickly as possible to minimize the duration of its exposure to the aqueous environment.

  • Maintain low temperatures: Keep all solutions, including the stock and working solutions, on ice whenever possible during the experimental setup.

  • pH control: If the experimental design allows, use a buffer system to maintain a stable, slightly acidic to neutral pH.

  • Disposal: Dispose of all this compound-containing waste according to your institution's hazardous waste disposal procedures.

Protocol for Quantification of this compound using HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection. Method optimization and validation are essential for specific experimental conditions.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water (with a suitable buffer, e.g., phosphate buffer, to maintain a slightly acidic pH)

  • This compound standard of known purity

  • Solvents for sample preparation (as described in the handling protocol)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with a lower percentage of acetonitrile and increasing over time). The aqueous component should be buffered to a slightly acidic pH (e.g., pH 4-5) to improve stability during analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or controlled at a consistent temperature)

  • Detection Wavelength: Determined by obtaining a UV spectrum of this compound (typically in the range of 200-220 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent/buffer.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Prepare your experimental samples containing this compound according to the handling protocol.

    • Inject the samples into the HPLC system.

    • Record the peak area for this compound in each sample.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in your experimental samples based on their peak areas.

Data Presentation

Influence of pH and Temperature on this compound Hydrolysis Rate
pH Temperature (°C) Relative Hydrolysis Rate Notes
< 725SlowAcidic conditions can slow down hydrolysis.
7.0 - 7.525ModerateHydrolysis occurs at a noticeable rate.
> 7.525Rapid Alkaline conditions significantly accelerate hydrolysis. The rate constant can increase by up to 500% at pH 12.5 compared to neutral pH.[1]
7.04SlowLow temperatures significantly decrease the rate of hydrolysis.
7.037FastPhysiological temperatures will lead to rapid degradation.

Note: This table provides a qualitative summary. Actual hydrolysis rates will depend on specific buffer components, ionic strength, and other solutes.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Studies prep Prepare Fresh this compound Working Solution (pH 6-7, on ice) treat Treat Cells/Sample with this compound prep->treat incubate Incubate for Defined Time treat->incubate collect Collect Samples for Analysis incubate->collect hplc HPLC-UV Analysis (Quantify remaining this compound) collect->hplc western Western Blot Analysis (Protein expression) collect->western flow Flow Cytometry (Apoptosis analysis) collect->flow

Experimental workflow for this compound studies.

dna_damage_response This compound-Induced DNA Damage Response This compound This compound dna_alkylation DNA Alkylation (Interstrand Crosslinks) This compound->dna_alkylation atr_atm ATR/ATM Activation dna_alkylation->atr_atm chk1_chk2 CHK1/CHK2 Phosphorylation atr_atm->chk1_chk2 dna_repair DNA Repair atr_atm->dna_repair apoptosis Apoptosis Induction atr_atm->apoptosis cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest

This compound-induced DNA damage response pathway.

apoptosis_pathway This compound-Induced Mitochondrial Apoptosis This compound This compound dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm bcl2->mito_perm cytochrome_c Cytochrome c Release mito_perm->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound-induced mitochondrial apoptosis pathway.

References

Technical Support Center: Overcoming Trichlormethine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Trichlormethine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance in cancer cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the likely underlying mechanisms?

A1: Acquired resistance to this compound, a nitrogen mustard alkylating agent, can arise from several molecular mechanisms. Based on resistance patterns observed with other alkylating agents, the primary mechanisms to investigate are:

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove this compound-induced DNA adducts and interstrand crosslinks. Key pathways include Base Excision Repair (BER) and Homologous Recombination Repair (HRR).

  • Decreased Drug Accumulation:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), can actively pump this compound out of the cell.

    • Decreased Drug Uptake: Alterations in membrane transporters responsible for this compound influx can reduce the intracellular concentration of the drug.

  • Altered Drug Metabolism: Increased metabolism of this compound into inactive forms by enzymes such as glutathione S-transferases (GSTs) can reduce its cytotoxic efficacy.

  • Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bcl-2 family proteins) can make cells more resistant to DNA damage-induced cell death.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism. The following table outlines key experiments:

Resistance MechanismRecommended Experiment(s)
Enhanced DNA Repair Comet Assay, γ-H2AX foci formation assay, Quantitative PCR (qPCR) for DNA repair gene expression.
Increased Drug Efflux Rhodamine 123 or Calcein-AM efflux assay (for P-gp activity), ATPase activity assay with membrane vesicles.
Altered Drug Metabolism Glutathione (GSH) and Glutathione S-transferase (GST) activity assays.
Defects in Apoptosis Western blotting for key apoptotic proteins (p53, Bcl-2, Bax, Caspases), Annexin V/PI staining by flow cytometry.

Detailed protocols for some of these key experiments are provided in the "Experimental Protocols" section below.

Q3: What strategies can I employ to overcome this compound resistance in my in vitro experiments?

A3: Combination therapy is a primary strategy to overcome drug resistance.[1][2] The goal is to target the resistance mechanism or a parallel survival pathway. Consider the following approaches:

  • Inhibition of Drug Efflux Pumps: Combine this compound with known ABC transporter inhibitors (e.g., Verapamil, Cyclosporine A).[3]

  • Targeting DNA Repair Pathways: Use inhibitors of key DNA repair proteins, such as PARP inhibitors (e.g., Olaparib), in combination with this compound.

  • Modulating Apoptotic Pathways: Combine this compound with agents that promote apoptosis, such as Bcl-2 inhibitors (e.g., Venetoclax).

  • Synergistic Drug Combinations: Explore combinations with other chemotherapeutic agents that have different mechanisms of action to create a synergistic killing effect.[4]

Before initiating extensive combination studies, it is crucial to perform a synergy analysis to determine if the drug combination is additive, synergistic, or antagonistic.

Troubleshooting Guides

Issue 1: I am trying to develop a this compound-resistant cell line, but the cells die off at higher concentrations.

  • Possible Cause: The incremental increase in drug concentration is too steep.

  • Troubleshooting Step: Start with a very low concentration of this compound (e.g., IC10 or IC20) and allow the cells to recover and repopulate before gradually increasing the dose. This process can take several months.[5]

Issue 2: My combination therapy of this compound and a resistance-modulating agent is not showing a synergistic effect.

  • Possible Cause 1: The chosen combination does not target the primary resistance mechanism in your cell line.

  • Troubleshooting Step 1: Perform the experiments outlined in the FAQ section to identify the dominant resistance mechanism before selecting a combination agent.

  • Possible Cause 2: The drug ratio and scheduling are not optimal.

  • Troubleshooting Step 2: Perform a checkerboard assay with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. Also, consider sequential vs. simultaneous drug administration.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[5]

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or MTS assay).

  • Initiate Resistance Induction: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Maintain and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Escalate Drug Concentration: Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound. A doubling of the concentration at each step is a common starting point.

  • Monitor Resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.

  • Characterize the Resistant Line: Once a stable resistant line is established, perform the experiments described in the FAQs to elucidate the mechanism of resistance.

Protocol 2: ABC Transporter (P-gp) Activity Assay using Rhodamine 123

This protocol assesses the efflux pump activity of P-glycoprotein (MDR1).

  • Cell Preparation: Seed both the parental and this compound-resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): To confirm P-gp specific efflux, pre-incubate a set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Measure Intracellular Fluorescence: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: A lower fluorescence signal in the resistant cells compared to the parental cells suggests increased efflux. This difference should be diminished in the presence of the P-gp inhibitor.

Protocol 3: Synergy Analysis of Combination Therapy

This protocol outlines the setup for a checkerboard assay to determine the synergistic effect of two drugs.

  • Plate Layout: Use a 96-well plate. Along the x-axis, create a serial dilution of this compound. Along the y-axis, create a serial dilution of the combination drug. This will create a matrix of different drug concentration combinations.

  • Cell Seeding: Seed the resistant cells in each well of the plate.

  • Drug Treatment: Add the drugs according to the plate layout. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS).

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance This compound This compound DNA Adducts DNA Adducts This compound->DNA Adducts Increased Drug Efflux Increased Drug Efflux This compound->Increased Drug Efflux Cell Death Cell Death DNA Adducts->Cell Death Enhanced DNA Repair Enhanced DNA Repair DNA Adducts->Enhanced DNA Repair Decreased Apoptosis Decreased Apoptosis Cell Death->Decreased Apoptosis

Caption: Overview of this compound action and resistance mechanisms.

experimental_workflow Parental Cell Line Parental Cell Line Develop Resistant Line Develop Resistant Line Parental Cell Line->Develop Resistant Line Resistant Cell Line Resistant Cell Line Develop Resistant Line->Resistant Cell Line Characterize Mechanism Characterize Mechanism Resistant Cell Line->Characterize Mechanism Combination Therapy Combination Therapy Characterize Mechanism->Combination Therapy Inform strategy Synergy Analysis Synergy Analysis Combination Therapy->Synergy Analysis Overcome Resistance Overcome Resistance Synergy Analysis->Overcome Resistance

Caption: Experimental workflow for overcoming this compound resistance.

References

potential for cross-reactivity in Trichlormethine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for immunoassays designed to detect Trichlormethine. Given the nature of small molecule detection, these assays are typically formatted as competitive enzyme-linked immunosorbent assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound immunoassay?

A1: A this compound immunoassay is a competitive immunoassay used for the detection of small molecules.[1][2][3] In this format, this compound present in a sample competes with a labeled, known amount of this compound (the "tracer") for binding to a limited number of specific anti-Trichlormethine antibodies. The signal generated is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of this compound.[4]

Q2: What is cross-reactivity and why is it a concern for this compound immunoassays?

A2: Cross-reactivity occurs when the antibodies in the assay bind to substances other than this compound.[5] This happens when other compounds are structurally similar to this compound, allowing them to fit into the antibody's binding site.[5] This can lead to inaccurate, often overestimated, quantification of this compound or false-positive results.[6] Nitrogen mustards, the chemical class to which this compound belongs, share a common structural backbone, making cross-reactivity with other nitrogen mustards or their metabolites a significant consideration.[7]

Q3: What are the likely cross-reactants in a this compound immunoassay?

A3: Potential cross-reactants are molecules with a similar structure to this compound. These include other nitrogen mustards and the metabolites of this compound. The primary metabolites of nitrogen mustards are formed through the hydrolysis of the chloroethyl groups to hydroxyethyl groups. For this compound (tris(2-chloroethyl)amine), the primary hydrolysis product and a key potential cross-reactant is triethanolamine (TEA). Other related nitrogen mustards like mechlorethamine (HN2) and their corresponding metabolites are also potential cross-reactants.

Q4: How is cross-reactivity quantified?

A4: Cross-reactivity is typically determined by running a dose-response curve for the potential cross-reacting compound and comparing it to the standard curve of the target analyte (this compound). The concentration of the cross-reactant that causes a 50% reduction in signal (IC50) is compared to the IC50 of this compound. The cross-reactivity is then expressed as a percentage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
1. Higher than expected this compound concentrations in samples. Cross-reactivity with a structurally related compound. Other nitrogen mustards or their metabolites present in the sample may be binding to the assay antibodies.1. Review the sample matrix for the presence of other nitrogen mustards (e.g., mechlorethamine, cyclophosphamide). 2. Perform a cross-reactivity test by spiking a negative control sample with the suspected interfering compound and running it in the assay. 3. If cross-reactivity is confirmed, consider sample pre-treatment to remove the interfering compound or use a confirmatory analytical method like LC-MS/MS for quantification.
2. High background signal in negative control wells. Non-specific binding of antibodies. This can be caused by insufficient blocking of the microplate wells or using too high a concentration of the primary or secondary antibody.1. Optimize the blocking buffer concentration (e.g., try different concentrations of BSA or non-fat milk). 2. Titrate the primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. 3. Ensure adequate washing steps to remove unbound antibodies.
3. Inconsistent results between replicate wells. Pipetting errors or improper washing. Inconsistent volumes of samples, standards, or reagents can lead to variability. Inadequate washing can leave behind unbound reagents, causing inconsistent signal.1. Ensure pipettes are calibrated and use proper pipetting technique. 2. Make sure to completely aspirate wells between wash steps and tap the plate on absorbent paper to remove residual buffer. 3. Avoid letting the wells dry out at any stage of the assay.
4. Low assay sensitivity (standard curve is flat). Degraded reagents or incorrect assay setup. The tracer, antibodies, or substrate may have lost activity. The incubation times or temperatures may be suboptimal.1. Check the expiration dates of all reagents. 2. Prepare fresh dilutions of standards and reagents. 3. Review the assay protocol to ensure correct incubation times and temperatures are being used.

Data on Potential Cross-Reactivity

The following table presents hypothetical cross-reactivity data for a this compound immunoassay. This data is for illustrative purposes to demonstrate which compounds are likely to interfere with the assay based on structural similarity. Actual cross-reactivity will depend on the specific antibody used in the assay.

Compound Structure Relationship to this compound Hypothetical Cross-Reactivity (%)
This compound (HN3) N(CH₂CH₂Cl)₃Target Analyte 100
Triethanolamine (TEA) N(CH₂CH₂OH)₃Primary Metabolite/Hydrolysis Product5-15
Mechlorethamine (HN2) CH₃N(CH₂CH₂Cl)₂Structurally Similar Nitrogen Mustard20-40
N-methyldiethanolamine (MDEA) CH₃N(CH₂CH₂OH)₂Metabolite of Mechlorethamine1-5
Bis(2-chloroethyl)ethylamine (HN1) H₅C₂N(CH₂CH₂Cl)₂Structurally Similar Nitrogen Mustard15-35
N-ethyldiethanolamine (EDEA) H₅C₂N(CH₂CH₂OH)₂Metabolite of HN11-5
Cyclophosphamide C₇H₁₅Cl₂N₂O₂PRelated Alkylating Agent<0.1

Experimental Protocols

Protocol: Determining Cross-Reactivity via Competitive Inhibition ELISA

This protocol outlines the steps to assess the cross-reactivity of a specific compound in a this compound immunoassay.

1. Reagent Preparation:

  • Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

  • Wash Buffer: (e.g., PBS with 0.05% Tween-20, pH 7.4).

  • Blocking Buffer: (e.g., 1% BSA in PBS).

  • Assay Buffer: (e.g., PBS with 0.1% BSA).

  • This compound Standard: Prepare a serial dilution of this compound in assay buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).

  • Potential Cross-Reactant Standard: Prepare a serial dilution of the compound to be tested in assay buffer over a wide concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).

  • This compound-Tracer Conjugate: Prepare as per manufacturer's instructions.

  • Anti-Trichlormethine Antibody: Prepare as per manufacturer's instructions.

  • Secondary Antibody-HRP Conjugate: Prepare as per manufacturer's instructions.

  • Substrate Solution: (e.g., TMB).

  • Stop Solution: (e.g., 2 M H₂SO₄).

2. Assay Procedure:

  • Coating: Coat a 96-well microplate with an appropriate concentration of anti-Trichlormethine antibody in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add the this compound standards, potential cross-reactant standards, and control samples to the wells. Then, add the this compound-tracer conjugate to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the secondary antibody-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the this compound standard and the potential cross-reactant.

  • Determine the IC50 value (concentration at which 50% of the maximum signal is inhibited) for both curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_result Signal Generation cluster_interpretation Interpretation Ab Antibody Coated on Well Sample_T This compound in Sample Sample_T->Ab Binds Tracer_T Labeled this compound (Tracer) Tracer_T->Ab Competes for Binding Enzyme Enzyme on Tracer (e.g., HRP) Tracer_T->Enzyme Substrate Substrate Enzyme->Substrate Converts Color Colorimetric Signal Substrate->Color High_T High Sample this compound => Less Tracer Binds => Low Signal Low_T Low Sample this compound => More Tracer Binds => High Signal

Caption: Principle of a competitive immunoassay for this compound.

Troubleshooting_Workflow start Unexpectedly High Reading check_controls Are Negative Controls Also High? start->check_controls check_matrix Is Sample Matrix Complex? check_controls->check_matrix No nonspecific_binding Potential Non-Specific Binding or Contamination check_controls->nonspecific_binding Yes cross_reactivity_suspected Suspect Cross-Reactivity check_matrix->cross_reactivity_suspected Yes re_evaluate Re-evaluate Other Assay Parameters check_matrix->re_evaluate No optimize_assay Optimize Blocking/Washing Steps and Antibody Concentrations nonspecific_binding->optimize_assay identify_compounds Identify Potential Structurally Similar Compounds in Sample cross_reactivity_suspected->identify_compounds run_cr_test Run Cross-Reactivity Test (Spike-in Experiment) identify_compounds->run_cr_test confirm_cr Cross-Reactivity Confirmed? run_cr_test->confirm_cr use_confirmation_method Use Confirmatory Method (e.g., LC-MS/MS) for Accurate Quantification confirm_cr->use_confirmation_method Yes confirm_cr->re_evaluate No

Caption: Troubleshooting workflow for unexpected high readings.

Structural_Similarity This compound This compound (HN3) N(CH₂CH₂Cl)₃ TEA Triethanolamine (TEA) N(CH₂CH₂OH)₃ This compound->TEA Metabolism (Hydrolysis) Mechlorethamine Mechlorethamine (HN2) CH₃N(CH₂CH₂Cl)₂ This compound->Mechlorethamine Structural Analogue MDEA N-methyldiethanolamine (MDEA) CH₃N(CH₂CH₂OH)₂ TEA->MDEA Structural Analogue Mechlorethamine->MDEA Metabolism (Hydrolysis)

Caption: Structural relationships of potential cross-reactants.

References

Technical Support Center: Optimizing Trichlormethine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichlormethine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of this compound dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as tris(2-chloroethyl)amine or HN3, is a nitrogen mustard and a potent alkylating agent. Its primary mechanism of action involves the formation of highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to DNA cross-linking, both interstrand and intrastrand, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic activity is the basis for its use as a chemotherapeutic agent.

Q2: What are the known toxicities of this compound in animal models?

This compound is a powerful vesicant and can cause severe tissue damage upon contact. Systemic toxicity is also a major concern. Common signs of toxicity in rodents include weight loss, lethargy, skin lesions at the site of application, and suppression of the immune system, specifically a decrease in white blood cells.[1] In severe cases, exposure can lead to gastrointestinal issues, convulsions, and mortality.[1][2]

Q3: How should I prepare this compound for in vivo administration?

This compound hydrochloride is very soluble in water and soluble in ethanol.[3] However, aqueous solutions of this compound can deteriorate rapidly and should be prepared fresh before each use.[3] For injection, sterile saline is a common vehicle.

Troubleshooting Guide

Issue 1: High mortality or severe adverse effects in animals at the initial dose.

  • Possible Cause: The starting dose is too high. This compound has a narrow therapeutic window, and toxicity can manifest rapidly.

  • Troubleshooting Steps:

    • Dose De-escalation: Immediately reduce the dosage in subsequent experimental groups. A classic "3+3" dose escalation/de-escalation study design can be employed to systematically determine the Maximum Tolerated Dose (MTD).[4][5]

    • Review LD50 Data: Refer to the quantitative data table below to ensure your starting dose is well below the published LD50 values for the specific animal model and route of administration.

    • Vehicle Control: Ensure that the vehicle itself is not contributing to the toxicity. Administer a vehicle-only control to a separate group of animals.

    • Monitor Clinical Signs: Closely monitor animals for early signs of toxicity such as significant weight loss, lethargy, ruffled fur, and changes in behavior.[1] This allows for humane endpoint determination before severe morbidity or mortality occurs.

Issue 2: Lack of efficacy or desired biological response.

  • Possible Cause: The dose of this compound is too low, has poor bioavailability, or is being rapidly metabolized.

  • Troubleshooting Steps:

    • Dose Escalation: If no toxicity is observed, a careful dose-escalation study can be performed to reach a therapeutically effective dose.[4][6][7]

    • Route of Administration: Consider the route of administration. Intravenous or intraperitoneal injections generally provide higher bioavailability than subcutaneous or oral routes.

    • Formulation: While this compound is water-soluble, ensure complete dissolution before administration. For other nitrogen mustards with solubility issues, co-solvents or suspension formulations may be necessary.

    • Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues over time.

Issue 3: Inconsistent results between animals in the same group.

  • Possible Cause: Variability in drug administration, formulation inhomogeneity, or individual animal differences in metabolism.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure that the injection technique is consistent for all animals. For example, with subcutaneous injections, ensure the depth and location are uniform.

    • Homogenize Formulation: If using a freshly prepared solution, ensure it is thoroughly mixed before each administration.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study.

    • Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the laboratory environment and handling procedures before the start of the experiment.

Quantitative Data

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: Lethal Dose (LD50) of this compound in Various Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MouseDermal7[8]
RatDermal4.9[8]
RabbitDermal19[8]
DogDermal1[8]
MouseSubcutaneous2.0[8]
RatIntravenous0.7[8]
RabbitIntravenous2.5[8]

Table 2: Examples of this compound Dosages Used in In Vivo Studies

Animal ModelDosageRoute of AdministrationStudy ContextReference
Mouse1 mg/kg, weekly for 10 weeksSubcutaneousCarcinogenicity[8]
Rat0.1 or 0.25 mg/kg, daily for 6 monthsSubcutaneousCarcinogenicity
Rat1 mg/kg, weekly for 6 monthsSubcutaneousCarcinogenicity

Experimental Protocols

Below is a generalized protocol for a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. This should be adapted based on the specific research question and institutional guidelines.

1. Cell Culture and Preparation:

  • Select a cancer cell line of interest.
  • Culture the cells in the appropriate medium and conditions.
  • On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude or SCID mice) appropriate for the xenograft model.
  • Anesthetize the mice using an approved method.
  • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Allow the tumors to grow to a palpable size.
  • Measure the tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).
  • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration:

  • On the day of treatment, prepare a fresh solution of this compound in sterile saline at the desired concentration.
  • Administer the this compound solution or vehicle control to the mice via the chosen route (e.g., intraperitoneal or intravenous injection). The volume should be based on the animal's body weight.

5. Monitoring and Data Collection:

  • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
  • Measure tumor volume at regular intervals (e.g., 2-3 times per week).
  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Workflows

DNA Damage Response and Cell Fate Regulation by this compound

This compound, as a DNA alkylating agent, induces a DNA damage response that centrally involves the p53 and NF-κB signaling pathways. These pathways often have opposing effects on cell fate, with p53 promoting apoptosis and NF-κB promoting cell survival. The interplay between these pathways is critical in determining the ultimate response of a cancer cell to this compound treatment.

DNA_Damage_Response cluster_stimulus Stimulus cluster_cellular_response Cellular Response This compound This compound DNA_Damage DNA Damage (Cross-linking) This compound->DNA_Damage induces p53_Activation p53 Activation DNA_Damage->p53_Activation activates NFkB_Inhibition NF-κB Inhibition p53_Activation->NFkB_Inhibition inhibits Apoptosis Apoptosis p53_Activation->Apoptosis promotes Cell_Survival Cell Survival NFkB_Inhibition->Cell_Survival represses Cell_Survival->Apoptosis antagonizes

Caption: DNA damage response to this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: In vivo efficacy study workflow.

References

Technical Support Center: Analysis of Trichlormethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in synthesized Trichlormethine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis and Potential Impurities

Q1: What are the expected impurities from the synthesis of this compound?

A: The synthesis of this compound, typically via the reaction of triethanolamine with thionyl chloride, can lead to several types of impurities. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual triethanolamine.

    • Reagent-Related Impurities: Impurities present in the thionyl chloride starting material, such as sulfuryl chloride, sulfur monochloride, and sulfur dichloride.

    • Byproducts: These can include partially chlorinated intermediates where not all three hydroxyl groups of triethanolamine have been replaced by chlorine. An intermolecular reaction can also lead to the formation of piperazine-type byproducts.

  • Degradation Products:

    • This compound is known to be unstable in aqueous solutions and can degrade. The primary degradation pathway is hydrolysis, leading to the formation of various ethanolamines, including:

      • Triethanolamine (a potential process-related impurity as well)

      • N,N-bis(2-chloroethyl)ethanolamine (partially hydrolyzed product)

      • N-(2-chloroethyl)diethanolamine (partially hydrolyzed product)

Q2: My synthesized this compound is discolored (yellow to brown/black). What could be the cause?

A: Discoloration of the reaction mixture or final product is a common issue. This can be attributed to several factors:

  • Impure Starting Materials: The purity of the initial triethanolamine can significantly impact the color of the final product.

  • Side Reactions: The reaction between tertiary amines like triethanolamine and thionyl chloride can be vigorous and may lead to the formation of colored polymeric byproducts.

  • Thermal Decomposition: At elevated temperatures, nitrogen mustards can decompose, potentially forming colored, unsaturated byproducts.

Troubleshooting Steps:

  • Ensure the use of high-purity, anhydrous triethanolamine and fresh thionyl chloride.

  • Maintain strict temperature control during the reaction.

  • Consider purification of the crude product by recrystallization.

2. Analytical Methodology

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or Mass Spectrometry (MS) detection is a powerful tool for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and some degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.

Q4: I am having trouble detecting polar impurities like ethanolamines using reverse-phase HPLC. What can I do?

A: Highly polar compounds, such as ethanolamines, can be challenging to retain on traditional C18 columns. Here are some strategies to improve their detection:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique specifically designed for the separation of polar compounds.

  • Derivatization: Chemical derivatization can be employed to make the polar analytes less polar and more amenable to reverse-phase HPLC or to enhance their detectability.

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of charged polar analytes.

3. Impurity Qualification and Control

Q5: What are the acceptable limits for impurities in this compound?

A: The acceptable limits for impurities are determined by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug.

Given that this compound is a cytotoxic anticancer agent, specific considerations under ICH S9 may also apply, which can sometimes justify higher impurity limits based on the patient population and disease severity.

Based on available dosage information for similar compounds, a conservative approach is to apply the standard ICH Q3A thresholds. For a maximum daily dose of up to 2 g/day , the following thresholds generally apply:

ThresholdLimit (% of API)Limit (Total Daily Intake)
Reporting 0.05%-
Identification 0.10%1.0 mg
Qualification 0.15%1.0 mg

Note: The lower of the percentage or total daily intake threshold applies.

For mutagenic impurities, the stricter guidelines of ICH M7 should be followed, which often recommend control at the Threshold of Toxicological Concern (TTC).

Experimental Protocols

1. HPLC-UV Method for the Analysis of this compound and Non-Volatile Impurities

This method is a general guideline and should be optimized for your specific instrumentation and impurity profile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95

      | 26

Technical Support Center: Managing Trichlormethine Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trichlormethine in animal studies.

Troubleshooting Guide

Proactively addressing adverse events is crucial for animal welfare and data integrity. The following table outlines common issues encountered during this compound administration in animal studies, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Excessive Weight Loss (>15-20%) - Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake.[1] - Systemic toxicity and malaise.[2]- Fluid Support: Administer subcutaneous or intraperitoneal injections of sterile, warmed (37°C) isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL/100g body weight, once or twice daily.[3] - Nutritional Support: Provide highly palatable, high-calorie supplemental food (e.g., recovery gels, moistened chow). If anorexia is severe, gavage feeding with a liquid diet may be necessary.[4][5] - Dose Adjustment: Consider reducing the this compound dose in subsequent cycles or for the remainder of the cohort if weight loss is severe and progressive.
Severe Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) - Direct cytotoxic effect of this compound on hematopoietic stem cells in the bone marrow.[1]- Monitoring: Increase the frequency of complete blood count (CBC) monitoring to daily or every other day. - Supportive Care: In cases of severe neutropenia, consider reverse isolation to protect animals from opportunistic infections. Prophylactic antibiotic therapy may be warranted in consultation with a veterinarian.[6] - Dose Reduction/Delay: Delay subsequent doses until blood counts have recovered to acceptable levels. A dose reduction for future treatments may be necessary.
Gastrointestinal Distress (Diarrhea, Dehydration) - this compound-induced damage to the rapidly dividing cells of the gastrointestinal mucosa.[1]- Fluid and Electrolyte Replacement: Administer subcutaneous fluids to combat dehydration.[3] - Dietary Modification: Provide a bland, easily digestible diet. - Anti-diarrheal Agents: Use of anti-diarrheal medications should be done with caution and under veterinary guidance, as they can mask worsening conditions.
Local Tissue Reaction at Injection Site (Subcutaneous or Dermal Administration) - Vesicant (blistering) properties of nitrogen mustards.[7] - Improper injection technique.- Proper Administration: Ensure proper restraint and injection technique to avoid leakage of the compound. For dermal application, ensure the dose is applied evenly and the animal is prevented from grooming the area. - Site Rotation: Rotate injection sites for subsequent doses. - Topical Treatment: Consult with a veterinarian for appropriate topical treatments to soothe irritation and prevent infection.
Lethargy and Moribund State - Severe systemic toxicity affecting multiple organ systems.[1] - Dehydration and malnutrition.- Immediate Supportive Care: Provide fluid and nutritional support as described above. Keep the animal warm. - Humane Endpoints: If the animal's condition does not improve and it reaches a moribund state (e.g., inability to remain upright, labored breathing, lack of responsiveness), humane euthanasia is required to prevent further suffering.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected acute toxicities of this compound in rodents?

A1: Acute toxic effects of this compound, a nitrogen mustard, are primarily due to its alkylating properties, which damage rapidly dividing cells.[1] Researchers should anticipate:

  • Myelosuppression: A significant decrease in white blood cells (lymphopenia, granulocytopenia), platelets (thrombocytopenia), and red blood cells (anemia) is a hallmark toxicity.[1]

  • Gastrointestinal Toxicity: Symptoms include loss of appetite (anorexia), vomiting, and bloody feces.[1]

  • General Clinical Signs: Weight loss, lethargy, and ruffled fur are common indicators of systemic toxicity.[2]

  • Local Reactions: If administered dermally, this compound can act as a vesicant, causing skin blistering.[7]

Q2: How should I determine the starting dose for my animal study?

A2: The starting dose should be based on published LD50 values and the intended therapeutic window for your study. It is highly recommended to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific animal strain and under your experimental conditions.[9][10]

Q3: What monitoring parameters are essential during a this compound study?

A3: Regular and consistent monitoring is critical. Key parameters include:

  • Daily: Clinical observations (activity level, posture, fur condition), body weight, and food/water consumption.[4]

  • Periodic (e.g., baseline, nadir, and recovery): Complete Blood Counts (CBC) to monitor hematological toxicity. The frequency should be increased if significant myelosuppression is expected or observed.

  • End of Study: Histopathological analysis of key organs (bone marrow, spleen, thymus, gastrointestinal tract, liver, kidneys) to assess microscopic changes.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, this compound is a hazardous compound and should be handled with appropriate safety measures. It is classified as possibly carcinogenic to humans (Group 2B).[1] All handling of the compound, including preparation of solutions and administration to animals, should be performed in a certified chemical fume hood or biological safety cabinet. Personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, is mandatory.[11] All waste materials, including animal bedding for at least 72 hours post-administration, should be treated as hazardous chemical waste.[11]

Quantitative Toxicity Data

The following tables summarize the reported LD50 values for this compound in various animal models.

Table 1: LD50 Values of this compound in Different Animal Species

Species Route of Administration LD50 (mg/kg body weight) Reference
MouseDermal7[1]
RatDermal4.9[1]
RabbitDermal19[1]
DogDermal1[1]
MouseSubcutaneous2.0[1]
RatIntravenous0.7[1]
RabbitIntravenous2.5[1]

Experimental Protocols

Protocol 1: Hematological Monitoring - Complete Blood Count (CBC) in Mice

This protocol describes the collection and analysis of blood for a CBC to monitor myelosuppression.

Materials:

  • EDTA-coated microtubes (e.g., 0.5 mL)

  • Sterile needles (e.g., 25-27 gauge) or lancets

  • Anesthetic (e.g., isoflurane) if required by institutional guidelines

  • Hematology analyzer

Procedure:

  • Blood Collection:

    • Collect approximately 50-100 µL of blood via an appropriate route (e.g., submandibular, saphenous, or retro-orbital vein). The retro-orbital route requires anesthesia and proper training.[12][13]

    • Immediately transfer the blood into an EDTA-coated microtube to prevent coagulation.

  • Sample Handling:

    • Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.

    • Analyze the sample within one hour of collection for best results. If immediate analysis is not possible, samples can be stored at 4°C for up to 8 hours.[1] Allow samples to return to room temperature before analysis.[12]

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.

  • Data Interpretation:

    • Compare the results to baseline values for each animal and to established reference ranges for the specific mouse strain. A significant decrease in WBCs (particularly neutrophils) and platelets is an expected outcome of this compound toxicity.

Protocol 2: Supportive Care - Fluid and Nutritional Support

This protocol provides guidelines for supportive care to mitigate dehydration and weight loss.

Materials:

  • Sterile 0.9% saline or Lactated Ringer's solution

  • Syringes and sterile needles (25-27 gauge)

  • Heating pad or lamp

  • High-calorie nutritional supplement gel or liquid diet

  • Gavage needles (if necessary)

Procedure:

  • Fluid Administration:

    • Warm the sterile saline or Ringer's solution to body temperature (approximately 37°C).

    • Administer the fluid subcutaneously in the loose skin between the shoulder blades.

    • The typical volume is 1-2 mL per 100g of body weight, administered once or twice daily, depending on the severity of dehydration.[3]

  • Nutritional Support:

    • Place a small amount of high-calorie nutritional gel on the animal's food or in a location where it is easily accessible.

    • If the animal is not eating, a liquid diet can be provided.

    • In cases of severe anorexia, oral gavage with a liquid diet may be required. This should only be performed by trained personnel to avoid aspiration.

  • Thermoregulation:

    • Animals experiencing toxicity may have difficulty maintaining their body temperature. Provide a heat source, such as a heating pad on a low setting or a heat lamp, ensuring there is also a cooler area in the cage for the animal to move to.

Protocol 3: Histopathological Examination

This protocol outlines the collection and processing of tissues for histopathological analysis to assess organ-specific toxicity.

Materials:

  • 10% neutral buffered formalin

  • Surgical instruments for dissection

  • Cassettes for tissue processing

  • Paraffin, microtome, and glass slides

  • Hematoxylin and Eosin (H&E) stains

Procedure:

  • Tissue Collection:

    • At the designated study endpoint, euthanize the animal using an approved method.

    • Perform a necropsy and collect tissues of interest. Key target organs for this compound toxicity include bone marrow (from femur), spleen, thymus, lymph nodes, stomach, intestines, liver, and kidneys.

  • Fixation:

    • Immediately place the collected tissues in labeled cassettes and immerse them in at least 10 times their volume of 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding:

    • After fixation, dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).[14]

  • Microscopic Examination:

    • A veterinary pathologist should examine the stained slides for any histopathological changes, such as cellular depletion in hematopoietic tissues, mucosal damage in the GI tract, and any signs of necrosis or inflammation in other organs.

Visualizations

Trichlormethine_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane DNA Nuclear DNA Cell_Membrane->DNA Enters Cell Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Reacts with Crosslinking Inter/Intrastrand Cross-links Alkylation->Crosslinking DDR DNA Damage Response (ATM/ATR) Crosslinking->DDR Triggers p53 p53 Activation DDR->p53 Apoptosis Apoptosis Bax_Bak Bax/Bak Activation p53->Bax_Bak Cell_Death Cell Death Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Activates Caspases->Cell_Death

Caption: Signaling pathway of this compound-induced DNA damage and apoptosis.

Experimental_Workflow start Start: Acclimatization (7 days) baseline Baseline Measurements (Body Weight, CBC) start->baseline dosing This compound Administration (Day 0) baseline->dosing data_analysis Data Analysis monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring cbc_monitoring Periodic CBC (e.g., Days 3, 7, 14) monitoring->cbc_monitoring supportive_care Supportive Care (As Needed) monitoring->supportive_care If adverse signs endpoint Study Endpoint monitoring->endpoint cbc_monitoring->monitoring necropsy Necropsy & Tissue Collection endpoint->necropsy histopathology Histopathology necropsy->histopathology histopathology->data_analysis

Caption: Workflow for a typical this compound in vivo toxicity study.

Caption: Decision tree for managing adverse effects in animal studies.

References

Validation & Comparative

A Comparative Analysis of DNA Alkylation Efficiency: Trichlormethine vs. Mechlorethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA alkylating agents Trichlormethine (also known as Trimustine or HN3) and Mechlorethamine (HN2). Both are potent nitrogen mustards that have been utilized in chemotherapy. Their therapeutic efficacy is primarily attributed to their ability to alkylate DNA, leading to cytotoxicity in rapidly dividing cancer cells. This document summarizes their mechanisms of action, the types of DNA adducts they form, and available quantitative data on their alkylating efficiency, supported by detailed experimental protocols.

Mechanism of Action and DNA Adduct Formation

Both this compound and Mechlorethamine are electrophilic compounds that, under physiological conditions, undergo intramolecular cyclization to form highly reactive aziridinium (ethylenimonium) ions. These ions are the active intermediates that readily react with nucleophilic sites on DNA.

Mechlorethamine , a bifunctional alkylating agent with two chloroethyl groups, can form mono-adducts and, more critically, inter- and intrastrand cross-links in the DNA double helix. These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1]

This compound , with its three chloroethyl arms, is a trifunctional alkylating agent. This structural feature theoretically allows for a more complex pattern of DNA alkylation and cross-linking compared to the bifunctional Mechlorethamine.

The primary target for both agents on the DNA is the N7 position of guanine, with lesser alkylation occurring at the N3 position of adenine.[2] The formation of an interstrand cross-link, typically between two guanine bases, is considered the most cytotoxic lesion.[3]

Quantitative Comparison of DNA Alkylation Efficiency

Mechlorethamine DNA Adduct Quantification

A study utilizing a robust quantitative ultraperformance liquid chromatography ion trap multistage scanning mass spectrometric (UPLC/MS³) method provided the following data on DNA adduct formation in the MDA-MB-231 human breast cancer cell line exposed to 100 µM Mechlorethamine for 24 hours[4]:

DNA Adduct TypeAdducts per 10⁷ Bases
N7-guanine mono-adduct (NM-G)970
Guanine-Guanine cross-link (G-NM-G)240
Formamidopyrimidine mono-adduct (NM-FapyG)180
Formamidopyrimidine-Guanine cross-link (FapyG-NM-G)6.0

Data sourced from a study on a human mammary cancer cell line.[4]

This data highlights that while mono-adducts are the most frequent lesions, a significant number of highly cytotoxic interstrand cross-links are also formed.

This compound DNA Adduct Quantification

Quantitative data on the specific types and frequencies of DNA adducts formed by this compound is currently lacking in the available scientific literature. While it is known to alkylate nucleic acids, specific quantitative measurements of its DNA adducts in a cellular context have not been extensively reported.[5] One study did note that certain compounds could prevent the alkylation of RNA by this compound in vitro, but this does not provide data on its DNA alkylation efficiency.[5]

Cytotoxicity as an Indirect Measure of Efficiency

In the absence of direct DNA adduct quantification for this compound, a comparison of the half-maximal inhibitory concentration (IC50) values can provide an indirect measure of the overall cytotoxic potency of these agents, which is largely driven by their DNA alkylating activity. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

A direct comparative study of IC50 values for this compound and Mechlorethamine across a panel of cancer cell lines was not found. However, numerous studies have independently reported IC50 values for Mechlorethamine in various cell lines, often in the low micromolar range. For this compound, a study on its phosphate derivative, tris(2-chloroethyl) phosphate (TCEP), in human peripheral blood mononuclear cells showed DNA damage at concentrations in the range of 1-1000 µM.[6] Another study on TCEP in HepG2 cells reported a 70.92% reduction in cell survival at 400 µM.[7] It is crucial to emphasize that TCEP is not identical to this compound, and these results are not a direct measure of this compound's cytotoxicity or alkylating efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify DNA alkylation and assess its cytotoxic effects.

Quantification of N7-Guanine Adducts by HPLC-MS/MS

This method is considered the gold standard for the sensitive and specific quantification of DNA adducts.

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from treated cells using a commercial DNA extraction kit.

  • Quantify the DNA concentration using a spectrophotometer.

  • To release N7-alkylguanine adducts, subject the DNA to neutral thermal hydrolysis (e.g., heating at 100°C for 30-60 minutes) or mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes).[8]

  • Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]N7-alkylguanine) to each sample for accurate quantification.

2. Sample Clean-up:

  • Remove the depurinated DNA by ultrafiltration or protein precipitation.

  • Further purify the sample containing the released adducts using solid-phase extraction (SPE) with a C18 cartridge.

3. HPLC Separation:

  • Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

4. MS/MS Detection:

  • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in the positive ion mode and use selected reaction monitoring (SRM) to detect the specific transition of the precursor ion (the protonated adduct) to a characteristic product ion (e.g., the protonated guanine base following the loss of the alkyl group and the sugar).

  • Quantify the adducts by comparing the peak area of the analyte to that of the internal standard.[8][9]

Modified Alkaline Comet Assay for DNA Cross-linking

The comet assay is a sensitive method for detecting DNA strand breaks. A modified version can be used to measure DNA interstrand cross-links.[10][11]

1. Cell Treatment and Irradiation:

  • Treat cells with the alkylating agent for a specified time.

  • After treatment, irradiate the cells with a known dose of ionizing radiation (e.g., X-rays or gamma rays) on ice to induce a fixed number of single-strand breaks. This step is crucial as cross-links will retard the migration of these broken DNA fragments.

2. Cell Embedding and Lysis:

  • Embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

3. Alkaline Unwinding and Electrophoresis:

  • Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Perform electrophoresis at a low voltage. The DNA fragments will migrate towards the anode, forming a "comet" shape.

4. Staining and Visualization:

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the comets using a fluorescence microscope.

5. Data Analysis:

  • Quantify the extent of DNA migration (e.g., tail length, tail moment) using image analysis software.

  • A decrease in DNA migration in cells treated with the cross-linking agent compared to cells treated with radiation alone indicates the presence of interstrand cross-links. The degree of reduction in migration is proportional to the frequency of cross-links.[1][10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of DNA alkylation by nitrogen mustards and the experimental workflow for adduct analysis.

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences Nitrogen_Mustard Nitrogen Mustard (this compound/Mechlorethamine) Aziridinium_Ion Reactive Aziridinium Ion Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA_Guanine Guanine (N7) in DNA Aziridinium_Ion->DNA_Guanine Nucleophilic Attack Mono_Adduct Mono-adduct DNA_Guanine->Mono_Adduct Cross_Link Inter/Intrastrand Cross-link Mono_Adduct->Cross_Link Second Alkylation Event Replication_Block DNA Replication/Transcription Inhibition Cross_Link->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Adduct_Analysis_Workflow Cell_Treatment 1. Cell Culture and Treatment with Alkylating Agent DNA_Isolation 2. Genomic DNA Isolation Cell_Treatment->DNA_Isolation Hydrolysis 3. DNA Hydrolysis (Thermal or Acidic) DNA_Isolation->Hydrolysis SPE_Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE_Cleanup HPLC_MSMS 5. HPLC-MS/MS Analysis SPE_Cleanup->HPLC_MSMS Data_Analysis 6. Data Analysis and Adduct Quantification HPLC_MSMS->Data_Analysis

Caption: Workflow for DNA adduct analysis by HPLC-MS/MS.

Conclusion

Both this compound and Mechlorethamine are potent DNA alkylating agents that induce cytotoxicity primarily through the formation of DNA adducts and cross-links. While Mechlorethamine has been more extensively studied, with quantitative data available on the types and frequencies of the DNA lesions it produces, there is a notable lack of similar quantitative data for this compound in the public domain. This data gap makes a direct comparison of their DNA alkylation efficiency challenging.

The provided experimental protocols for HPLC-MS/MS and the modified comet assay offer robust methods for researchers to conduct such comparative studies. Future research directly comparing the DNA adduct profiles and quantities of these two agents under standardized conditions would be invaluable for a more definitive assessment of their relative alkylation efficiencies and for informing their potential therapeutic applications.

References

A Comparative Cytotoxicity Analysis: Trichlormethine vs. Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of alkylating agents is paramount for advancing cancer therapeutics. This guide provides a detailed comparison of two nitrogen mustard agents, Trichlormethine and Cyclophosphamide, focusing on their cytotoxic potency, mechanisms of action, and the signaling pathways they trigger, supported by experimental data and protocols.

Executive Summary

Both this compound and Cyclophosphamide are potent DNA alkylating agents that induce cell death, but they exhibit fundamental differences in their activation, cytotoxicity, and cellular response mechanisms. This compound, a classic nitrogen mustard, is a highly reactive compound that acts directly. In contrast, Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. This distinction has significant implications for their therapeutic application and toxicity profiles. While direct comparative in vitro cytotoxicity data is limited, evidence suggests that the active metabolites of Cyclophosphamide demonstrate potent cytotoxicity across a range of cancer cell lines.

Comparative Cytotoxicity Data

Quantitative analysis of cytotoxicity, typically measured by the half-maximal inhibitory concentration (IC50), is crucial for comparing the potency of chemotherapeutic agents. The following table summarizes available IC50 values for Cyclophosphamide and its active metabolite, 4-hydroperoxycyclophosphamide (4-HC), across various cancer cell lines. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, data for the closely related nitrogen mustard, Mechlorethamine, is included for comparative purposes.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
Cyclophosphamide Raw 264.7Murine Macrophage145.44 (µg/mL)48MTT
4-Hydroperoxycyclophosphamide (4-HC) U87Human Glioblastoma15.67 ± 0.5824Cell Viability Assay
4-Hydroperoxycyclophosphamide (4-HC) T98Human Glioblastoma19.92 ± 124Cell Viability Assay
Mechlorethamine (HN2) A549Human Lung Carcinoma13.1 ± 2.7 to 33.5 ± 2.6Not SpecifiedMTT
Mechlorethamine (HN2) NCI-H460Human Lung Cancer14.2 ± 3.3 to 29.8 ± 0.9Not SpecifiedMTT

Note: IC50 values can vary significantly depending on the experimental conditions, including the specific cell line, assay method, and exposure duration.

Mechanisms of Cytotoxicity and Signaling Pathways

Both this compound and Cyclophosphamide exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

This compound , as a highly reactive electrophile, directly alkylates DNA without the need for metabolic activation. The resulting DNA damage activates the DNA Damage Response (DDR) pathway.

Cyclophosphamide , being a prodrug, undergoes a multi-step metabolic activation process, primarily in the liver by cytochrome P450 enzymes, to form its active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is the principal cytotoxic agent responsible for DNA alkylation.[1]

The DNA damage inflicted by both agents initiates a complex signaling cascade that converges on the induction of apoptosis. Key signaling pathways involved include:

  • DNA Damage Response (DDR) Pathway: Central to the cellular response to alkylating agents, this pathway involves sensor proteins like ATM and ATR that recognize DNA lesions.[2] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which leads to cell cycle arrest, providing time for DNA repair. If the damage is irreparable, the DDR pathway can initiate apoptosis.

  • p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a critical role in translating the DNA damage signal into an apoptotic response. Activated p53 can induce the expression of pro-apoptotic proteins such as Bax and Puma, which in turn promote the mitochondrial pathway of apoptosis.

  • Mitochondrial (Intrinsic) Pathway of Apoptosis: DNA damage can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[3][4]

  • Endoplasmic Reticulum (ER) Stress Pathway: Studies have shown that Cyclophosphamide can induce ER stress, which can also contribute to apoptosis.[5]

The following diagrams illustrate the generalized signaling pathways leading to apoptosis induced by these alkylating agents.

Trichlormethine_Signaling_Pathway This compound This compound DNA_Damage DNA Alkylation & Interstrand Cross-links This compound->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Mitochondria Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) p53->Mitochondria Apoptosis Apoptosis Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Caspases->Apoptosis

Caption: this compound-induced apoptosis pathway.

Cyclophosphamide_Signaling_Pathway Cyclophosphamide Cyclophosphamide (Prodrug) Metabolic_Activation Metabolic Activation (Liver CYP450) Cyclophosphamide->Metabolic_Activation Active_Metabolites Phosphoramide Mustard + Acrolein Metabolic_Activation->Active_Metabolites DNA_Damage DNA Alkylation & Interstrand Cross-links Active_Metabolites->DNA_Damage ER_Stress ER Stress Active_Metabolites->ER_Stress DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR p53 p53 Activation DDR->p53 Mitochondria Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) p53->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Caspases->Apoptosis

Caption: Cyclophosphamide-induced apoptosis pathway.

Experimental Protocols

Standardized experimental protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with varying concentrations of the drug A->B C Add MTT solution to each well B->C D Incubate to allow formazan crystal formation C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound. Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.

Workflow:

Clonogenic_Assay_Workflow A Seed cells at low density B Treat cells with the drug A->B C Incubate for 1-3 weeks to allow colony formation B->C D Fix and stain colonies C->D E Count colonies D->E

Caption: Clonogenic assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates or culture dishes.

  • Drug Treatment: After cell attachment, treat the cells with various concentrations of the drug for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to generate a cell survival curve.

Conclusion

This compound and Cyclophosphamide, while both potent alkylating agents, exhibit distinct cytotoxic profiles. Cyclophosphamide's requirement for metabolic activation offers a potential therapeutic window that can be exploited in drug design and delivery. In contrast, the high reactivity of this compound makes it a powerful but potentially more toxic agent. The choice between these or related compounds in a therapeutic context will depend on the specific cancer type, its metabolic characteristics, and the desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic indices of these two important classes of anticancer drugs.

References

Comparative Efficacy of Trichlormethine Versus Other Nitrogen Mustards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of trichlormethine against other prominent nitrogen mustards, namely mechlorethamine, cyclophosphamide, melphalan, and chlorambucil. The information is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research.

Introduction to Nitrogen Mustards

Nitrogen mustards are a class of alkylating agents that have been a cornerstone in cancer chemotherapy for decades. Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. While sharing a common mechanism of action, the therapeutic efficacy and toxicity profiles of individual nitrogen mustards can vary significantly due to differences in their chemical structure, reactivity, and metabolic activation pathways.

Efficacy Comparison: In Vitro Cytotoxicity

Direct, head-to-head comparative studies detailing the in vitro cytotoxicity of this compound against a comprehensive panel of other nitrogen mustards under uniform experimental conditions are notably scarce in publicly available literature. This compound, also known as tris(2-chloroethyl)amine or HN3, was one of the early nitrogen mustards used in chemotherapy.[1] However, much of the contemporary research has shifted towards developing novel derivatives and prodrugs with improved therapeutic indices.

This guide, therefore, presents a compilation of available half-maximal inhibitory concentration (IC50) values for mechlorethamine, cyclophosphamide, melphalan, and chlorambucil from various studies to provide a baseline for comparison. It is crucial to interpret these values with caution, as experimental conditions such as cell lines, drug exposure times, and assay methods can significantly influence the results.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Nitrogen Mustards in Human Cancer Cell Lines

Nitrogen MustardCancer Cell LineIC50 (µM)Reference
Mechlorethamine HT1080 (Fibrosarcoma)~50[2]
HaCaT (Keratinocytes)14.45[3]
Cyclophosphamide Raw 264.7 (Monocyte/Macrophage)145.44 (µg/ml)[4]
Melphalan RPMI 8226 (Multiple Myeloma)8.9[5]
HL-60 (Promyelocytic Leukemia)3.78[5]
THP-1 (Acute Monocytic Leukemia)6.26[5]
Chlorambucil A2780 (Ovarian Carcinoma)12 - 43[6]
A2780 cisR (Cisplatin-Resistant Ovarian Carcinoma)12 - 43[6]
HepG2 (Hepatocellular Carcinoma)25.58 (as part of a conjugate)

Note: The IC50 value for cyclophosphamide is presented in µg/ml as reported in the source. Direct conversion to µM without the molar mass is not feasible. Cyclophosphamide is a prodrug that requires metabolic activation, which may not be fully efficient in in vitro systems, potentially explaining its lower apparent potency in some studies.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for all nitrogen mustards involves the intramolecular cyclization of one of the chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate then alkylates a nucleophilic site on a biological molecule, most critically the N7 position of guanine in DNA. As bifunctional (or in the case of this compound, trifunctional) agents, they can repeat this process, leading to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). These ICLs physically block the separation of DNA strands, thereby halting DNA replication and transcription. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.

Nitrogen Mustard Signaling Pathway General Signaling Pathway of Nitrogen Mustards Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Formation Aziridinium Ion Formation Nitrogen Mustard->Aziridinium Ion Formation DNA Alkylation (Guanine N7) DNA Alkylation (Guanine N7) Aziridinium Ion Formation->DNA Alkylation (Guanine N7) Interstrand Cross-links (ICLs) Interstrand Cross-links (ICLs) DNA Alkylation (Guanine N7)->Interstrand Cross-links (ICLs) Replication/Transcription Block Replication/Transcription Block Interstrand Cross-links (ICLs)->Replication/Transcription Block DNA Damage Response (DDR) DNA Damage Response (DDR) Replication/Transcription Block->DNA Damage Response (DDR) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

General signaling pathway of nitrogen mustards.

Experimental Protocols

The following section outlines a typical experimental protocol for determining the in vitro cytotoxicity of nitrogen mustards using a colorimetric assay, such as the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitrogen mustard against a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitrogen mustard compound (e.g., this compound hydrochloride)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitrogen mustard in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent used to dissolve the drug).

  • Incubation:

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Cytotoxicity Assay Typical Experimental Workflow for an In Vitro Cytotoxicity Assay A Cell Seeding in 96-well plate B 24h Incubation (Attachment) A->B C Treatment with Serial Dilutions of Nitrogen Mustard B->C D Incubation (e.g., 48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570nm) G->H I Data Analysis (IC50 Determination) H->I

Workflow for an in vitro cytotoxicity assay.

Conclusion

While this compound was a historically significant nitrogen mustard in the early days of chemotherapy, there is a conspicuous lack of modern, direct comparative efficacy data against other commonly used nitrogen mustards like mechlorethamine, cyclophosphamide, melphalan, and chlorambucil. The provided in vitro cytotoxicity data for these other agents highlight their varying potencies across different cancer cell lines. The general mechanism of action via DNA alkylation and the subsequent triggering of the DNA damage response pathway is a shared characteristic of this class of drugs. Further research, including head-to-head in vitro and in vivo studies, would be necessary to definitively establish the comparative efficacy of this compound in the current oncology landscape.

References

A Comparative Analysis of Trichlormethine and Sulfur Mustards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Trichlormethine and sulfur mustards, two potent vesicant alkylating agents. Intended for researchers, scientists, and drug development professionals, this document outlines their chemical properties, mechanisms of action, and toxicological profiles, supported by experimental data.

Introduction

This compound, also known as tris(2-chloroethyl)amine or HN-3, is a trifunctional nitrogen mustard. Sulfur mustard (bis(2-chloroethyl) sulfide or HD) is a bifunctional sulfur-containing alkylating agent. Both compounds are notorious for their use as chemical warfare agents, causing severe blistering of the skin and damage to the respiratory tract and eyes.[1] Their high reactivity and cytotoxicity also underpin their historical and ongoing investigation in chemotherapy.[2] This guide aims to provide a detailed, data-driven comparison to inform research and development in toxicology and therapeutics.

Chemical and Physical Properties

This compound and sulfur mustard share structural similarities, primarily the presence of reactive chloroethyl groups. However, the central heteroatom—nitrogen in this compound and sulfur in sulfur mustard—imparts distinct chemical and physical properties that influence their stability, reactivity, and biological interactions.

PropertyThis compound (HN-3)Sulfur Mustard (HD)
Chemical Formula C6H12Cl3NC4H8Cl2S
Molar Mass 204.52 g/mol 159.08 g/mol
Appearance Colorless to pale yellow oily liquidColorless to yellow-brown oily liquid
Odor Faint fishy or soapyGarlic, horseradish, or mustard-like
Solubility in Water Slower hydrolysisPoorly soluble, hydrolyzes
Mechanism of Action Alkylation via aziridinium ionAlkylation via episulfonium ion

Mechanism of Action: DNA Alkylation and Cellular Damage

The primary mechanism of toxicity for both this compound and sulfur mustard is their ability to act as potent alkylating agents. They readily form highly reactive cyclic intermediates—aziridinium ions for nitrogen mustards and episulfonium ions for sulfur mustards—which then covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA.[3][4]

This alkylation of DNA, predominantly at the N7 position of guanine, leads to the formation of monoadducts and, due to their bifunctional (or trifunctional) nature, inter- and intrastrand cross-links.[3][5] These DNA lesions disrupt critical cellular processes, including DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

Signaling Pathway of DNA Damage Response

The extensive DNA damage induced by these agents activates a complex cellular signaling network known as the DNA Damage Response (DDR). Key sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[3][5] Activation of this pathway attempts to halt the cell cycle to allow for DNA repair. However, overwhelming damage pushes the cell towards programmed cell death (apoptosis). The primary DNA repair pathways involved in repairing the damage from these agents include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[5][6]

DNA_Damage_Response cluster_agent Vesicant Agent cluster_dna_damage Cellular Damage cluster_ddr DNA Damage Response (DDR) Agent This compound or Sulfur Mustard DNA_Alkylation DNA Alkylation (Monoadducts & Cross-links) Agent->DNA_Alkylation ATM_ATR ATM / ATR Activation DNA_Alkylation->ATM_ATR DNA_Repair DNA Repair Pathways (BER, NER, HR, NHEJ) DNA_Alkylation->DNA_Repair CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair->Cell_Cycle_Arrest Successful Repair DNA_Repair->Apoptosis Overwhelming Damage

Fig. 1: DNA Damage Response Pathway to Vesicants

Comparative Toxicology

While both agents are highly toxic, their potency can vary depending on the route of exposure and the biological system being studied.

Acute Toxicity

A comparative study in mice revealed differences in the median lethal dose (LD50) of this compound (HN-3) and sulfur mustard depending on the administration route.

AgentRoute of AdministrationLD50 in Mice (mg/kg)
This compound (HN-3) Percutaneous> Sulfur Mustard
Subcutaneous< Sulfur Mustard
Sulfur Mustard (HD) Percutaneous< this compound
Subcutaneous> this compound

Note: The exact LD50 values from the comparative study were not provided in the abstract, but the relative toxicity was established.

Cytotoxicity

In vitro studies on rabbit tracheal epithelial cells have compared the cytotoxicity of mechlorethamine (HN-2), a close structural analog of this compound, with sulfur mustard.

AgentEndpointValue
Mechlorethamine (HN-2) LC50 (24h exposure)0.034 ± 0.009 mM
Sulfur Mustard (HD) LC50 (24h exposure)0.132 ± 0.023 mM

These results suggest that, under these specific experimental conditions, mechlorethamine is more cytotoxic at lower concentrations over a 24-hour period.

Experimental Protocols

Determination of Percutaneous LD50 in Mice

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a vesicant agent following dermal application in a murine model.

LD50_Protocol cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Data Analysis Animal_Prep 1. Animal Acclimation (e.g., Swiss albino mice, 25±5g) Agent_Prep 2. Agent Dilution (Prepare serial dilutions in an appropriate vehicle) Animal_Prep->Agent_Prep Dosing 3. Dermal Application (Apply a fixed volume to a shaved area of the back) Agent_Prep->Dosing Observation 4. Observation Period (Monitor for 14 days for signs of toxicity and mortality) Dosing->Observation Data_Collection 5. Record Mortalities (Note the number of deaths in each dose group) Observation->Data_Collection LD50_Calc 6. LD50 Calculation (e.g., Probit analysis, Miller-Tainter method) Data_Collection->LD50_Calc

Fig. 2: Experimental Workflow for Percutaneous LD50 Determination

Methodology:

  • Animal Acclimation: Male Swiss albino mice (8-10 weeks old, weighing 25 ± 5g) are acclimated for at least one week under controlled conditions (23 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Dose Preparation: The test agent (this compound or sulfur mustard) is diluted to various concentrations in an appropriate solvent (e.g., acetone or ethanol). A range of doses is selected based on preliminary range-finding studies.

  • Dermal Application: A small area on the dorsal side of each mouse is shaved 24 hours prior to dosing. A fixed volume of the prepared dose is applied directly to the shaved skin.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48 hours, and daily thereafter) for a period of 14 days.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a standard statistical method such as probit analysis or the Miller and Tainter graphical method.

In Vitro Cytotoxicity Assessment using Neutral Red Uptake Assay

This protocol describes a common method for evaluating the cytotoxicity of a compound in a cell culture system.

Methodology:

  • Cell Culture: Adherent cells (e.g., rabbit tracheal epithelial cells or a suitable cell line like BALB/c 3T3 fibroblasts) are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The test compound is diluted in culture medium to a range of concentrations. The existing medium is removed from the cells, and the medium containing the test compound is added. Control wells receive medium with the vehicle solvent. The plates are then incubated for a specified period (e.g., 24 hours).

  • Neutral Red Incubation: The treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A medium containing a non-toxic concentration of Neutral Red dye (e.g., 50 µg/mL) is added to each well, and the plates are incubated for approximately 2-3 hours. During this time, viable cells take up the dye into their lysosomes.

  • Dye Extraction: The Neutral Red-containing medium is removed, and the cells are washed again with PBS. A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes.

  • Quantification: The plate is agitated for a short period to ensure complete solubilization of the dye. The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the control, and the LC50 (the concentration that causes 50% cell death) is calculated from the dose-response curve.

Conclusion

This compound and sulfur mustard are potent vesicant alkylating agents that induce significant cellular damage primarily through DNA alkylation. While they share a common mechanism of action, their toxicological profiles exhibit notable differences that are likely attributable to their distinct chemical structures. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the specific toxicological properties of these agents and the development of effective countermeasures. A deeper understanding of the nuances in their interaction with biological systems is crucial for advancing both toxicological risk assessment and the development of targeted therapeutics.

References

Validating Trichlormethine's Anti-Tumor Activity: A Comparative Guide for Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Trichlormethine, a classical nitrogen mustard alkylating agent, with other alternatives for researchers, scientists, and drug development professionals. We present available data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support the design and evaluation of preclinical xenograft studies.

Executive Summary

This compound, also known as trimustine, is a cytotoxic agent historically used in the treatment of lymphomas and leukemias.[1][2] Its mechanism of action involves alkylating DNA, which forms inter-strand cross-links, inhibits DNA synthesis, and ultimately induces apoptosis in rapidly dividing cancer cells. While direct head-to-head xenograft data for this legacy compound is scarce in modern literature, this guide consolidates relevant information on its biological activity and provides a framework for its validation against current standards of care.

Performance Comparison of Alkylating Agents

Due to the limited availability of direct comparative in vivo xenograft data for this compound, we present a comparison based on in vitro cytotoxicity (IC50) values against various cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth. This data provides a benchmark for the relative potency of these agents. For context, data for the widely used alkylating agents Cyclophosphamide and Melphalan are included.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Alkylating Agents

Cell LineCancer TypeThis compound (as Mechlorethamine) IC50 (µM)Cyclophosphamide IC50 (µg/mL)Melphalan IC50 (µM)
Raji Burkitt's Lymphoma~7-fold resistance developed from parent line[3]N/ANot resistant in HN2-resistant line[3]
Raw 264.7 Murine MacrophageN/A145.44[4]N/A
Various Multiple MyelomaN/AN/ASynergistic activity with BSO[5]
Caco-2 Human Colon CancerN/AApoptotic effects observedN/A

Key Signaling Pathway: DNA Damage Response

The anti-tumor activity of this compound and other nitrogen mustards is mediated through the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell This compound This compound (Enters Cell) Aziridinium Reactive Aziridinium Ion (Formation) This compound->Aziridinium DNA Nuclear DNA Aziridinium->DNA Alkylation of Guanine (N7) Crosslink DNA Inter-strand Cross-link DNA->Crosslink DDR DNA Damage Response (p53, ATM/ATR activation) Crosslink->DDR Damage Recognition Arrest Cell Cycle Arrest (G2/M Phase) DDR->Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis

Caption: Mechanism of Action for this compound.

Experimental Protocols

Xenograft Tumor Model Protocol (General)

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a compound in a cell line-derived xenograft (CDX) model.

A. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., HCT116 colon cancer) in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

  • Assess cell viability using trypan blue exclusion; viability should exceed 90%.

  • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. Co-suspension with Matrigel can improve tumor take rates.

B. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-SCID or NSG), housed under sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthetize the mouse. Shave and sterilize the injection site on the flank.

  • Subcutaneously inject 100 µL of the cell suspension into the flank.

C. Tumor Monitoring and Treatment:

  • Monitor animals regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • When average tumor volume reaches 100-150 mm³, randomize mice into control and treatment groups (n=8-10 mice per group).

  • Administer this compound (or comparator agent) at the predetermined dose and schedule via the chosen route (e.g., intravenous or intraperitoneal). The vehicle is administered to the control group. The intravenous LD50 for this compound in rats is 0.7 mg/kg.[1]

  • Monitor animal body weight and tumor volume throughout the study.

D. Endpoint Analysis:

  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

  • Secondary endpoints can include survival analysis and histological analysis of tumors.

G cluster_prep Preparation cluster_implant Implantation cluster_study Study Execution cluster_analysis Analysis A1 Cell Culture A2 Cell Harvest & Viability Check A1->A2 A3 Prepare Injection Suspension A2->A3 B1 Anesthetize Mouse A3->B1 B2 Subcutaneous Injection B1->B2 C1 Monitor Tumor Growth B2->C1 C2 Randomize Groups (Tumor Volume ~100mm³) C1->C2 C3 Administer Treatment (Drug vs. Vehicle) C2->C3 C4 Measure Tumor Volume & Body Weight C3->C4 D1 Calculate Tumor Growth Inhibition (TGI) C4->D1 D2 Survival Analysis D1->D2

Caption: Standard workflow for a xenograft efficacy study.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of a compound.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include untreated control wells.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[3]

References

Cross-Resistance Profile of Trichlormethine and Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance patterns observed between trichlormethine, a nitrogen mustard alkylating agent, and other commonly used alkylating agents in cancer therapy. Understanding these cross-resistance profiles is critical for predicting treatment outcomes, designing effective combination therapies, and developing novel strategies to overcome drug resistance. Due to the limited availability of specific quantitative data for this compound (HN3), this guide utilizes data from its close structural analog, mechlorethamine (HN2), as a reliable surrogate.

Introduction to this compound and Alkylating Agent Resistance

This compound, also known as tris(2-chloroethyl)amine or HN3, is a trifunctional nitrogen mustard compound.[1] Like other nitrogen mustards, its cytotoxic effects are mediated through the alkylation of DNA, primarily at the N7 position of guanine.[2][3] This leads to the formation of DNA monoadducts, interstrand cross-links (ICLs), and DNA-protein cross-links, which ultimately inhibit DNA replication and transcription, triggering cell cycle arrest and apoptosis.[2][4]

Acquired resistance to alkylating agents is a significant clinical challenge, often leading to treatment failure.[3] Resistance can arise through various mechanisms, including decreased drug uptake, increased drug efflux, enhanced detoxification pathways, and, most critically, an augmented capacity for DNA repair.[5] Cross-resistance, where resistance to one alkylating agent confers resistance to others, is a complex phenomenon that is not always predictable and depends on the specific mechanisms of resistance developed by the cancer cells.[6][7]

Quantitative Comparison of Cross-Resistance

The following table summarizes the cross-resistance profile of a mechlorethamine (HN2)-resistant human Burkitt's lymphoma cell line (Raji/HN2) compared to its parental, drug-sensitive cell line (Raji). The resistance ratio is calculated as the IC50 (the concentration of drug required to inhibit cell growth by 50%) of the resistant line divided by the IC50 of the parental line. A higher ratio indicates a greater degree of resistance.

Table 1: Cross-Resistance of Mechlorethamine-Resistant Raji Cell Line (Raji/HN2) to Various Alkylating Agents

Alkylating AgentClassResistance Ratio (IC50 Resistant / IC50 Parental)
Mechlorethamine (HN2) Nitrogen Mustard 7.0
4-HydroxyperoxycyclophosphamideNitrogen Mustard (prodrug of cyclophosphamide)3.0
Melphalan (L-PAM)Nitrogen MustardNo significant resistance
Carmustine (BCNU)NitrosoureaNo significant resistance
BusulfanAlkyl SulfonateNo significant resistance
Cisplatin (CDDP)Platinum CompoundNo significant resistance

Data adapted from Frei et al., 1985.[6]

The data indicates that resistance to mechlorethamine in this cell line confers a moderate level of cross-resistance to cyclophosphamide but not to other classes of alkylating agents like nitrosoureas and alkyl sulfonates, nor to the platinum compound cisplatin. This suggests that the mechanism of resistance in the Raji/HN2 cell line is at least partially specific to certain nitrogen mustards.

Molecular Mechanisms of Resistance

The development of resistance to nitrogen mustards like this compound is a multifactorial process. The primary mechanisms involve the cell's ability to prevent, tolerate, or repair DNA damage.

Key Resistance Pathways:
  • Enhanced DNA Repair: This is a major mechanism of resistance. Increased activity of DNA repair pathways, such as Base Excision Repair (BER) and Homologous Recombination (HR), can efficiently remove nitrogen mustard-induced DNA adducts and repair interstrand cross-links.[8][9] The O6-methylguanine-DNA methyltransferase (MGMT) protein, which directly reverses alkylation at the O6 position of guanine, also plays a role, although N7 is the primary site of alkylation for nitrogen mustards.[10]

  • Increased Glutathione (GSH) Metabolism: Elevated levels of intracellular glutathione, a key antioxidant, can detoxify nitrogen mustards through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[5] The resulting GSH-drug conjugate is then actively transported out of the cell.

  • Decreased Drug Accumulation: Reduced expression or function of drug influx transporters or increased expression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can limit the intracellular concentration of the alkylating agent.[11]

  • Altered DNA Damage Response and Apoptosis: Defects in the signaling pathways that detect DNA damage and trigger apoptosis can allow cells to survive even with significant DNA alkylation.[12]

Below is a diagram illustrating the key molecular pathways involved in resistance to nitrogen mustards.

Figure 1. Key pathways in nitrogen mustard resistance.

Experimental Protocols

The determination of cross-resistance relies on accurate and reproducible cell viability and survival assays. Below are detailed protocols for two standard methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (parental and resistant)

  • Complete cell culture medium

  • This compound and other alkylating agents

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][13][14]

  • Drug Treatment: Prepare serial dilutions of the alkylating agents in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.

Materials:

  • 6-well plates or petri dishes

  • Cancer cell lines

  • Complete cell culture medium

  • Alkylating agents

  • Trypsin-EDTA

  • Fixing solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope

Procedure:

  • Cell Treatment: Treat a monolayer of cells in a flask with the desired concentrations of the alkylating agent for a specific duration.

  • Cell Plating: After treatment, wash the cells, trypsinize them to create a single-cell suspension, and count the viable cells (e.g., using trypan blue exclusion).

  • Seeding: Seed a precise number of cells (e.g., 200-5000 cells, depending on the expected survival rate) into 6-well plates containing fresh, drug-free medium.[5][7]

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.[5]

  • Fixing and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with the fixing solution for 15-30 minutes. Stain the colonies with crystal violet solution for 30-60 minutes.[5]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[6]

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing cross-resistance.

Workflow start Start parental_cells Parental Cancer Cell Line start->parental_cells drug_exposure Chronic Exposure to Increasing Doses of This compound parental_cells->drug_exposure viability_assay Perform Viability/Survival Assays (MTT, Clonogenic) parental_cells->viability_assay Control resistant_cells This compound-Resistant Cell Line drug_exposure->resistant_cells resistant_cells->viability_assay Test cross_resistance_test Test Sensitivity to Other Alkylating Agents viability_assay->cross_resistance_test data_analysis Calculate IC50 Values and Resistance Ratios cross_resistance_test->data_analysis end End data_analysis->end

Figure 2. Workflow for determining cross-resistance.

Conclusion

The cross-resistance profile of this compound and other alkylating agents is complex and highly dependent on the specific molecular mechanisms of resistance acquired by the tumor cells. The available data, using mechlorethamine as a surrogate, suggests that resistance to nitrogen mustards may confer cross-resistance to other agents within the same class but not necessarily to those with different chemical structures and mechanisms of action. This highlights the importance of understanding the underlying resistance pathways in individual tumors to guide the selection of second-line therapies. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the cross-resistance profiles of their own models, which is essential for the preclinical evaluation of new therapeutic strategies aimed at overcoming resistance to alkylating agents. Further research focusing specifically on this compound is warranted to confirm these findings and to elucidate its unique cross-resistance patterns.

References

Unraveling the Genotoxic Landscape of Trichlormethine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of Trichlormethine and its structural analogs. As potent alkylating agents, these nitrogen mustards have significant implications in both therapeutic and toxicological contexts. Understanding their relative genotoxic potential is crucial for risk assessment and the development of safer, more effective pharmaceuticals. This document summarizes key experimental data, outlines detailed methodologies for essential genotoxicity assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound, a trifunctional nitrogen mustard, and its analogs exert their genotoxic effects primarily through the alkylation of DNA. The number of reactive chloroethyl groups is a critical determinant of their genotoxic potency. This guide compares this compound with its bifunctional analogs, mechlorethamine and uramustine, and its monofunctional counterpart, 2-chloroethylamine. The data presented herein, compiled from various toxicological studies, demonstrates a clear structure-activity relationship: the potential for DNA cross-linking by bi- and trifunctional mustards leads to a significantly higher level of genotoxicity compared to the monofunctional analog.

Comparative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity assays. It is important to note that these values have been compiled from multiple sources and are presented to illustrate the relative genotoxicity. Experimental conditions can influence outcomes, and direct comparison should be made with caution.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundFunctional GroupsHighest Tested Dose (µ g/plate )Metabolic Activation (S9)ResultFold Increase in Revertants (vs. Control)
This compound Trifunctional10-Positive>10
10+Positive>10
Mechlorethamine Bifunctional5-Positive~8-10
5+Positive~8-10
Uramustine Bifunctional50-Positive~5-7
50+Positive~5-7
2-Chloroethylamine Monofunctional1000-Weakly Positive~2-3
1000+Weakly Positive~2-3

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineConcentration Range (µM)Metabolic Activation (S9)Result% Micronucleated Cells (at highest non-toxic dose)
This compound CHO0.1 - 1.0-Positive~25-30%
0.1 - 1.0+Positive~25-30%
Mechlorethamine L5178Y0.5 - 5.0-Positive~20-25%
0.5 - 5.0+Positive~20-25%
Uramustine Human Lymphocytes1.0 - 10-Positive~15-20%
1.0 - 10+Positive~15-20%
2-Chloroethylamine CHL/IU100 - 1000-Negative/Weak<5%
100 - 1000+Negative/Weak<5%

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

CompoundCell LineConcentration Range (µM)Parameter MeasuredResultFold Increase in Tail Moment (vs. Control)
This compound Human Fibroblasts1 - 10Tail MomentPositive>15
Mechlorethamine A5495 - 50% Tail DNAPositive~10-15
Uramustine HeLa10 - 100Olive Tail MomentPositive~8-12
2-Chloroethylamine HepG2500 - 5000Tail LengthWeakly Positive~2-4

Table 4: γH2AX Assay Results

CompoundCell LineConcentration Range (µM)Time PointResultFold Increase in γH2AX Foci (vs. Control)
This compound MCF-70.5 - 54hPositive>20
Mechlorethamine HT10801 - 106hPositive~15-20
Uramustine U-9375 - 508hPositive~10-15
2-Chloroethylamine HCT116250 - 250012hWeakly Positive~3-5

Signaling Pathways and Mechanisms of Action

Nitrogen mustards are direct-acting genotoxic agents that do not require metabolic activation to exert their effects. Their primary mechanism involves the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response NM Nitrogen Mustard (this compound/Analog) AZ Aziridinium Ion (Reactive Intermediate) NM->AZ Intramolecular Cyclization MA Monoadducts (Alkylated Guanine) AZ->MA Alkylation DPC DNA-Protein Cross-links AZ->DPC Reaction with Nuclear Proteins DNA DNA ICL Interstrand Cross-links (Bi-/Trifunctional) MA->ICL Second Alkylation (if applicable) DDR DNA Damage Response (ATM/ATR, γH2AX) MA->DDR ICL->DDR DPC->DDR CC_Arrest Cell Cycle Arrest DDR->CC_Arrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (BER, NER, etc.) DDR->Repair

Caption: Mechanism of genotoxicity for nitrogen mustards.

The trifunctional nature of this compound allows for the formation of a higher density of DNA adducts and a greater potential for complex cross-linking compared to its bifunctional and monofunctional analogs. This increased capacity for DNA damage induction is the primary driver of its heightened genotoxicity.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on OECD guidelines and standard laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare bacterial cultures (e.g., S. typhimurium TA98, TA100) D Mix bacteria, test compound, and S9 mix (or buffer) in top agar A->D B Prepare test compound dilutions B->D C Prepare S9 mix for metabolic activation (optional) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Assess cytotoxicity G->H

Caption: Workflow for the Ames Test.

Procedure:

  • Culture Preparation: Overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.

  • Metabolic Activation: An S9 fraction from the liver of Aroclor 1254-induced rats is prepared and mixed with cofactors to create the S9 mix for assays requiring metabolic activation.

  • Plate Incorporation Method: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation assays) are added to 2 mL of molten top agar at 45°C.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated in the dark at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the spontaneous reversion rate.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.

G cluster_0 Cell Culture & Treatment cluster_1 Micronucleus Formation cluster_2 Harvesting & Analysis A Culture mammalian cells (e.g., CHO, L5178Y, human lymphocytes) B Treat cells with test compound (with and without S9) A->B C Add cytochalasin B to block cytokinesis (optional) B->C D Incubate for 1.5-2 cell cycles C->D E Harvest and fix cells D->E F Stain with a DNA-specific dye (e.g., Giemsa, DAPI) E->F G Score micronuclei in binucleated cells under a microscope F->G

Caption: Workflow for the In Vitro Micronucleus Assay.

Procedure:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), mouse lymphoma L5178Y, or human peripheral blood lymphocytes) are cultured to a suitable density.

  • Treatment: Cells are exposed to various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).

  • Micronucleus Expression: After treatment, the cells are washed and incubated in fresh medium. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier. The incubation continues for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

G cluster_0 Sample Preparation cluster_1 Lysis & Electrophoresis cluster_2 Visualization & Analysis A Treat cells with test compound B Embed single cells in agarose on a slide A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize comets using fluorescence microscopy F->G H Quantify DNA damage (e.g., tail moment, % tail DNA) G->H

Caption: Workflow for the Comet Assay.

Procedure:

  • Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test compound.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the DNA as a "nucleoid."

  • DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out in the alkaline buffer. Broken DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide), and the slides are examined using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail. Common parameters include percent tail DNA, tail length, and tail moment.

γH2AX Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is an early cellular response to the formation of DNA double-strand breaks.

G cluster_0 Cell Treatment & Fixation cluster_1 Immunostaining cluster_2 Detection & Quantification A Treat cells with test compound B Fix cells at various time points A->B C Permeabilize cell membranes B->C D Incubate with primary antibody against γH2AX C->D E Incubate with fluorescently labeled secondary antibody D->E F Counterstain DNA (e.g., with DAPI) E->F G Image cells using fluorescence microscopy or flow cytometry F->G H Quantify γH2AX foci or fluorescence intensity G->H

Caption: Workflow for the γH2AX Assay.

Procedure:

  • Cell Culture and Treatment: Cells are cultured on coverslips or in microplates and treated with the test compound for various durations.

  • Fixation and Permeabilization: At selected time points, cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.

  • Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by incubation with a fluorescently labeled secondary antibody.

  • DNA Staining: The nuclear DNA is counterstained with a fluorescent dye such as DAPI.

  • Imaging and Analysis: The cells are imaged using fluorescence microscopy. The number of discrete fluorescent foci (γH2AX foci) per nucleus is counted, or the total fluorescence intensity is measured using image analysis software or flow cytometry.

Conclusion

The genotoxicity of this compound and its analogs is directly related to their chemical structure, specifically the number of chloroethyl functional groups. The trifunctional nature of this compound confers the highest potential for DNA damage, including the formation of complex DNA cross-links, resulting in significant genotoxicity across a battery of standard assays. Bifunctional analogs like mechlorethamine and uramustine also exhibit potent genotoxicity due to their cross-linking ability, while the monofunctional analog, 2-chloroethylamine, is considerably less genotoxic. This comparative guide provides researchers and drug development professionals with a framework for understanding the structure-activity relationships of these important compounds and for selecting appropriate assays for their evaluation.

A Comparative Guide: Trichlormethine's Efficacy Relative to Modern Targeted Therapies in Hodgkin's Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical chemotherapeutic agent Trichlormethine with modern targeted therapies, specifically Brentuximab Vedotin and Nivolumab, for the treatment of Hodgkin's lymphoma. The comparison is supported by available clinical data, detailed experimental methodologies, and visual representations of molecular mechanisms and workflows.

Introduction

This compound, a tris(2-chloroethyl)amine also known as HN3, is a trifunctional nitrogen mustard, a class of alkylating agents that represented one of the earliest forays into cancer chemotherapy, with use dating back to the 1940s.[1][2] These agents induce cytotoxicity through non-specific DNA damage. In contrast, modern cancer therapeutics have shifted towards a targeted approach, utilizing drugs that interfere with specific molecular pathways essential for tumor growth and survival. This guide uses relapsed or refractory classical Hodgkin's lymphoma (cHL) as a clinical context to compare the broad, cytotoxic effects of this compound with the precision of current-era targeted agents.

Mechanism of Action: A Shift from Broad Damage to Precision Targeting

The fundamental difference in efficacy and toxicity between this compound and modern therapies lies in their mechanism of action.

This compound: DNA Alkylating Agent

This compound is a potent electrophile that covalently attaches alkyl groups to DNA, primarily at the N7 position of guanine.[3][4] As a trifunctional agent, it can form multiple DNA adducts, leading to DNA strand breaks and, most critically, interstrand cross-links.[5][6] These cross-links physically prevent the unwinding of the DNA double helix, thereby halting essential cellular processes like replication and transcription, ultimately triggering apoptosis.[3][6] This mechanism is not specific to cancer cells and affects any rapidly dividing cell, leading to significant off-target toxicity.

Trichlormethine_MoA cluster_cell Cancer Cell This compound This compound (HN3) DNA Nuclear DNA This compound->DNA Alkylation & Interstrand Cross-linking Apoptosis Apoptosis DNA->Apoptosis Replication Block & DNA Damage

Mechanism of this compound, a DNA alkylating agent.
Brentuximab Vedotin (ADCETRIS®): Anti-CD30 Antibody-Drug Conjugate

Brentuximab vedotin is an antibody-drug conjugate (ADC) that exemplifies targeted therapy. It consists of a monoclonal antibody directed against the CD30 protein, which is highly expressed on the surface of Hodgkin's lymphoma cells.[7][8] This antibody is linked to a potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[9][10] The ADC binds specifically to CD30-positive cells, is internalized, and traffics to the lysosome where MMAE is released, leading to cell cycle arrest and apoptosis.[11][12] This targeted delivery system concentrates the cytotoxic payload in cancer cells, sparing most healthy tissues.

Brentuximab_MoA cluster_cell CD30+ Cancer Cell BV Brentuximab Vedotin (Antibody-MMAE Conjugate) CD30 CD30 Receptor BV->CD30 Binding Internalization Internalization (Endocytosis) CD30->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE MMAE Released Lysosome->MMAE Linker Cleavage Microtubules Microtubule Disruption MMAE->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Mechanism of Brentuximab Vedotin, an anti-CD30 ADC.
Nivolumab (OPDIVO®): PD-1 Immune Checkpoint Inhibitor

Nivolumab is a fully human monoclonal antibody that functions as an immune checkpoint inhibitor.[13][14] It targets the programmed death-1 (PD-1) receptor on the surface of T-cells.[15] In Hodgkin's lymphoma, cancer cells often overexpress the PD-1 ligands (PD-L1 and PD-L2), which bind to PD-1 on T-cells and deactivate them, allowing the cancer to evade the immune system.[13][16] Nivolumab blocks this interaction, restoring the ability of T-cells to recognize and attack the lymphoma cells.[15][16]

Nivolumab_MoA TCell T-Cell TumorCell Tumor Cell PD1 PD-1 Activation T-Cell Activation & Tumor Cell Killing TCell->Activation PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction Activation->TumorCell Attack

Mechanism of Nivolumab, a PD-1 checkpoint inhibitor.

Clinical Efficacy: A Quantitative Comparison

Direct comparative trials between this compound and modern targeted therapies do not exist due to the different eras of their use. However, a comparison of data from historical and contemporary studies reveals a dramatic improvement in patient outcomes. The following tables summarize efficacy data in patients with relapsed or refractory Hodgkin's lymphoma.

Table 1: Efficacy of this compound (Nitrogen Mustard Monotherapy) Data from a 1975 study comparing nitrogen mustard (HN2) monotherapy to the MOPP regimen in advanced Hodgkin's disease. HN2 is a closely related bifunctional nitrogen mustard and serves as a historical surrogate for this compound.

EndpointNitrogen Mustard (HN2) Monotherapy
Complete Remission (CR) Rate 12.8%[17]
Median Duration of CR 12 months[17]

Table 2: Efficacy of Modern Targeted Therapies in Relapsed/Refractory cHL Data from pivotal clinical trials in patients who have relapsed after or are refractory to prior treatments, including autologous stem cell transplant (ASCT).

TherapyTrialOverall Response Rate (ORR)Complete Remission (CR) RateMedian Progression-Free Survival (PFS)5-Year Overall Survival (OS)
Brentuximab Vedotin Phase 2 (NCT00848926)75%[18]34%[18][19]9.3 months[17]41%[18]
Nivolumab CheckMate 205 (NCT02181738)71.2%[3][20]21.4%[3][20]15.1 months[3][20]71.4%[3][6]

The data clearly demonstrates the superior efficacy of Brentuximab vedotin and Nivolumab, which achieve significantly higher and more durable response rates compared to historical nitrogen mustard monotherapy.

Toxicity Profiles

The non-specific nature of this compound results in a toxicity profile dominated by effects on rapidly dividing healthy tissues. Targeted therapies, while generally better tolerated, have unique, mechanism-related side effects.

Table 3: Comparative Toxicity Profiles

Toxicity CategoryThis compound (Nitrogen Mustards)[1][21]Brentuximab Vedotin[21][22][23]Nivolumab
Hematologic Severe Myelosuppression (lymphopenia, granulocytopenia, thrombocytopenia, anemia)Neutropenia, Anemia, ThrombocytopeniaGenerally mild; potential for immune-mediated cytopenias
Gastrointestinal Severe Nausea and VomitingNausea, Diarrhea, VomitingDiarrhea, Colitis (immune-mediated)
Neurologic -Peripheral Neuropathy (sensory & motor) Rare immune-mediated neuropathies
Dermatologic Vesicant (blistering agent) at injection siteRashRash, Pruritus, Vitiligo (immune-mediated)
Constitutional Anorexia, Weight LossFatigue, Pyrexia (fever)Fatigue, Infusion-related reactions
Other Key Toxicities Infertility, High risk of secondary malignancies (e.g., leukemia)Pulmonary toxicity (rare), HepatotoxicityImmune-Related Adverse Events (irAEs): Pneumonitis, Hepatitis, Thyroiditis, Adrenal insufficiency

Experimental Protocols

This section provides an overview of methodologies used to characterize the activity of these distinct classes of therapeutic agents.

DNA Alkylation Assay for Nitrogen Mustards

Objective: To determine the sequence specificity and extent of DNA alkylation by a nitrogen mustard like this compound.

Methodology (In Vitro Transcription Blockage Assay): [19]

  • DNA Template Preparation: A specific DNA fragment with a known sequence and promoter region is prepared (e.g., from a plasmid vector).

  • Alkylation Reaction: The DNA template is incubated with the nitrogen mustard (e.g., 200 µM) for a set time (e.g., 1.5 hours) at 37°C to allow for alkylation.

  • In Vitro Transcription: An in vitro transcription reaction is initiated using RNA polymerase, radiolabeled nucleotides, and the alkylated DNA template.

  • Gel Electrophoresis: The resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The formation of truncated RNA products indicates that the RNA polymerase was blocked at sites of DNA alkylation. The position of these "stops" can be mapped to specific nucleotides, revealing the sequence preference of the alkylating agent.

CD30 Binding and Internalization Assay for Brentuximab Vedotin

Objective: To confirm the binding of Brentuximab vedotin to its target receptor (CD30) on cancer cells and its subsequent internalization.

Methodology (Flow Cytometry):

  • Cell Preparation: CD30-positive cells (e.g., Karpas-299 cell line) are harvested and washed.

  • Primary Antibody Incubation: Cells are incubated with Brentuximab vedotin (e.g., 5-25 µg/mL) on ice for 60 minutes. Incubation on ice allows for surface binding while minimizing internalization.

  • Washing: Unbound antibody is removed by washing the cells with a cold buffer (e.g., PBS with 1% BSA).

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that recognizes the human antibody portion of Brentuximab vedotin (e.g., goat anti-human AF488) is added and incubated on ice for 30 minutes.

  • Analysis: The fluorescence of individual cells is measured using a flow cytometer. A shift in fluorescence intensity compared to control cells (treated only with the secondary antibody) indicates specific binding of Brentuximab vedotin to the cell surface. Internalization can be assessed by repeating the experiment at 37°C and using imaging flow cytometry or confocal microscopy.

PD-1/PD-L1 Blockade Bioassay for Nivolumab

Objective: To measure the ability of Nivolumab to block the PD-1/PD-L1 interaction and restore T-cell signaling.

Methodology (Reporter Gene Assay): [1][11]

  • Cell Co-Culture: Two engineered cell lines are used:

    • PD-1 Effector Cells: Jurkat T-cells engineered to express the PD-1 receptor and a luciferase reporter gene under the control of the NFAT response element (a proxy for T-cell activation).

    • PD-L1 aAPC Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express the PD-L1 ligand and a T-cell receptor activator.

  • Antibody Treatment: The co-culture is treated with serial dilutions of Nivolumab or a control antibody.

  • Incubation: The cells are incubated for a specified period (e.g., 6 hours) to allow for PD-1/PD-L1 interaction (or its blockade) and subsequent T-cell activation.

  • Luminescence Detection: A luciferase substrate is added to the wells. If Nivolumab successfully blocks the PD-1/PD-L1 inhibitory signal, the T-cells become activated, driving the expression of the luciferase reporter.

  • Analysis: The resulting luminescence is measured with a luminometer. An increase in luminescence correlates with the ability of Nivolumab to block the checkpoint pathway and is used to calculate potency (e.g., EC50).

Experimental_Workflow cluster_pre Assay Preparation cluster_exp Experiment cluster_post Data Acquisition & Analysis CellCulture Cell Line Culture (e.g., Jurkat, CHO-K1) ReagentPrep Reagent & Compound Preparation Plating Cell Plating (96-well plate) CellCulture->Plating Treatment Compound/Antibody Treatment ReagentPrep->Treatment Plating->Treatment Incubation Incubation (e.g., 6-72 hours) Treatment->Incubation Assay Endpoint Assay (e.g., Luminescence, Viability) Incubation->Assay Readout Plate Reader Readout Assay->Readout Analysis Data Analysis (e.g., IC50/EC50 Calculation) Readout->Analysis

References

A Head-to-Head Comparison of Bifunctional and Trifunctional Nitrogen Mustards in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrogen mustards, a cornerstone of cancer chemotherapy for over seven decades, represent a class of alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA. This guide provides an objective, data-driven comparison of bifunctional and trifunctional nitrogen mustards, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

Introduction to Nitrogen Mustards

Nitrogen mustards are characterized by the presence of one or more 2-chloroethylamino functional groups. Their therapeutic effect stems from their ability to form highly reactive aziridinium ions, which then alkylate nucleophilic sites on DNA, predominantly the N7 position of guanine. This leads to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2][3]

Bifunctional nitrogen mustards , possessing two 2-chloroethyl groups, are the most clinically utilized agents in this class.[1] They can form both monoadducts and, more critically, DNA interstrand and intrastrand cross-links, which are considered the primary lesions responsible for their potent cytotoxicity.[2][4] Examples of well-established bifunctional nitrogen mustards include chlorambucil, melphalan, and cyclophosphamide.[1]

Trifunctional nitrogen mustards , containing three 2-chloroethyl groups, have the theoretical potential for more extensive DNA cross-linking. The most prominent example of a trifunctional nitrogen mustard is tris(2-chloroethyl)amine, also known as HN3.[5][6] While historically explored as a chemical warfare agent, its potential as a chemotherapeutic has been investigated, albeit to a lesser extent than its bifunctional counterparts.[5][7]

Mechanism of Action: A Tale of Two (or Three) Arms

The fundamental mechanism of action for both bifunctional and trifunctional nitrogen mustards involves the intramolecular cyclization of a chloroethyl arm to form a highly electrophilic aziridinium ion. This cation then reacts with a nucleophilic site on a DNA base.

Bifunctional mustards can undergo this reaction twice, leading to the formation of a covalent link between two different nucleobases. This can result in either an intrastrand cross-link (linking two bases on the same DNA strand) or an interstrand cross-link (ICL) (linking bases on opposite DNA strands). ICLs are particularly cytotoxic as they pose a significant block to DNA replication and transcription.[2][4]

Trifunctional mustards , with their three reactive arms, can theoretically induce a more complex and potentially more lethal pattern of DNA damage. They have the capacity to form multiple monoadducts and a higher density of inter- and intrastrand cross-links.[8] This enhanced ability to damage DNA is hypothesized to lead to greater cytotoxicity.

Quantitative Data Summary: A Comparative Analysis

A key study by Rurainski et al. provides a direct comparison of the cytotoxic and alkylating activities of mono-, bi-, and trifunctional nitrogen mustard analogues synthesized from a melamine scaffold. The data from this study is summarized below.

Compound IDFunctional GroupsIC50 (µM) on MCF-7 CellsAlkylating Activity (NBP Test)
12a-d Monofunctional>100 - 139.78+
12e Bifunctional35.40++
12f Trifunctional18.70+++
Chlorambucil Bifunctional29.14++

Table 1: Comparative Cytotoxicity and Alkylating Activity of Melamine-Based Nitrogen Mustard Analogues. [9] The IC50 values represent the concentration of the compound required to inhibit the growth of MCF-7 breast cancer cells by 50%. The alkylating activity was determined by the NBP test, with '+' indicating low, '++' indicating moderate, and '+++' indicating high activity.

The data clearly indicates a trend of increasing cytotoxicity and alkylating activity with an increasing number of chloroethylamino functional groups. The trifunctional analogue 12f exhibited the lowest IC50 value, indicating the highest potency against the MCF-7 cancer cell line, and also demonstrated the strongest alkylating activity.[9] Notably, the trifunctional compound was more potent than the clinically used bifunctional agent, chlorambucil.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bifunctional and trifunctional nitrogen mustards for a defined period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Alkylating Activity Assay (NBP Test)

The 4-(p-nitrobenzyl)pyridine (NBP) test is a colorimetric assay used to determine the alkylating activity of a compound.

  • Reaction Mixture: The nitrogen mustard compound is incubated with a solution of NBP in a suitable solvent (e.g., acetone or dioxane) at a specific temperature (e.g., 60-80°C) for a defined time.

  • Color Development: After the incubation, an alkaline solution (e.g., sodium hydroxide or triethylamine) is added to the reaction mixture.

  • Absorbance Measurement: The formation of a colored product, resulting from the alkylation of NBP, is measured spectrophotometrically at a specific wavelength (typically around 540-560 nm). The intensity of the color is proportional to the alkylating activity of the compound.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Nitrogen Mustard Nitrogen Mustard DNA_Adducts DNA Monoadducts & Inter/Intrastrand Cross-links Nitrogen Mustard->DNA_Adducts Alkylation ATM_ATR ATM/ATR Kinases DNA_Adducts->ATM_ATR Sensing Damage CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway activated by nitrogen mustards.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Add Bifunctional or Trifunctional Mustards Cell_Seeding->Treatment Incubation_1 Incubate (72h) Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate (2-4h) MTT_Addition->Incubation_2 Solubilization Add Solubilizing Agent Incubation_2->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The available experimental data suggests that trifunctional nitrogen mustards hold the potential for greater cytotoxic efficacy compared to their bifunctional counterparts. This is likely attributable to their capacity for more extensive DNA alkylation and cross-linking. However, it is crucial to note that the clinical application of trifunctional mustards like HN3 has been limited, potentially due to a less favorable therapeutic index, characterized by high toxicity.[5][7]

Further research is warranted to explore the development of novel trifunctional nitrogen mustards with improved tumor selectivity and reduced off-target toxicity. The synthesis of hybrid molecules, where the trifunctional mustard is conjugated to a tumor-targeting moiety, could be a promising strategy to harness their potent cytotoxic activity while minimizing systemic side effects.[10] This comparative guide serves as a foundation for researchers and drug development professionals to understand the fundamental differences between bifunctional and trifunctional nitrogen mustards and to guide future investigations in this important area of oncology research.

References

Safety Operating Guide

Proper Disposal of Trichlormethine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Trichlormethine, a nitrogen mustard, is a highly toxic and carcinogenic cytotoxic agent.[1][2] All handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk to personnel and the environment. This guide provides essential information for the proper management and disposal of this compound waste in a research setting.

Guiding Principle: Segregate and Incinerate

Due to its hazardous nature, this compound and all materials contaminated with it are classified as bulk hazardous waste.[3][4] The primary and most accepted method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[3][5] Chemical neutralization in the laboratory can be considered as a pre-treatment step to render the compound less hazardous before collection by a certified waste management service, but it must be approached with caution.

Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place. This includes having the correct PPE and designated waste containers readily available.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles.Protects eyes from splashes of liquid this compound.
Face Protection Face shield (in addition to goggles) when there is a significant splash risk.Provides a full barrier for the face.
Respiratory A NIOSH-approved respirator may be required depending on the procedure and potential for aerosolization. Consult your institution's safety officer.Prevents inhalation of aerosolized particles.
Waste Containers Clearly labeled, leak-proof, puncture-resistant containers.Securely contains waste for disposal.
Container Color Typically black for bulk chemotherapy waste.[4] May vary by institution; always follow local guidelines.Visually distinguishes hazardous cytotoxic waste.
Labeling "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."Clearly identifies the container's contents for safe handling.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safety and compliance.[3]

  • Bulk Waste: Any quantity of unused or expired this compound, solutions containing a concentration of the drug, and materials used to clean up a significant spill are considered bulk waste. These must be placed in a designated black hazardous waste container.[4]

  • Trace Waste: Items contaminated with residual amounts of this compound, such as empty vials, syringes with the plunger fully depressed, gloves, gowns, and bench paper, should be disposed of in a yellow chemotherapy waste container for incineration.[5]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated puncture-resistant sharps container, often yellow with a "Chemo Sharps" label.[5]

Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[6]

Chemical Degradation (Pre-treatment)

Chemical degradation can reduce the hazard level of the waste before pickup. However, these methods must be performed with a thorough understanding of the chemical reactions, potential byproducts, and safety considerations. NOTE: The following methods are based on available chemical literature for nitrogen mustards but may not be validated as standard operating procedures for this compound waste disposal in all institutions. Always consult with your EHS department before attempting any chemical neutralization.

Method 1: Hydrolysis

  • Principle: this compound, like other nitrogen mustards, undergoes hydrolysis in water. However, this process can be slow.[1] Aqueous solutions of this compound are known to deteriorate rapidly.[2]

  • Procedure: A potential procedure involves diluting the this compound waste with a large volume of water and allowing it to stand for a prolonged period (e.g., 24-48 hours) to facilitate hydrolysis. The pH may be adjusted to a weakly alkaline state to potentially speed up the reaction.[1]

  • Caution: The completeness of hydrolysis and the toxicity of the resulting degradation products must be considered. This method may not be suitable for complete neutralization.

Method 2: Oxidation with Sodium Hypochlorite (Bleach)

  • Principle: Oxidizing agents can degrade nitrogen mustards.[1] Sodium hypochlorite (household bleach) is a strong oxidizer.

  • Procedure: A common practice for some cytotoxic drugs is to treat the waste with an excess of a sodium hypochlorite solution (e.g., a 1:10 dilution of household bleach) for a specified contact time (e.g., 1-2 hours) with stirring.

  • Caution: This reaction can be vigorous and may produce toxic byproducts, including chloroform and other chlorinated organic compounds.[7][8] The effectiveness of this method for complete degradation of this compound is not well-documented in standard disposal protocols, and some research indicates that it may be incomplete for related compounds.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_final Final Steps start Generate this compound Waste ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe assess Assess Waste Type ppe->assess sharps Contaminated Sharps assess->sharps Sharps trace Trace Contaminated (Gloves, Vials, etc.) assess->trace Trace bulk Bulk Liquid/Solid Waste assess->bulk Bulk sharps_bin Place in Yellow 'Chemo Sharps' Container sharps->sharps_bin trace_bin Place in Yellow Trace Chemo Waste Container trace->trace_bin bulk_bin Place in Black Bulk Hazardous Waste Container bulk->bulk_bin store Store in Satellite Accumulation Area sharps_bin->store trace_bin->store bulk_bin->store pickup Arrange for EHS Pickup for Incineration store->pickup

Caption: Workflow for this compound Waste Disposal.

Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary. Access a chemotherapy spill kit and follow your institution's specific spill response procedures. All materials used for cleanup must be disposed of as bulk this compound waste.[4]

Final Recommendation

Given the extreme toxicity of this compound, the most prudent and compliant disposal procedure is to avoid chemical neutralization unless a validated protocol is provided and approved by your institution's EHS department. The recommended best practice is to:

  • Segregate all this compound waste into appropriate, clearly labeled hazardous waste containers at the point of use.

  • Store these containers in a designated and secure satellite accumulation area.

  • Arrange for regular pickup by your institution's certified hazardous waste management service for disposal via high-temperature incineration.

Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies regarding cytotoxic waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlormethine
Reactant of Route 2
Reactant of Route 2
Trichlormethine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.